Cadmium acetate dihydrate
描述
Cadmium acetate Cd(CH3CO2)2 is a chemical compound of cadmium. This colourless solid is classified coordination polymer, featuring acetate ligands interconnecting cadmium centers. The compound exists in anhydrous form and as a dihydrate. It forms by treating cadmium oxide with acetic acid. It is used for glazing ceramics and pottery, in electroplating baths, in dyeing and printing textiles, and as an analytic reagent for sulfur, selenium and tellurium. Cadmium is a transition metal and chemical element with the symbol Cd and atomic number 48. It is found naturally in the earth's crust, though rarely on it's own. (L6, L457)
属性
Key on ui mechanism of action |
Cadmium (Cd) is a known nephrotoxic element. In this study, the primary cultures of rat proximal tubular (rPT) cells were treated with low doses of cadmium acetate (2.5 and 5 uM) to investigate its cytotoxic mechanism. A progressive loss in cell viability, together with a significant increase in the number of apoptotic and necrotic cells, were seen in the experiment. Simultaneously, elevation of intracellular [Ca(2+)]i and reactive oxygen species (ROS) levels, significant depletion of mitochondrial membrane potential(Delta Psi) and cellular glutathione (GSH), intracellular acidification, and inhibition of Na(+), K(+)-ATPase and Ca(2+)-ATPase activities were revealed in a dose-dependent manner during the exposure, while the cellular death and the apoptosis could be markedly reversed by N-acetyl-L-cysteine (NAC). Also, the calcium overload and GSH depletion were significantly affected by NAC. In conclusion, exposure of rPT cells to low-dose cadmium led to cellular death, mediated by an apoptotic and a necrotic mechanism. The apoptotic death might be the chief mechanism, which may be mediated by oxidative stress. Also, a disorder of intracellular homeostasis induced by oxidative stress and mitochondrial dysfunction is a trigger of apoptosis in rPT cells. Cadmium acetate (CdAc) induced apoptosis in primary alveolar type 2 cells and Clara cells from rat lung. Phosphorylation of the MAPKs ERK1/2, p38 and JNK was markedly increased in both cell types 15 min to 2 hr after start of exposure to 10 uM CdAc. The phosphorylation of all the MAPKs remained elevated or was progressively increased up to 12 hr. The p38 inhibitor SB202190 reduced the Cd-induced apoptosis, whereas the ERK and JNK inhibitors, PD98059 and JNKI1, respectively, did not have any significant effect. The activity of total PKC and the isoforms PKC(alpha) and PKC(delta) seemed initially to be high in type 2 cells and Clara cells. Exposure to 10 uM CdAc did not further increase the total PKC activity or phosphorylation levels of the specific isoforms. However, the PKC inhibitors, GF109203X and rottlerin partially reduced the Cd-induced apoptosis. Furthermore, exposure to GF109203X reduced the phosphorylation of p38 in Clara cells. In conclusion, the MAPK p38 seemed to be involved in the Cd-induced apoptosis in Clara cells and type 2 cells. The activity of PKC isoforms is suggested to have a permissive role in the apoptotic process, located upstream of p38 phosphorylation. The aim of the current study /was/ to examine in normal and neoplastic fibroblasts culture cells the modifications induced by the Cadmium at cellular level, in particular on the cytoskeleton, responsible not only of the intracellular transport of vesicles and cell organules, but also of their positioning and of the cellular integrity. Two fibroblastic cellular strains, normal (FG) and neoplastic (SGS/3A), have been incubated in a 5 uM Cadmium acetate added medium for 1, 8, 24 hours and studied by indirect immunofluorescence methods, particularly for the following proteins: Actin, Tubulin and Vimentin. The observations show in normal and neoplastic fibroblasts comparables modifications and anomalies of cytoskeletal shape. In both the cases the cellular morphology suffers drastic modifications, gradually evolving through intermediary shapes: from triangular and spindle-shaped in the normal fibroblasts to irregular, star-shaped, and globular in the neoplastic ones. The Cadmium action on the morphology of the normal and tumoral cells changes according to the time of incubation, producing structural alterations of the cytoskeletal. The modifications that start to be observable at the first hour of incubation are more evident after the eighth hour of exposure, reaching the maximum expression at the twenty-fourth hour, often with reduction of the total volume of the cells and loss of their ability to adhere to the substratum. Such modifications can be related to great alterations of the cellular membrane, producing the change of shape and the progressive partial separation from the substratum. The intermediary filaments seem to be less sensitive, from a morphological but not functional point of view, to the action of the Cadmium in comparison to the Actin and the microtubules that, on the contrary, seem to lose their proper morphological characteristics |
|---|---|
CAS 编号 |
5743-04-4 |
分子式 |
C2H6CdO3 |
分子量 |
190.48 g/mol |
IUPAC 名称 |
acetic acid;cadmium;hydrate |
InChI |
InChI=1S/C2H4O2.Cd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
InChI 键 |
DJEVLLXYYDXCCO-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.[Cd+2] |
规范 SMILES |
CC(=O)O.O.[Cd] |
颜色/形态 |
Colorless crystals Monoclinic, colorless crystals |
密度 |
2.34 at 68 °F (USCG, 1999) - Denser than water; will sink 2.34 g/cu cm Becomes anhydrous at about 130 °C; density 2.01 g/cu cm; pH of 0.2 molar aq soln 7.1; colorless crystals; freely soluble in water; soluble in alcohol /Cadmium acetate dihydrate/ 2.34 g/cm³ |
熔点 |
255 °C |
物理描述 |
Cadmium acetate is an odorless colorless solid. Sinks and mixes with water. (USCG, 1999) Colorless solid; [HSDB] White powder; [MSDSonline] COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
相关CAS编号 |
22429-86-3 (trihydrate) 5743-04-4 (dihydrate) 543-90-8 (Parent) |
溶解度 |
Soluble in water, ethanol Solubility in water: very good |
同义词 |
cadmium acetate cadmium acetate, dihydrate cadmium acetate, trihydrate |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Thermal Decomposition of Cadmium Acetate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal decomposition of cadmium acetate (B1210297) dihydrate, a process of significant interest in materials science and for the synthesis of cadmium-based nanomaterials. Understanding the decomposition pathway, intermediate products, and the influence of atmospheric conditions is critical for controlling the properties of the final product.
Core Concepts of Thermal Decomposition
The thermal decomposition of cadmium acetate dihydrate, Cd(CH₃COO)₂·2H₂O, is a multi-step process that is initiated by heat. The process involves dehydration followed by the decomposition of the anhydrous salt. The specific byproducts and the final solid residue are highly dependent on the surrounding atmosphere, primarily whether it is an oxidizing (e.g., air) or an inert (e.g., helium or nitrogen) environment.
Experimental Protocols
The analysis of the thermal decomposition of this compound typically employs a combination of thermoanalytical techniques.
1. Thermogravimetric Analysis coupled with Differential Thermal Analysis (TGA-DTA)
-
Objective: To continuously measure the mass change and temperature difference of a sample as it is heated at a controlled rate.
-
Apparatus: A simultaneous thermal analyzer capable of performing TGA and DTA.
-
Methodology:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).
-
The crucible is placed in the furnace of the TGA-DTA instrument.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
A continuous flow of a purge gas (e.g., air or helium at a flow rate of 20-50 mL/min) is maintained throughout the experiment.
-
The instrument records the sample's mass (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.
-
2. Evolved Gas Analysis (EGA) using Mass Spectrometry (MS)
-
Objective: To identify the gaseous products evolved during the thermal decomposition.
-
Apparatus: A mass spectrometer coupled to the outlet of a thermal analyzer.
-
Methodology:
-
The TGA-DTA experiment is performed as described above.
-
The gas evolved from the sample is continuously introduced into the ion source of the mass spectrometer.
-
The mass spectrometer records the mass-to-charge ratio of the ions, allowing for the identification of the gaseous species being released at different temperatures.
-
3. X-ray Diffraction (XRD)
-
Objective: To identify the crystalline phases of the solid residues at different stages of decomposition.
-
Apparatus: An X-ray diffractometer.
-
Methodology:
-
Separate heating experiments are performed, and the process is stopped at specific temperatures corresponding to the observed thermal events in the TGA-DTA curves.
-
The solid residue is cooled to room temperature and analyzed by XRD.
-
The resulting diffraction pattern is compared with standard diffraction data to identify the crystalline compounds present.
-
Thermal Decomposition Pathway and Data
The thermal decomposition of this compound proceeds through distinct stages, which are summarized below.
Dehydration
The initial stage of decomposition involves the loss of the two water molecules of hydration. This is a two-step process, indicating that the water molecules are not equally bound within the crystal structure.[1]
-
First Dehydration Step: Loss of the first water molecule to form cadmium acetate monohydrate, Cd(CH₃COO)₂·H₂O.
-
Second Dehydration Step: Loss of the second water molecule to form anhydrous cadmium acetate, Cd(CH₃COO)₂.
Dehydration is generally complete by approximately 180 °C.[1]
Decomposition of Anhydrous Cadmium Acetate
The decomposition of the anhydrous salt is significantly influenced by the surrounding atmosphere.[1][2]
In an Air Atmosphere:
In the presence of oxygen, the decomposition is an oxidative process. The anhydrous cadmium acetate first melts at around 250-256 °C.[1] Following melting, it decomposes to form cadmium oxide (CdO) as the final solid product. The primary gaseous products are acetone (B3395972) (CH₃COCH₃) and carbon dioxide (CO₂).[1][2] The overall process in air is typically complete by about 380 °C.[1]
In an Inert Atmosphere (Helium or Nitrogen):
In an inert atmosphere, the decomposition pathway is more complex, involving parallel and consecutive reactions.[1][2]
-
Parallel Reactions: The anhydrous cadmium acetate decomposes via two competing pathways:
-
Consecutive Reactions: The intermediate products then undergo further reactions:
The final solid product in an inert atmosphere is also cadmium oxide.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the thermal decomposition of this compound.
Table 1: Thermal Events in the Decomposition of this compound
| Thermal Event | Temperature Range (°C) | Atmosphere | Mass Loss (%) | Solid Product(s) | Gaseous Product(s) |
| Dehydration (Step 1) | ~80 - 120 | Air/Helium | ~6.7 | Cd(CH₃COO)₂·H₂O | H₂O |
| Dehydration (Step 2) | ~120 - 180 | Air/Helium | ~6.7 | Cd(CH₃COO)₂ | H₂O |
| Melting | ~250 - 256 | Air/Helium | - | Molten Cd(CH₃COO)₂ | - |
| Decomposition | ~250 - 380 | Air | ~51.8 | CdO | Acetone, CO₂ |
| Decomposition | ~250 - 400 | Helium | ~51.8 | Cd, CdCO₃, CdO | Acetone, CO₂ |
Note: Temperature ranges and mass loss can vary depending on experimental conditions such as heating rate.
Table 2: Identified Decomposition Products
| Product Type | Product | Formula |
| Solid Intermediates | Cadmium acetate monohydrate | Cd(CH₃COO)₂·H₂O |
| Anhydrous cadmium acetate | Cd(CH₃COO)₂ | |
| Metallic Cadmium | Cd | |
| Cadmium Carbonate | CdCO₃ | |
| Final Solid Product | Cadmium Oxide | CdO |
| Gaseous Products | Water | H₂O |
| Acetone | CH₃COCH₃ | |
| Carbon Dioxide | CO₂ | |
| Acetic Acid | CH₃COOH | |
| Carbon Monoxide | CO | |
| Methane | CH₄ |
Visualizing the Decomposition Pathways
The logical flow of the decomposition process under different atmospheric conditions can be visualized using the following diagrams.
Caption: Decomposition pathway of this compound in an air atmosphere.
Caption: Decomposition pathway of this compound in a helium atmosphere.
References
A Comprehensive Guide to the Solubility of Cadmium Acetate Dihydrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of cadmium acetate (B1210297) dihydrate in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, from the synthesis of novel materials to its use in various chemical reactions. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents visual workflows to aid in experimental design.
Core Concept: Solubility of Cadmium Acetate Dihydrate
This compound [(CH₃COO)₂Cd · 2H₂O] is a white, crystalline solid. Its solubility is governed by the principle of "like dissolves like," where polar solvents are more likely to dissolve polar solutes. As a salt, its solubility in organic solvents is influenced by the solvent's polarity, its ability to form hydrogen bonds, and its dielectric constant. While highly soluble in water, its solubility in organic solvents varies significantly.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound and the related anhydrous form in various organic solvents. It is important to note that specific quantitative data for the dihydrate form in a wide range of organic solvents is not extensively available in published literature. The data for the anhydrous form is included for reference, as it can provide an approximation of solubility behavior.
| Solvent | Chemical Formula | Type | Solubility ( g/100 g of solvent) | Temperature (°C) | Form |
| Methanol | CH₃OH | Polar Protic | Soluble[1] | Not Specified | Dihydrate |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] | Not Specified | Dihydrate |
| Ethanol | C₂H₅OH | Polar Protic | 21.1 | 15 | Anhydrous |
| Ethanol | C₂H₅OH | Polar Protic | 39.5 | 68.9 | Anhydrous |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | 25 | Anhydrous |
| Pyridine | C₅H₅N | Polar Aprotic | Soluble | 25 | Anhydrous |
| Toluene | C₇H₈ | Nonpolar | Insoluble[1] | Not Specified | Dihydrate |
| Xylene | C₈H₁₀ | Nonpolar | Insoluble[1] | Not Specified | Dihydrate |
Experimental Protocol: Determination of Solubility via Isothermal Saturation Method
This section outlines a detailed methodology for determining the solubility of this compound in an organic solvent of interest. The isothermal saturation method is a reliable technique for establishing the equilibrium solubility at a constant temperature.
1. Materials and Equipment:
-
This compound (analytical grade)
-
Organic Solvent (high purity)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for cadmium quantification (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))
2. Procedure:
-
Preparation of Solvent: Ensure the organic solvent is of high purity and degassed if necessary to avoid bubble formation.
-
Sample Preparation: Add an excess amount of this compound to a vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Add a known volume or mass of the organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.
-
Agitation and Temperature Control: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibration can vary and should be determined experimentally (typically 24-72 hours).
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the solid to settle. It is critical that the temperature remains constant during this period.
-
Sample Withdrawal: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a pre-weighed volumetric flask to remove any undissolved solid.
-
Sample Analysis:
-
Gravimetric Method: If the solvent is volatile, the mass of the dissolved solid can be determined by evaporating the solvent from the filtered sample and weighing the residue.
-
Spectroscopic/Chromatographic Method: Dilute the filtered solution to a known volume. Analyze the concentration of cadmium in the solution using a calibrated analytical instrument such as AAS or ICP-MS.
-
-
Calculation of Solubility:
-
Gravimetric: Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) * 100
-
Instrumental: Calculate the concentration from the instrumental reading and the dilution factor. Convert this to the desired units (e.g., g/L, mol/L, or g/100 g solvent).
-
-
Validation: Repeat the experiment at different equilibration times to ensure that true equilibrium was achieved.
Visualizing Experimental and Logical Workflows
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
References
Unraveling the Crystal Maze: A Technical Guide to the Structural Analysis of Cadmium Acetate Dihydrate
For Immediate Release
This whitepaper provides an in-depth technical guide to the crystal structure analysis of cadmium acetate (B1210297) dihydrate, Cd(CH₃COO)₂·2H₂O. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the crystallographic data, experimental protocols, and the intricate coordination environment of this compound.
Core Crystallographic Data
The crystal structure of cadmium acetate dihydrate has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four formula units per unit cell.[1] A summary of the key crystallographic data is presented in Table 1.
| Parameter | Value |
| Chemical Formula | C₄H₁₀CdO₆ |
| Molar Mass | 266.53 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.690(2) |
| b (Å) | 11.920(2) |
| c (Å) | 8.100(2) |
| Z | 4 |
| Density (calculated) | 2.01 g/cm³ |
| Table 1: Crystallographic Data for this compound.[1] |
The cadmium atom is seven-coordinated, bonded to seven oxygen atoms in a distorted square base-trigonal cap geometry.[1] Both acetate groups act as bidentate ligands. One of the oxygen atoms from one of the acetate groups also serves as a bridging atom, creating a continuous cadmium-oxygen spiral along the c-axis.[1] A detailed list of significant bond lengths is provided in Table 2.
| Bond | Length (Å) |
| Cd–O(1) | 2.597(4) |
| Cd–O(2) | 2.294(4) |
| Cd–O(3) | 2.304(4) |
| Cd–O(4) | 2.546(4) |
| Table 2: Selected Bond Lengths in this compound.[1] |
Experimental Protocols
Synthesis of this compound Crystals
Single crystals of this compound suitable for X-ray diffraction can be prepared by the reaction of cadmium oxide with acetic acid.[2]
Materials:
-
Cadmium oxide (CdO)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
Procedure:
-
A stoichiometric amount of cadmium oxide is slowly added to a solution of acetic acid in deionized water with constant stirring. The reaction is as follows: CdO + 2CH₃COOH + H₂O → Cd(CH₃COO)₂·2H₂O
-
The mixture is gently heated to ensure complete dissolution of the cadmium oxide.
-
The resulting solution is filtered to remove any insoluble impurities.
-
The clear filtrate is allowed to cool slowly to room temperature.
-
Colorless, needle-like crystals of this compound will form upon slow evaporation of the solvent over several days.
Single-Crystal X-ray Diffraction Analysis
The following is a representative protocol for the single-crystal X-ray diffraction analysis of this compound.
1. Crystal Mounting:
-
A suitable single crystal of this compound with dimensions of approximately 0.2 x 0.2 x 0.1 mm is selected under a polarizing microscope.
-
The crystal is mounted on a goniometer head using a cryoloop with a minimal amount of cryo-protectant oil.
2. Data Collection:
-
X-ray diffraction data is collected on a CCD area-detector diffractometer (e.g., Bruker APEX II or Oxford Diffraction Gemini) using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).
-
The data is collected at a controlled temperature, typically 173(2) K, using a cryostream cooling device to minimize thermal vibrations.
-
A series of frames are collected with ω and φ scans to cover a full sphere of the reciprocal space.
3. Data Reduction:
-
The collected diffraction images are processed using a data reduction software package (e.g., SAINT or CrysAlisPro).
-
This process involves integration of the reflection intensities, correction for Lorentz and polarization effects, and a multi-scan absorption correction (e.g., SADABS).
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson and Fourier syntheses with software such as SHELXS.
-
The structural model is then refined by full-matrix least-squares on F² using software like SHELXL.
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refinement is assessed by the R-factor, goodness-of-fit, and the residual electron density map.
Visualizations
The following diagrams illustrate the experimental workflow and the coordination environment of the cadmium atom in this compound.
References
Technical Guide: Purity Assay and Specifications for Research-Grade Cadmium Acetate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity specifications and analytical methodologies for research-grade cadmium acetate (B1210297) dihydrate (Cd(CH₃COO)₂·2H₂O). Adherence to stringent purity standards is critical for the reliability and reproducibility of experimental results in research and development. This document outlines the typical specifications, detailed experimental protocols for purity assays, and methods for the determination of common impurities.
Specifications for Research-Grade Cadmium Acetate Dihydrate
The quality of research-grade this compound is defined by a set of specifications that outline the acceptable limits for the main component and various potential impurities. These specifications are typically established by chemical suppliers and may be guided by standards from organizations such as the American Chemical Society (ACS). High-purity grades, often up to 99.999% (5N), are also available for specialized applications.[1] The following tables summarize the typical specifications for research-grade and ACS-grade this compound.
Table 1: Typical Specifications for Research-Grade this compound
| Parameter | Specification |
| Assay (Complexometric) | ≥ 98.0%[2][3] |
| Appearance | White crystalline powder[2][3] |
| pH (50 g/L in H₂O at 20 °C) | ~7.0[4] |
| Insoluble Matter | ≤ 0.010% |
| Chloride (Cl) | ≤ 0.005%[2] |
| Sulfate (B86663) (SO₄) | ≤ 0.01%[2] |
| Iron (Fe) | ≤ 0.002%[2] |
| Sodium (Na) | ≤ 0.01%[2] |
Table 2: ACS Reagent Grade Specifications for this compound
| Parameter | Specification |
| Assay ((CH₃COO)₂Cd·2H₂O) | ≥ 99.0% |
| Insoluble Matter | ≤ 0.010% |
| Chloride (Cl) | ≤ 0.001% |
| Sulfate (SO₄) | ≤ 0.005% |
| Iron (Fe) | ≤ 0.001% |
| Lead (Pb) | ≤ 0.005% |
Experimental Protocols for Purity and Impurity Analysis
Accurate determination of the purity and impurity profile of this compound requires robust analytical methods. The following sections detail the experimental protocols for the principal assay and key impurity tests.
Assay: Complexometric Titration with EDTA
The assay of this compound is most commonly performed by complexometric titration with ethylenediaminetetraacetic acid (EDTA). EDTA forms a stable 1:1 complex with the cadmium(II) ion. The endpoint of the titration is detected using a metallochromic indicator.
Principle: Cd²⁺ + [EDTA]⁴⁻ → [Cd(EDTA)]²⁻
Reagents and Solutions:
-
0.1 M EDTA Standard Solution: Dissolve 37.224 g of analytical grade disodium (B8443419) EDTA dihydrate in deionized water and dilute to 1000 mL. Standardize against a primary standard zinc or cadmium solution.
-
Hexamethylenetetramine Buffer Solution: Saturated aqueous solution.
-
Xylenol Orange Indicator Mixture: 50 mg of xylenol orange mixed with a suitable inert carrier.
-
Eriochrome Black T Indicator: A few drops of a prepared indicator solution.
-
Ammonia-Ammonium Chloride Buffer (pH 10): For use with Eriochrome Black T indicator.
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.8 g of this compound, dissolve it in 200 mL of deionized water in a 400 mL beaker.
-
Buffering:
-
For Xylenol Orange Indicator: Add 15 mL of a saturated hexamethylenetetramine solution.
-
For Eriochrome Black T Indicator: Add 2-3 mL of ammonia-ammonium chloride buffer to adjust the pH to approximately 10.
-
-
Indicator Addition:
-
Xylenol Orange: Add approximately 50 mg of the xylenol orange indicator mixture. The solution will turn red-purple.
-
Eriochrome Black T: Add a few drops of Eriochrome Black T indicator. The solution will turn wine-red.
-
-
Titration: Titrate the prepared sample solution with the standardized 0.1 M EDTA solution.
-
Endpoint Determination:
-
Xylenol Orange: The endpoint is reached when the color changes from red-purple to a lemon yellow.
-
Eriochrome Black T: The endpoint is indicated by a color change from wine-red to a clear blue.
-
-
Calculation: The percentage of this compound is calculated using the following formula:
% Cd(CH₃COO)₂·2H₂O = (V_EDTA × M_EDTA × MW) / (W_sample × 10)
Where:
-
V_EDTA = Volume of EDTA solution used in mL
-
M_EDTA = Molarity of the EDTA solution
-
MW = Molecular weight of this compound (266.53 g/mol )
-
W_sample = Weight of the sample in g
-
Determination of Heavy Metal Impurities by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for determining trace and ultra-trace level metallic impurities with high sensitivity and selectivity.
Principle: The sample is introduced into an argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the intensity of each ion, which is proportional to the concentration of the element in the original sample.
General Procedure:
-
Sample Digestion: Accurately weigh a known amount of the this compound sample and digest it using a mixture of high-purity nitric acid and other acids (e.g., hydrochloric acid) in a closed-vessel microwave digestion system. This process breaks down the sample matrix and dissolves the metals.
-
Standard Preparation: Prepare a series of multi-element calibration standards from certified stock solutions in the same acid matrix as the digested sample. The concentration range of the standards should bracket the expected impurity levels.
-
Instrumental Analysis:
-
Aspirate the digested sample solution and the calibration standards into the ICP-MS instrument.
-
The instrument is tuned and calibrated according to the manufacturer's recommendations.
-
The concentrations of various metallic impurities (e.g., Fe, Pb, Cu, Zn, Na, Ca) are determined by comparing the signal intensities from the sample to the calibration curve.
-
-
Data Analysis: The software provided with the ICP-MS instrument calculates the concentration of each impurity in the original solid sample, taking into account the initial sample weight and dilution factors.
Limit Test for Chloride
The limit test for chloride is a semi-quantitative test based on the precipitation of silver chloride in the presence of dilute nitric acid. The opalescence produced is compared to a standard containing a known amount of chloride.
Principle: Cl⁻ + Ag⁺ --(HNO₃)--> AgCl (opalescence)
Reagents and Solutions:
-
Dilute Nitric Acid (10% v/v): Prepare by diluting concentrated nitric acid with deionized water.
-
Silver Nitrate (B79036) Solution (5% w/v): Dissolve 5 g of silver nitrate in 100 mL of deionized water.
-
Standard Chloride Solution (0.05845% w/v NaCl): This corresponds to a specific concentration of chloride ions.
Procedure:
-
Sample Preparation ("Test"): Dissolve a specified quantity of the this compound in distilled water in a Nessler cylinder. Add 10 mL of dilute nitric acid and dilute to 50 mL with water.
-
Standard Preparation ("Standard"): In a second Nessler cylinder, place 1 mL of the standard sodium chloride solution. Add 10 mL of dilute nitric acid and dilute to 50 mL with water.
-
Reaction: To both the "Test" and "Standard" cylinders, add 1 mL of silver nitrate solution. Stir immediately with a glass rod.
-
Observation: Allow both cylinders to stand for 5 minutes, protected from light. Compare the opalescence produced in the "Test" cylinder with that in the "Standard" cylinder by viewing them against a black background. The opalescence in the test solution should not be greater than that in the standard solution for the sample to pass the limit test.
Limit Test for Sulfate
The limit test for sulfate is based on the precipitation of barium sulfate in the presence of dilute hydrochloric acid. The resulting turbidity is compared to a standard containing a known amount of sulfate.
Principle: SO₄²⁻ + Ba²⁺ --(HCl)--> BaSO₄ (turbidity)
Reagents and Solutions:
-
Dilute Hydrochloric Acid: Prepare an appropriate dilution from concentrated hydrochloric acid.
-
Barium Chloride Reagent: A solution of barium chloride, often containing sulfate-free alcohol and a small amount of potassium sulfate to increase the sensitivity of the test.
-
Standard Sulfate Solution (0.1089% w/v K₂SO₄): This corresponds to a specific concentration of sulfate ions.
Procedure:
-
Sample Preparation ("Test"): Dissolve a specified quantity of the this compound in distilled water and transfer to a Nessler cylinder. Add 2 mL of dilute hydrochloric acid and dilute to 45 mL with water.
-
Standard Preparation ("Standard"): In a second Nessler cylinder, place 1 mL of the standard potassium sulfate solution and add 2 mL of dilute hydrochloric acid. Dilute to 45 mL with water.
-
Reaction: To both cylinders, add 5 mL of barium chloride reagent and stir immediately with a glass rod.
-
Observation: Allow both cylinders to stand for 5 minutes. Compare the turbidity produced in the "Test" cylinder with that in the "Standard" cylinder against a black background. The turbidity in the test solution should not exceed that of the standard for the sample to pass.
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the purity assessment process for this compound.
Caption: Workflow for the purity assessment of this compound.
Caption: Logical relationship of purity tests for quality assessment.
References
An In-depth Technical Guide to the Spectroscopic Properties of Cadmium Acetate Dihydrate (FTIR & Raman)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cadmium acetate (B1210297) dihydrate, Cd(CH₃COO)₂·2H₂O, is a white, crystalline solid used as a precursor in the synthesis of other cadmium compounds, a catalyst in organic reactions, and in processes like ceramics and electroplating.[1][2] For researchers in materials science and drug development, a precise understanding of its molecular structure and purity is paramount. Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a powerful, non-destructive method for detailed structural characterization.
This guide offers a comprehensive analysis of the FTIR and Raman spectroscopic properties of cadmium acetate dihydrate. It includes detailed experimental protocols, interpretation of spectral data based on the compound's known crystal structure, and a summary of key vibrational frequencies.
Molecular and Crystal Structure
The spectroscopic properties of this compound are a direct consequence of its unique crystal structure. X-ray crystallography has revealed that the cadmium atom is seven-coordinate, bonded to seven oxygen atoms in a distorted square base-trigonal cap geometry.[3][4]
The coordination environment consists of:
-
Bidentate Acetate Ligands: Both acetate groups act as bidentate ligands, coordinating to the cadmium center through their carboxylate oxygen atoms.[3]
-
Bridging Oxygen Atom: One oxygen atom from one of the acetate groups also forms a bridge to an adjacent cadmium atom, creating a continuous cadmium-oxygen spiral through the crystal lattice.[3]
-
Coordinated Water Molecules: Two water molecules are also directly coordinated to the cadmium atom, completing its coordination sphere.
-
Hydrogen Bonding: The structure is further stabilized by an extensive network of hydrogen bonds involving the coordinated water molecules and acetate oxygens.[3]
This complex, polymeric structure with its distinct bond types (Cd-O, C=O, C-O, C-C, C-H, O-H) gives rise to a rich and informative vibrational spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending. It is particularly sensitive to polar functional groups, making it an excellent tool for characterizing the acetate and water ligands in this compound.
Experimental Protocol: KBr Pellet Method
The following protocol outlines a standard procedure for acquiring an FTIR spectrum of a solid sample.[5]
Materials and Equipment:
-
This compound, Cd(CH₃COO)₂·2H₂O (CAS: 5743-04-4)
-
Potassium bromide (KBr), spectroscopy grade, dried
-
FTIR Spectrometer (e.g., Bio-Rad FTS series)
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 150-200 mg of dry KBr.
-
Grinding: Gently grind the KBr in an agate mortar to a fine powder. Add the this compound sample and continue grinding until the mixture is homogeneous and has a consistent, fine texture. This minimizes scattering of IR radiation.
-
Pellet Formation: Transfer a portion of the mixture into a pellet-pressing die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.
-
Background Spectrum: Ensure the spectrometer's sample compartment is empty and run a background scan. This spectrum of the ambient atmosphere (H₂O, CO₂) is stored and automatically subtracted from the sample spectrum.
-
Sample Analysis: Place the KBr pellet into the sample holder within the spectrometer.
-
Data Acquisition: Collect the spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to enhance the signal-to-noise ratio.[5]
FTIR Spectral Interpretation and Data
The FTIR spectrum of this compound is characterized by distinct bands corresponding to the vibrational modes of the water of hydration and the acetate ligands.
-
O-H Stretching Region (3600-3200 cm⁻¹): This region is dominated by the strong, broad absorption bands of the O-H stretching vibrations from the two coordinated water molecules. The significant broadening is a clear indicator of extensive hydrogen bonding within the crystal lattice.[5]
-
C-H Stretching Region (3000-2850 cm⁻¹): Sharp, weaker bands in this region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups of the acetate ligands.[5]
-
Carboxylate Asymmetric and Symmetric Stretching (1650-1350 cm⁻¹): This is the most diagnostic region for determining the coordination mode of the acetate ligand. The key bands are the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretches of the carboxylate group. The frequency separation between these two bands (Δν = νₐₛ - νₛ) is indicative of the coordination type. For this compound, where the acetate acts as a bidentate ligand, this separation is typically smaller than that observed for ionic or monodentate acetates.
-
Fingerprint Region (< 1200 cm⁻¹): This region contains a variety of complex vibrations, including C-C stretching, CH₃ rocking, and COO⁻ bending (scissoring, wagging) modes. The vibrations of the cadmium-oxygen (Cd-O) bonds also appear at the lower end of this region (typically below 500 cm⁻¹).[5]
Table 1: Summary of Major FTIR Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3450 - 3200 | Strong, Broad | ν(O-H) of coordinated H₂O |
| ~3000 - 2930 | Weak, Sharp | ν(C-H) of methyl groups |
| ~1560 | Strong | νₐₛ(COO⁻) Asymmetric Carboxylate Stretch |
| ~1440 | Strong | νₛ(COO⁻) Symmetric Carboxylate Stretch |
| ~1340 | Medium | δ(CH₃) Methyl Bending |
| ~1020 | Weak | ρ(CH₃) Methyl Rocking |
| ~950 | Weak | ν(C-C) Carbon-Carbon Stretch |
| ~680 | Medium | δ(COO⁻) Carboxylate Bending |
| ~620 | Medium | ω(COO⁻) Carboxylate Wagging |
| < 400 | Weak | ν(Cd-O) Cadmium-Oxygen Stretch |
| Note: Peak positions are approximate and can vary slightly based on the specific instrument and sample preparation. |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations complementary to FTIR. While FTIR is based on absorption, Raman is based on inelastic scattering. Vibrations that cause a change in molecular polarizability are Raman-active. This technique is often superior for analyzing symmetric non-polar bonds and vibrations of the crystal lattice.
Experimental Protocol: FT-Raman
The following protocol describes a typical setup for FT-Raman analysis.
Materials and Equipment:
-
This compound, Cd(CH₃COO)₂·2H₂O
-
FT-Raman Spectrometer (e.g., Bio-Rad FTS 175C with Raman accessory) with a laser excitation source (e.g., 785 nm or 1064 nm Nd:YAG).[6][7]
-
Sample holder (e.g., glass capillary tube or aluminum cup)
Procedure:
-
Sample Preparation: Place a small amount of the crystalline this compound powder into a suitable sample holder. No further preparation is typically needed.
-
Instrument Setup:
-
Position the sample in the spectrometer's sample compartment.
-
Focus the laser onto the sample.
-
Set the instrument parameters. Typical settings may include a laser power of 100-300 mW, a spectral resolution of 2-4 cm⁻¹, and an accumulation time of 60 seconds or more to achieve a good signal-to-noise ratio.[7]
-
-
Data Acquisition: Collect the Raman spectrum over a typical range of 3500-100 cm⁻¹.
Raman Spectral Interpretation and Data
The Raman spectrum provides complementary information to the FTIR data, with strong signals often observed for the symmetric vibrations of the acetate ligand and the Cd-O framework.
Table 2: Summary of Raman Shifts for Crystalline this compound
| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Assignment |
| 3000 | 2 | ν(C-H) Asymmetric Stretch |
| 2941 | 8 | ν(C-H) Symmetric Stretch |
| 1565 | 1 | νₐₛ(COO⁻) Asymmetric Carboxylate Stretch |
| 1445 | 10 | νₛ(COO⁻) Symmetric Carboxylate Stretch |
| 1350 | 1 | δ(CH₃) Methyl Bending |
| 948 | 4 | ν(C-C) Carbon-Carbon Stretch |
| 679 | 1 | δ(COO⁻) Carboxylate Bending |
| 623 | 2 | ω(COO⁻) Carboxylate Wagging |
| 406 | 1 | Lattice Modes |
| 220 | 5 | ν(Cd-O) Cadmium-Oxygen Stretch |
| 160 | 3 | Lattice Modes |
| 110 | 10 | Lattice Modes |
| (Data adapted from N. Krishnamurthy, 1964)[8] |
The Raman spectrum shows a very strong peak for the symmetric carboxylate stretch (νₛ) at 1445 cm⁻¹ and the C-H symmetric stretch at 2941 cm⁻¹, which is characteristic of the technique's sensitivity to symmetric vibrations. Furthermore, low-frequency lattice modes and the Cd-O stretch are clearly resolved, providing direct insight into the inorganic framework of the crystal.
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Cadmium Coordination Environment
This diagram illustrates the seven-coordinate environment around the central cadmium atom as described by X-ray crystallography.[3]
Caption: Simplified Coordination of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound , 99.9% for Research & Industry [prochemonline.com]
- 3. Crystal and molecular structure of cadmium diacetate dihydrate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Cadmium acetate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Cadmium acetate, dihydrate | C4H10CdO6 | CID 6537495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Developing In Situ Chemometric Models with Raman Spectroscopy for Monitoring an API Disproportionation with a Complex Polymorphic Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studylib.net [studylib.net]
Electrochemical Behavior of Cadmium Acetate Dihydrate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrochemical behavior of cadmium acetate (B1210297) dihydrate in aqueous solutions. Cadmium acetate dihydrate, a compound of significant interest in various industrial and research applications, exhibits distinct electrochemical characteristics that are crucial for understanding its reactivity, detection, and mechanistic pathways in aqueous environments. This document synthesizes findings from various electrochemical studies, focusing on techniques such as cyclic voltammetry and polarography. It presents key quantitative data in a structured format, details common experimental protocols, and provides visual representations of the underlying electrochemical processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound, with the chemical formula Cd(CH₃COO)₂·2H₂O, is a white crystalline solid soluble in water.[1][2] Its solubility in aqueous media makes it amenable to a variety of electrochemical investigations. The electrochemical behavior of the cadmium(II) ion (Cd²⁺) is central to understanding the properties of its salts in solution. In aqueous solutions, this compound dissociates to yield Cd²⁺ ions, acetate ions, and water molecules. The subsequent electrochemical reduction of Cd²⁺ at an electrode surface is a key process that has been extensively studied.
The electrochemical reduction of Cd(II) is known to be a two-electron transfer process, which can be influenced by the composition of the supporting electrolyte, the presence of complexing agents, and the nature of the working electrode.[3] Understanding these influences is critical for applications ranging from electroanalytical detection of cadmium to studies of its role in biological systems.
Electrochemical Reduction of Cadmium(II)
The fundamental electrochemical reaction for cadmium(II) in aqueous solution is its reduction to cadmium metal:
Cd²⁺(aq) + 2e⁻ ⇌ Cd(s)
This process has been characterized using various electrochemical techniques, with cyclic voltammetry and polarography being the most common. The reduction is generally considered to be a reversible or quasi-reversible process, depending on the experimental conditions.[3]
Influence of Supporting Electrolyte and pH
The choice of supporting electrolyte and the pH of the solution can significantly impact the electrochemical behavior of Cd²⁺. In non-complexing media like perchlorate (B79767) or nitrate (B79036) solutions, the Cd²⁺ ion exists as a hydrated species.[3] The acetate ions from cadmium acetate can act as a weak complexing agent, potentially shifting the reduction potential. The use of an acetate buffer is common in studies involving cadmium ions to control the pH.[4]
Quantitative Electrochemical Data
The following table summarizes key quantitative data related to the electrochemical behavior of cadmium(II) ions in aqueous solutions, derived from various studies. It is important to note that these values can vary with experimental conditions such as temperature, scan rate, and the specific composition of the electrolyte.
| Parameter | Value | Conditions | Technique | Source |
| Half-wave Potential (E₁/₂) vs. SCE | Varies with ligand concentration | Aqueous and aqueous-methanol media, 1.0 M NaClO₄ | Polarography | [5] |
| Diffusion Coefficient (D₀) | Agreement between DC and AC measurements | Perchloric media with tetraethylammonium (B1195904) cations | Polarography | [3] |
| Global Velocity Constant (k) | 0.6 to 0.01 cm·s⁻¹ | Perchloric media with increasing tetraethylammonium concentration | AC Impedance | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the study of electrochemical phenomena. Below are methodologies for key experiments commonly employed in the investigation of this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of the working electrode is ramped linearly versus time.
Objective: To investigate the redox behavior of Cd²⁺ in an aqueous solution.
Experimental Setup:
-
Working Electrode: Glassy Carbon Electrode (GCE)[4][6], Hanging Mercury Drop Electrode (HMDE), or Dropping Mercury Electrode (DME).[3][7]
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode: Platinum wire or graphite (B72142) rod.[8]
-
Electrolyte Solution: A solution of this compound in a supporting electrolyte such as 0.1 M KNO₃ or 0.2 M KCl.[4][9] An acetate buffer can be used to maintain a constant pH.[4]
-
Deaeration: The solution should be purged with an inert gas (e.g., nitrogen or argon) for a sufficient time (e.g., 10-15 minutes) prior to the experiment to remove dissolved oxygen.[9]
Procedure:
-
Prepare the electrolyte solution with a known concentration of this compound.
-
Assemble the three-electrode cell and deaerate the solution.
-
Set the parameters on the potentiostat, including the initial potential, final potential, vertex potential, and scan rate (e.g., 100 mV/s).[6]
-
Run the cyclic voltammogram and record the resulting current-potential curve.
-
Analyze the voltammogram to determine peak potentials (Epc, Epa) and peak currents (ipc, ipa).
Polarography
Polarography is a subclass of voltammetry where the working electrode is a dropping mercury electrode (DME).[7][8]
Objective: To determine the concentration of Cd²⁺ and study its complexation behavior.
Experimental Setup:
-
Reference Electrode: Saturated Calomel Electrode (SCE).[7]
-
Counter Electrode: Platinum wire.[8]
-
Electrolyte Solution: A solution containing Cd²⁺ in a suitable supporting electrolyte (e.g., 2 M KCl).[7] A maxima suppressor like Triton X-100 or gelatin may be added.[5][7]
Procedure:
-
Prepare a series of standard solutions of this compound.
-
Transfer a known volume of the solution to the polarographic cell.
-
Deaerate the solution with nitrogen.
-
Record the polarogram by scanning the potential over the desired range.
-
Measure the diffusion current (id), which is proportional to the concentration of Cd²⁺.
-
Determine the half-wave potential (E₁/₂), which is characteristic of the analyte.
Visualizing Electrochemical Processes
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
Caption: Electrochemical reduction pathway of aqueous Cd²⁺.
Caption: Workflow for a cyclic voltammetry experiment.
Conclusion
The electrochemical behavior of this compound in aqueous solutions is primarily governed by the reduction of the Cd²⁺ ion. Techniques like cyclic voltammetry and polarography provide valuable insights into the kinetics and thermodynamics of this process. The experimental conditions, particularly the composition of the supporting electrolyte and the pH, play a crucial role in the observed electrochemical response. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists engaged in the study of cadmium-containing systems. This knowledge is essential for the development of sensitive analytical methods for cadmium detection and for understanding its interactions in more complex chemical and biological environments.
References
- 1. This compound , 99.9% for Research & Industry [prochemonline.com]
- 2. Cadmium acetate - Sciencemadness Wiki [sciencemadness.org]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Polarography - Determination of Unknown Concentration of Cadmium (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. csun.edu [csun.edu]
Cadmium Acetate Dihydrate (CAS 5743-04-4): A Comprehensive Technical Guide to Properties and Hazards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, toxicological hazards, and handling procedures for cadmium acetate (B1210297) dihydrate (CAS 5743-04-4). The information is intended to support researchers, scientists, and drug development professionals in the safe and informed use of this compound.
Chemical and Physical Properties
Cadmium acetate dihydrate is a white crystalline solid that is soluble in water.[1] It is an inorganic salt that serves as a source of cadmium in various chemical syntheses.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 5743-04-4 | [2][3][4] |
| Molecular Formula | Cd(CH₃COO)₂·2H₂O | [2] |
| Molar Mass | 266.53 g/mol | [1][2][5] |
| Appearance | White crystalline powder or solid | [1][2][6] |
| Odor | Odorless to slight acetic acid odor | [2][6][7] |
| Melting Point | 130 °C (decomposes) | [1][3][6] |
| Density | ~2.01 - 2.34 g/cm³ | [2][7][8] |
| Solubility in Water | Soluble (~45 g/100 mL at 20 °C) | [1][2][7] |
| Solubility in Other Solvents | Soluble in ethanol, slightly soluble in acetone | [2] |
Toxicological Properties and Hazards
This compound is classified as a hazardous substance with significant toxicological concerns. It is harmful if swallowed, inhaled, or in contact with skin, and is a known human carcinogen.[4][9][10]
Table 2: Toxicological Data for this compound
| Parameter | Value | Species | References |
| LD50 (Oral) | 360 mg/kg | Rat | [7] |
| Carcinogenicity | Group 1: Carcinogenic to humans (as cadmium compounds) | IARC | [7][10] |
| Known to be a human carcinogen (as cadmium compounds) | NTP | [7] | |
| A2: Suspected Human Carcinogen (as cadmium compounds) | ACGIH | [7] |
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Carcinogenicity | 1A/1B | H350: May cause cancer |
| Reproductive Toxicity | - | H360: May damage fertility or the unborn child |
| Specific Target Organ Toxicity, Repeated Exposure | - | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |
References for Table 3:[2][4][9][10][11]
Mechanisms of Toxicity and Signaling Pathways
The toxicity of cadmium is multifaceted, involving the induction of oxidative stress, interference with essential metal homeostasis, and disruption of key cellular signaling pathways. Cadmium is not directly genotoxic but exerts its carcinogenic effects through indirect mechanisms.
Oxidative Stress
Cadmium exposure leads to the generation of reactive oxygen species (ROS), which can damage cellular macromolecules like lipids, proteins, and DNA.[2] This oxidative stress is a primary mechanism of cadmium-induced toxicity.
Carcinogenesis
Cadmium-induced carcinogenesis involves multiple signaling pathways that promote cell proliferation, inhibit apoptosis, and disrupt DNA repair mechanisms. Key pathways implicated include the MAPK and p53 signaling cascades.[7]
Experimental Protocols
The following sections outline standardized methodologies for key toxicological assessments relevant to this compound.
Acute Oral Toxicity (LD50) - OECD Guideline 425
This protocol follows the Up-and-Down Procedure (UDP) to estimate the median lethal dose (LD50) with a reduced number of animals.
Methodology:
-
Animal Selection: Use a single sex of a standard rodent species (e.g., female rats), as they are often more sensitive.
-
Housing and Fasting: House animals individually. Fast animals overnight before dosing, providing water ad libitum.
-
Dose Administration: Administer this compound orally via gavage. The initial dose is based on existing data or a best estimate of the LD50.
-
Sequential Dosing: Dose animals sequentially at 48-hour intervals.
-
If an animal survives, the dose for the next animal is increased by a fixed factor.
-
If an animal dies, the dose for the next animal is decreased by the same factor.
-
-
Observation: Observe animals for mortality and clinical signs of toxicity for at least 14 days.
-
Data Analysis: Calculate the LD50 and its confidence interval using the maximum likelihood method.
Chronic Toxicity - OECD Guideline 452
This study provides information on the toxic effects of a substance following prolonged and repeated exposure.
Methodology:
-
Animal Selection: Use at least two mammalian species, typically rodents (e.g., rats) and a non-rodent species. Use both sexes.
-
Dose Groups: Establish at least three dose levels and a concurrent control group.
-
Administration: Administer the test substance daily for at least 12 months, typically through the diet, drinking water, or by gavage.
-
Observations: Conduct daily clinical observations and measure body weight and food/water consumption regularly.
-
Clinical Pathology: Perform hematology, clinical chemistry, and urinalysis at specified intervals.
-
Pathology: At the end of the study, conduct a full necropsy and histopathological examination of organs and tissues.
Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
This in vitro assay is used to assess the mutagenic potential of a substance.
Methodology:
-
Tester Strains: Use at least five strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that are auxotrophic for a specific amino acid.
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 mix).
-
Exposure: Expose the bacterial strains to various concentrations of the test substance using either the plate incorporation or pre-incubation method.
-
Scoring: After incubation, count the number of revertant colonies. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Comet Assay for DNA Damage
This assay is a sensitive method for detecting DNA strand breaks in individual cells.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.
-
Embedding: Mix the cells with low-melting-point agarose (B213101) and layer them onto a microscope slide.
-
Lysis: Lyse the cells to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet" shape.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail.
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Methodology:
-
Tissue/Cell Preparation: Fix and permeabilize the tissue sections or cells.
-
Enzymatic Labeling: Use the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Detect the labeled dUTPs using a fluorescently labeled antibody or a reporter enzyme for chromogenic detection.
-
Analysis: Visualize the apoptotic cells using fluorescence or light microscopy.
Safety, Handling, and Storage
Due to its significant hazards, strict safety precautions must be followed when handling this compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.[7]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[7]
-
Respiratory Protection: Use a NIOSH-approved respirator if dust may be generated.[7]
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
Spill and Waste Disposal: In case of a spill, avoid generating dust.[7] Collect the spilled material and place it in a suitable container for disposal.[7] Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical reagent with significant toxicological properties, including acute toxicity and carcinogenicity. A thorough understanding of its hazards, mechanisms of toxicity, and proper handling procedures is essential for ensuring the safety of laboratory personnel and the environment. Researchers, scientists, and drug development professionals must adhere to strict safety protocols and utilize appropriate experimental designs when working with this compound.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 3. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]
- 4. oecd.org [oecd.org]
- 5. Sub-chronic lead and cadmium co-induce apoptosis protein expression in liver and kidney of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nucro-technics.com [nucro-technics.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Evaluating Potential Carcinogens and Anticarcinogens - Carcinogens and Anticarcinogens in the Human Diet - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
A Technical Guide to the Hygroscopic Nature and Storage of Cadmium Acetate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hygroscopic properties of cadmium acetate (B1210297) dihydrate (Cd(CH₃COO)₂·2H₂O), a compound utilized in various chemical synthesis processes. Understanding its interaction with atmospheric moisture is critical for maintaining its chemical integrity, ensuring experimental reproducibility, and guaranteeing safe handling. This document outlines the nature of its hygroscopicity, the consequences of improper storage, recommended storage conditions, and detailed experimental protocols for its characterization.
Hygroscopic Nature of Cadmium Acetate Dihydrate
This compound is classified as a hygroscopic material, meaning it readily absorbs moisture from the surrounding atmosphere. This property is attributed to the presence of water of hydration in its crystalline structure and the ionic nature of the salt, which can attract and interact with polar water molecules. The uptake of moisture can lead to changes in the physical and chemical properties of the compound.
A study on the thermal decomposition of this compound revealed that it loses its two water molecules in a stepwise manner upon heating, with complete dehydration occurring at approximately 180°C.[1] This indicates that the water molecules are an integral part of the crystal structure and that their removal or the absorption of excess water can alter the material's properties.
Consequences of Improper Storage
The hygroscopic nature of this compound necessitates strict control over its storage environment. Failure to do so can result in several undesirable consequences:
-
Physical Changes: Absorption of excess moisture can lead to caking, clumping, and ultimately deliquescence, where the solid dissolves in the absorbed water to form a saturated solution. This change in physical form can make accurate weighing and dispensing for experiments challenging.
-
Chemical Degradation: While stable under recommended storage conditions, the presence of excess moisture can potentially facilitate hydrolysis or other degradation pathways, especially if impurities are present.[2][3]
-
Inaccurate Stoichiometry: For applications where precise stoichiometry is crucial, the absorption of water will change the mass of the compound, leading to errors in molar calculations if not accounted for.
-
Safety Hazards: Although this compound itself is not flammable, inappropriate storage could bring it into contact with incompatible materials. It should be kept away from strong oxidizing agents, strong acids, and strong bases.[2]
Recommended Storage Conditions
To mitigate the risks associated with its hygroscopic nature, the following storage conditions are recommended for this compound:
| Parameter | Recommendation | Rationale |
| Container | Tightly closed, original container. | Prevents exposure to atmospheric moisture.[2][4] |
| Atmosphere | Store in a dry place. | To minimize water absorption.[5] |
| Temperature | Cool, typically between 15°C and 25°C. | To ensure stability and prevent thermal degradation.[1] |
| Location | Well-ventilated area. | To prevent the buildup of any potential vapors and to ensure a stable environment.[2] |
| Incompatibilities | Away from strong oxidizing agents, strong acids, and strong bases. | To prevent hazardous chemical reactions.[2] |
A logical workflow for the proper storage and handling of this compound is illustrated in the following diagram.
Caption: Workflow for the proper storage and handling of this compound.
Experimental Protocol for Hygroscopicity Assessment
To quantitatively characterize the hygroscopic nature of a compound like this compound, Dynamic Vapor Sorption (DVS) analysis is a state-of-the-art method. DVS measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[5][6][7][8][9]
Principle
A sample is placed on a sensitive microbalance inside a temperature and humidity-controlled chamber. A carrier gas (usually nitrogen or dry air) with a specific water vapor concentration is passed over the sample. The instrument monitors the sample's mass until it reaches equilibrium at a given humidity level. The relative humidity is then changed in a stepwise manner to generate a sorption (increasing humidity) and desorption (decreasing humidity) isotherm.
Apparatus
-
Dynamic Vapor Sorption (DVS) Analyzer with a microbalance (sensitivity of ±0.1 µg or better).
-
Temperature and humidity control system.
-
Nitrogen or dry air source.
-
Sample pans (typically quartz or stainless steel).
Generalized Methodology
-
Sample Preparation: A small amount of the this compound sample (typically 5-20 mg) is accurately weighed into a clean, dry sample pan.
-
Initial Drying: The sample is initially dried in the DVS instrument by exposing it to 0% relative humidity (RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes a dry reference weight.
-
Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the humidity constant until the rate of mass change over time ( dm/dt ) is below a defined threshold (e.g., 0.002% min⁻¹), indicating that the sample is in equilibrium with its surroundings.
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a stepwise manner (e.g., from 90% back down to 0% RH) to measure the desorption of water.
-
Data Analysis: The change in mass at each RH step is recorded. The percentage change in mass is plotted against the relative humidity to generate the water vapor sorption and desorption isotherms.
The following diagram illustrates the workflow of a typical DVS experiment.
References
- 1. akjournals.com [akjournals.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. proUmid DVS Basics | Dynamic Vapor Sorption Analysis [proumid.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. particletechlabs.com [particletechlabs.com]
- 9. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cadmium Sulfide Nanoparticles using Cadmium Acetate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cadmium sulfide (B99878) (CdS) nanoparticles utilizing cadmium acetate (B1210297) dihydrate as the cadmium precursor. CdS nanoparticles are semiconductor quantum dots with unique optical and electronic properties, making them valuable in various biomedical applications, including bioimaging, biosensing, and drug delivery.[1][2][3] The synthesis methods outlined below are reproducible and can be adapted for specific research and development needs.
Application Notes
Cadmium sulfide nanoparticles exhibit size-dependent fluorescence, a high surface-area-to-volume ratio, and the potential for surface functionalization, rendering them highly attractive for drug development and diagnostics. Their applications are diverse, ranging from fluorescent labels in cellular imaging to carriers for targeted drug delivery.[1][4] Furthermore, CdS nanoparticles have demonstrated antimicrobial and anticancer properties, opening avenues for novel therapeutic strategies.[1][2][5] The choice of synthesis method, capping agent, and reaction parameters significantly influences the physicochemical properties and, consequently, the biomedical applicability of the resulting nanoparticles.[1]
Experimental Protocols
Several methods have been established for the synthesis of CdS nanoparticles from cadmium acetate dihydrate. The following protocols describe three common and reliable approaches: chemical precipitation, hydrothermal synthesis, and a microwave-assisted method.
Protocol 1: Chemical Precipitation Method
This method is a straightforward and widely used technique for producing CdS nanoparticles at room or slightly elevated temperatures.[5][6]
Materials:
-
This compound [Cd(CH₃COO)₂·2H₂O]
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or Thiourea (B124793) (CH₄N₂S)
-
Capping agent (e.g., Starch, Thioglycerol)
-
Deionized water or Ethanol (B145695)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of this compound by dissolving the appropriate amount in deionized water or ethanol.
-
Prepare a 0.1 M solution of sodium sulfide or thiourea in a separate container using the same solvent.
-
If a capping agent is used, dissolve it in the cadmium acetate solution. For instance, thioglycerol can be added to the cadmium acetate solution with stirring.[7]
-
-
Reaction:
-
Slowly add the sodium sulfide or thiourea solution to the cadmium acetate solution dropwise under vigorous stirring.
-
The formation of a yellow precipitate indicates the formation of CdS nanoparticles.
-
Continue stirring the reaction mixture for a specified period (e.g., 4 hours) to ensure complete reaction and nanoparticle growth.[8]
-
-
Purification:
-
Collect the precipitate by centrifugation.
-
Wash the collected nanoparticles multiple times with deionized water and then with methanol to remove unreacted precursors and byproducts.
-
Dry the purified CdS nanoparticles in a vacuum oven at a low temperature (e.g., 60 °C).
-
Protocol 2: Hydrothermal Method
The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure, which can yield highly crystalline nanoparticles.[1]
Materials:
-
This compound [Cd(CH₃COO)₂·2H₂O]
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Reaction:
-
Gradually add the sodium sulfide solution to the cadmium acetate solution while maintaining the temperature at 60 °C and stirring.[1]
-
Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 170 °C) for a designated duration (e.g., 24 hours).[1]
-
-
Purification:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the yellow precipitate by filtration or centrifugation.
-
Wash the product thoroughly with deionized water and ethanol to remove any impurities.
-
Dry the final CdS nanoparticle powder in an oven at 50-60 °C overnight.[1]
-
Protocol 3: Microwave-Assisted Synthesis
This method utilizes microwave irradiation to rapidly heat the reactants, leading to a faster synthesis of nanoparticles.[9]
Materials:
-
This compound [Cd(CH₃COO)₂·2H₂O]
-
Thiourea (CH₄N₂S) or Thioacetamide (B46855) (CH₃CSNH₂)
-
Solvent (e.g., Ethylene (B1197577) glycol)
-
Sodium hydroxide (B78521) (NaOH) (if using thioacetamide)
Procedure:
-
Precursor Solution Preparation:
-
Reaction:
-
Purification:
-
After the reaction, allow the solution to cool to room temperature.
-
Collect the precipitated CdS nanoparticles by centrifugation.
-
Wash the nanoparticles with a suitable solvent (e.g., ethanol) and then with deionized water.
-
Dry the product in an oven at 100 °C for several hours.[1]
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of CdS nanoparticles synthesized using this compound.
Table 1: Synthesis Parameters and Resulting Nanoparticle Size
| Synthesis Method | Sulfur Source | Capping Agent | Temperature (°C) | Average Particle Size (nm) | Reference |
| Chemical Precipitation | Sodium sulfide | Starch | Room Temp. | 2.43 | [5][6] |
| Chemical Precipitation | Thioacetamide | Aromatic diamines | Room Temp. | 3.85 - 6.82 | [8] |
| Hydrothermal | Sodium sulfide | None | 170 | 50.8 | [1] |
| Microwave-assisted | Thiourea | None | - | ~5.5 | [10] |
| Solvothermal | Thiourea | None | - | - | [9] |
Table 2: Elemental Composition and Optical Properties
| Synthesis Method | Cd (Weight %) | S (Weight %) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Band Gap (eV) | Reference |
| Chemical Precipitation | 54.83 | 9.52 | - | - | - | [5] |
| Microwave-assisted | - | - | - | 606 | - | [10] |
| General | - | - | - | - | 2.42 (bulk) | [8] |
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of CdS nanoparticles.
Caption: Experimental workflow for CdS nanoparticle synthesis and characterization.
Caption: Logical relationship of different synthesis pathways.
References
- 1. Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cadmium sulphide (CdS) nanotechnology: synthesis and applications. | Semantic Scholar [semanticscholar.org]
- 4. shop.nanografi.com [shop.nanografi.com]
- 5. Cadmium Sulfide Nanoparticles: Synthesis, Characterization, and Antimicrobial Study - ProQuest [proquest.com]
- 6. Cadmium Sulfide Nanoparticles: Synthesis, Characterization, and Antimicrobial Study [ouci.dntb.gov.ua]
- 7. m.youtube.com [m.youtube.com]
- 8. chalcogen.ro [chalcogen.ro]
- 9. pubs.aip.org [pubs.aip.org]
- 10. informaticsjournals.co.in [informaticsjournals.co.in]
Application Notes: Cadmium Acetate Dihydrate as a Precursor for Quantum Dot Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cadmium acetate (B1210297) dihydrate as a precursor for the synthesis of high-quality quantum dots (QDs). Cadmium acetate dihydrate offers a safer alternative to other cadmium sources, such as cadmium oxide, without compromising the optical and electronic properties of the resulting nanocrystals.[1] This document outlines detailed experimental protocols, presents key performance data in a structured format, and offers visual workflows to facilitate the successful synthesis of cadmium-based quantum dots for various applications, including bioimaging and drug delivery.[2][3]
Advantages of this compound
The use of this compound as a cadmium precursor presents several advantages:
-
Reduced Toxicity: Cadmium acetate is less hazardous than cadmium oxide, which is fatal if inhaled.[1] The crystalline form of this compound also poses a lower inhalation risk compared to the powdered form of cadmium oxide.[1]
-
Lower Reaction Temperatures: Syntheses using this compound can often be conducted at lower temperatures compared to protocols utilizing cadmium oxide, eliminating the need for specialized high-temperature heating apparatus.[1][4][5]
-
Versatility: It serves as a precursor for various cadmium-based quantum dots, including Cadmium Selenide (CdSe), Cadmium Sulfide (CdS), and Cadmium Telluride (CdTe).[6]
Key Experimental Parameters and Data
The following tables summarize quantitative data from various synthesis protocols using this compound as the precursor. These tables are designed for easy comparison of reaction conditions and resulting quantum dot properties.
Table 1: Synthesis Parameters for CdSe Quantum Dots
| Parameter | Procedure 1[1] | Procedure 2[1] | High-Temperature Protocol[6] |
| Cadmium Precursor | 53 mg this compound | 53 mg this compound | 2 mmol this compound |
| Selenium Precursor | 99 mg Se powder in 5.5 mL TOP | 99 mg Se powder in 5.5 mL TOP | 0.5 mmol Se pellets in 1 mL TOP |
| Solvent/Ligands | 0.6 mL Oleic Acid, 5.5 mL Octadecene | 0.6 mL Oleic Acid, 10 mL Octadecene, 0.67 mL Oleylamine (B85491) | 0.25 mmol Stearic Acid, 6 g TOPO |
| Cd Precursor Prep. Temp. | 130 °C | 130 °C | 110 °C (degassing), then 270 °C |
| Growth/Injection Temp. | 165 °C | 165 °C | 270 °C |
| Reaction Time | 7 minutes (aliquots taken) | Not specified | 5 minutes |
Table 2: Optical Properties of Synthesized CdSe Quantum Dots
| Property | Procedure 1[1] | Procedure 2[1] |
| Emission Wavelength Range | Not specified (blue to green luminescence) | 465 nm to 530 nm |
| Excitation Wavelength | Not specified (UV lamp) | 400 nm |
| Luminescence Characteristics | Bright visible luminescence (dominated by trap-state emission) | Mildly luminescent (dominated by exciton (B1674681) emission) |
Experimental Protocols
The following are detailed protocols for the synthesis of CdSe and CdS quantum dots using this compound.
Protocol 1: Low-Temperature Synthesis of CdSe Quantum Dots[1]
This protocol describes a lower temperature synthesis of CdSe quantum dots, making it more accessible and safer.
Materials:
-
This compound (Cd(CH₃COO)₂·2H₂O)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Oleic acid
-
Octadecene (ODE)
-
Oleylamine (for Procedure 2)
-
Round-bottom flasks (25 mL)
-
Magnetic stir bars
-
Heating mantle with temperature control
Procedure:
1. Preparation of Precursor Solutions:
-
Selenium Precursor: In a 25 mL round-bottom flask, combine 99 mg of Se powder and 5.5 mL of trioctylphosphine. Stir at room temperature until the selenium powder is completely dissolved.
-
Cadmium Precursor: In a separate 25 mL round-bottom flask, combine 53 mg of this compound, 0.6 mL of oleic acid, and 5.5 mL of octadecene. Add a magnetic stir bar and heat the mixture to 130 °C while stirring until a clear solution is formed.[1][4]
2. Quantum Dot Growth (Procedure A - Bright Luminescence):
-
In a 25 mL round-bottom flask, heat 10 mL of octadecene to 165 °C with stirring.
-
Simultaneously inject 1 mL of the cadmium precursor solution and 1 mL of the selenium precursor solution into the hot octadecene.
-
Start a timer immediately after injection.
-
Withdraw aliquots of approximately 1 mL at various time intervals over 7 minutes to obtain quantum dots of different sizes.
3. Quantum Dot Growth (Procedure B - Excitonic Emission):
-
Prepare a growth solution by combining 10 mL of octadecene and 0.67 mL of oleylamine in a 25 mL round-bottom flask. Heat to 165 °C with stirring.
-
Inject the cadmium and selenium precursor solutions as described in Procedure A.
-
Withdraw aliquots at desired time intervals.
4. Characterization:
-
The absorption and emission spectra of the withdrawn samples can be measured directly. For emission spectra, an excitation wavelength of 400 nm is recommended.[1]
Protocol 2: High-Temperature Synthesis of CdS Supra Quantum Dots[6]
This protocol outlines a higher temperature synthesis suitable for forming supra quantum dots.
Materials:
-
This compound (Cd(Ac)₂·2H₂O)
-
Sulfur (S) powder
-
Trioctylphosphine (TOP)
-
Stearic acid (SA)
-
Tri-n-octylphosphine oxide (TOPO)
-
Three-neck round-bottom flask (25 mL)
-
Schlenk line for air-free manipulations
-
Nitrogen or Argon gas
Procedure:
1. Preparation of Cadmium Precursor:
-
In a 25-mL three-neck round-bottom flask, combine 2 mmol of this compound, 0.25 mmol of stearic acid, and 6 g of TOPO.
-
Degas the mixture at 110 °C for 2 hours using a Schlenk line.
-
After degassing, heat the mixture to 270 °C under a flow of nitrogen gas.
2. Preparation of Sulfur Precursor:
-
Prepare a 0.5 M solution of sulfur in TOP by dissolving 0.5 mmol of sulfur powder in 1 mL of TOP.
3. Quantum Dot Synthesis:
-
Rapidly inject 1 mL of the 0.5 M TOP-Sulfur solution into the hot cadmium precursor solution at 270 °C with vigorous stirring.
-
Maintain the reaction temperature at 270 °C for 5 minutes after injection.
-
After 5 minutes, remove the heating mantle and allow the reaction mixture to cool to room temperature.
4. Purification:
-
Dilute the cooled reaction mixture with hexanes.
-
Precipitate the CdS quantum dots by adding excess ethanol.
-
Collect the precipitate by centrifugation and re-disperse it in a small amount of hexanes.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in the synthesis of quantum dots using this compound.
Caption: Experimental workflow for the synthesis of quantum dots.
Caption: Key factors influencing quantum dot synthesis and properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cadmium-containing Quantum Dots: Current Perspectives on Their Application as Nanomedicine and Toxicity Concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Advances in the Biomedical Applications of Quantum Dots: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Protocol for preparing cadmium acetate stock solutions for experiments
Application Note: Preparation of Cadmium Acetate (B1210297) Stock Solutions
Introduction
Cadmium acetate, available as anhydrous (Cd(CH₃COO)₂) or dihydrate (Cd(CH₃COO)₂·2H₂O), is a key reagent in various scientific disciplines.[1][2] It serves as a precursor in the synthesis of cadmium-based nanomaterials, such as cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) quantum dots, which have applications in solar cells and bioimaging.[1] Additionally, it is used in analytical chemistry and as a source of cadmium ions for toxicology studies and cell culture experiments. Given the compound's significant toxicity and carcinogenicity, adherence to a strict and detailed protocol for the preparation, handling, and storage of its solutions is critical to ensure researcher safety and experimental reproducibility.[2][3]
This document provides a comprehensive protocol for the preparation of cadmium acetate stock solutions, tailored for researchers, scientists, and drug development professionals.
Physicochemical Data
Quantitative data for cadmium acetate is summarized in the table below for easy reference. The dihydrate form is most commonly used for preparing aqueous solutions due to its high solubility.[1][4]
| Property | Cadmium Acetate Anhydrous | Cadmium Acetate Dihydrate | Reference |
| Chemical Formula | Cd(C₂H₃O₂)₂ | Cd(C₂H₃O₂)₂·2H₂O | [1][2] |
| Molar Mass | 230.50 g/mol | 266.53 g/mol | [1][2] |
| Appearance | Colorless to white crystalline solid | White crystalline solid | [1][2] |
| Density | 2.341 g/cm³ | 2.01 g/cm³ | [1][2] |
| Melting Point | 255 °C | 130 °C (decomposes) | [1][2] |
| Solubility in Water | Soluble | 347 g/L at 20°C | [1][5] |
| Odor | Vinegar-like | Slight acetic acid odor | [2][4] |
Safety Precautions and Handling
Warning: Cadmium acetate is highly toxic, a suspected human carcinogen, and poses a danger to the environment.[3][6] Inhalation, ingestion, or skin contact can be harmful or fatal.[5][6]
-
Engineering Controls : All manipulations that could generate dust or aerosols must be performed inside a certified chemical fume hood.[3] The work area must be equipped with an eyewash station and a safety shower.[3][5]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles with side shields are mandatory.[3]
-
Hand Protection : Nitrile gloves are recommended. Inspect gloves before use and wash hands thoroughly after handling.[3][5]
-
Body Protection : A lab coat must be worn at all times.[3]
-
Respiratory Protection : If dust cannot be controlled within a fume hood, a NIOSH-certified respirator is required.[5]
-
-
Storage : Store cadmium acetate in a cool, dry, well-ventilated area in a tightly sealed container. Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[3][5] The storage area should be clearly labeled with appropriate hazard warnings (e.g., "TOXIC," "CARCINOGEN").[3]
-
Disposal : All cadmium acetate waste, including contaminated consumables (e.g., gloves, weigh boats) and rinse water, must be collected as hazardous waste in a clearly labeled, sealed container.[3][5] Do not dispose of down the drain.[5]
Experimental Protocol: Preparation of a 1 M this compound Stock Solution
This protocol details the steps to prepare 100 mL of a 1 M aqueous stock solution using this compound.
Materials and Equipment:
-
This compound (Cd(CH₃COO)₂·2H₂O)
-
Deionized (DI) or ultrapure water
-
100 mL volumetric flask (Class A)
-
Analytical balance
-
Weigh boat or paper
-
Spatula
-
Magnetic stirrer and stir bar
-
Beaker
-
Funnel
-
Appropriate PPE (lab coat, nitrile gloves, safety goggles)
-
Labeled hazardous waste container
Procedure:
-
Don PPE and Set Up : Before starting, put on all required PPE. Ensure the chemical fume hood is operational.
-
Calculation : Determine the mass of this compound required.
-
Molar Mass (MW) of Cd(CH₃COO)₂·2H₂O = 266.53 g/mol .[7]
-
Volume (V) = 100 mL = 0.1 L.
-
Concentration (C) = 1 mol/L.
-
Mass = C × V × MW = 1 mol/L × 0.1 L × 266.53 g/mol = 26.653 g .
-
-
Weighing : Place a weigh boat on the analytical balance and tare it. Carefully weigh out 26.653 g of this compound inside the chemical fume hood.
-
Dissolution :
-
Transfer approximately 70 mL of DI water to a beaker with a magnetic stir bar.
-
Carefully add the weighed this compound to the water.
-
Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved. Gentle heating may be applied to aid dissolution but is often unnecessary due to its high solubility.[4]
-
-
Final Volume Adjustment :
-
Once dissolved, remove the stir bar (rinsing it with a small amount of DI water into the beaker).
-
Using a funnel, carefully transfer the solution into the 100 mL volumetric flask.
-
Rinse the beaker with small aliquots of DI water, transferring the rinse to the flask to ensure a complete transfer of the solute.
-
Bring the final volume to the 100 mL calibration mark with DI water.
-
Cap the flask and invert it several times (15-20) to ensure the solution is homogeneous.
-
-
Storage : Transfer the final solution to a clearly labeled, sealed storage bottle. The label should include: "Cadmium Acetate," "1 M," the date of preparation, and appropriate hazard pictograms (Toxic, Health Hazard, Environmental Hazard). Store locked up in a designated area.[5]
Workflow Diagram
Diagram 1: Workflow for Cadmium Acetate Stock Solution Preparation.
References
- 1. Cadmium acetate - Wikipedia [en.wikipedia.org]
- 2. Cadmium acetate - Sciencemadness Wiki [sciencemadness.org]
- 3. drexel.edu [drexel.edu]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. gelest.com [gelest.com]
- 6. Cadmium Acetate, anhydrous - ProChem, Inc. [prochemonline.com]
- 7. Cadmium acetate, dihydrate | C4H10CdO6 | CID 6537495 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cadmium Acetate Dihydrate in Chemical Bath Deposition of Thin Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Bath Deposition (CBD) is a versatile and cost-effective technique for synthesizing thin films with a wide range of applications, particularly in optoelectronic devices like solar cells. The choice of precursor materials is critical in determining the properties of the deposited films. Cadmium acetate (B1210297) dihydrate (Cd(CH₃COO)₂·2H₂O) is a commonly used cadmium source in the CBD process, offering distinct advantages in controlling the reaction kinetics and influencing the morphological and structural characteristics of the resulting thin films. These application notes provide detailed protocols and compiled data for the deposition of Cadmium Sulfide (CdS), Cadmium Zinc Sulfide (CdZnS), and Cadmium Oxide (CdO) thin films using cadmium acetate dihydrate.
Key Applications
Cadmium-based thin films are integral components in various technological fields:
-
Solar Cells: CdS thin films are widely used as a window layer in heterojunction solar cells, such as those based on Cadmium Telluride (CdTe) and Copper Indium Gallium Selenide (CIGS).[1][2]
-
Optoelectronics: The unique optical and electrical properties of these films make them suitable for applications in photodetectors, sensors, and light-emitting diodes.
-
Transparent Conducting Oxides: CdO thin films exhibit high transparency in the visible region and good electrical conductivity, making them candidates for transparent electrodes in various optoelectronic devices.[3][4]
Experimental Protocols
General Workflow for Chemical Bath Deposition
The CBD process fundamentally involves the controlled precipitation of a compound from a solution onto a substrate. The following diagram illustrates the general experimental workflow.
References
Application Notes and Protocols for Spray Pyrolysis of Cadmium Sulfide (CdS) Thin Films from Cadmium Acetate Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the fabrication of cadmium sulfide (B99878) (CdS) thin films using the spray pyrolysis technique with cadmium acetate (B1210297) as the cadmium precursor. CdS thin films are of significant interest in various applications, including solar cells, photodetectors, and sensors.
Overview of the Spray Pyrolysis Technique
Spray pyrolysis is a versatile and cost-effective method for depositing thin films of a wide range of materials. The process involves spraying a precursor solution onto a heated substrate. The droplets undergo aerosolization, solvent evaporation, and finally, a chemical reaction on the hot substrate surface to form a thin film of the desired material. The properties of the deposited films are highly dependent on various deposition parameters.
Experimental Protocols
This section outlines the detailed methodology for the preparation of CdS thin films using spray pyrolysis with cadmium acetate and thiourea (B124793) as precursors.
Materials and Equipment
-
Precursor Chemicals:
-
Cadmium Acetate [Cd(CH₃COO)₂] (Cadmium source)
-
Thiourea [SC(NH₂)₂] (Sulfur source)
-
Deionized Water (Solvent)
-
-
Substrates: Glass microscope slides are commonly used.
-
Equipment:
-
Spray pyrolysis system (including a spray nozzle, precursor solution container, and a substrate heater)
-
Hot plate with magnetic stirrer
-
Beakers and graduated cylinders
-
Analytical balance
-
Fume hood
-
Precursor Solution Preparation
-
Prepare equimolar aqueous solutions of cadmium acetate and thiourea. A common concentration is 0.05 M for both.[1] To prepare a 0.05 M solution, dissolve the appropriate amount of cadmium acetate and thiourea in separate volumes of deionized water with the help of a magnetic stirrer.
-
Once completely dissolved, mix the two solutions in a 1:1 volume ratio to obtain the final precursor solution.
-
Continue stirring the final solution for approximately 10 minutes to ensure homogeneity.
Substrate Cleaning
-
Clean the glass substrates thoroughly to ensure good film adhesion and uniformity.
-
A typical cleaning procedure involves sonication in a sequence of detergent, deionized water, and finally an organic solvent like isopropanol.
-
Dry the substrates using a stream of nitrogen or clean, dry air before placing them on the substrate heater.
Spray Pyrolysis Deposition
-
Place the cleaned substrate on the heater and set the desired deposition temperature. A common temperature for CdS deposition from cadmium acetate is 400°C.[1][2]
-
Fill the spray nozzle container with the prepared precursor solution.
-
Set the other deposition parameters such as spray rate, carrier gas pressure, and nozzle-to-substrate distance. These parameters can be optimized for specific experimental setups.
-
Once the substrate reaches the set temperature, start the spraying process. The deposition is typically carried out for a specific duration to achieve the desired film thickness.
-
After the deposition is complete, allow the film to cool down to room temperature on the heater.
The overall experimental workflow is depicted in the following diagram:
Data Presentation
The properties of the spray-pyrolyzed CdS thin films are highly influenced by the deposition parameters. The following tables summarize the quantitative data obtained from various studies using cadmium acetate as the precursor.
Table 1: Deposition Parameters
| Precursor Concentration (Cadmium Acetate & Thiourea) | Substrate Temperature (°C) | Film Thickness (nm) | Reference |
| 0.05 M | 400 | 347 | [1] |
| 0.025 M - 0.2 M | 400 | Not Specified | [2] |
| Not Specified | 400 | Not Specified |
Table 2: Structural and Morphological Properties
| Precursor Concentration (M) | Substrate Temperature (°C) | Crystal Structure | Crystallite/Grain Size (nm) | Reference |
| 0.05 | 400 | Cubic | 82 (crystallite), 241 (grain) | [1] |
| 0.025 - 0.2 | 400 | Cubic | Not Specified | [2] |
| Not Specified | 400 | Hexagonal | 37.86 |
Table 3: Optical and Electrical Properties
| Precursor Concentration (M) | Substrate Temperature (°C) | Band Gap (eV) | Transmittance (%) | Electrical Resistivity (Ω·cm) | Reference |
| 0.05 | 400 | 2.38 | ~85 | 1.013 x 10² | [1] |
| 0.025 - 0.2 | 400 | 2.16 - 2.43 | Not Specified | Not Specified | [2] |
| Not Specified | 400 | ~2.4 | Not Specified | Not Specified |
Signaling Pathways and Logical Relationships
The properties of the CdS thin films are directly influenced by the deposition parameters. The following diagram illustrates the logical relationship between key experimental parameters and the resulting film properties.
References
Application Notes and Protocols: The Role of Cadmium Acetate Dihydrate in Perovskite Solar Cell Fabrication
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cadmium acetate (B1210297) dihydrate (Cd(CH₃COO)₂·2H₂O) has emerged as a critical additive in the fabrication of perovskite solar cells (PSCs), demonstrating a significant impact on device efficiency, stability, and reproducibility. Its incorporation into the perovskite precursor solution or deposition process addresses several key challenges in perovskite film formation, primarily through defect passivation and improved crystallographic properties. These application notes provide a comprehensive overview of the role of cadmium acetate dihydrate, detailed experimental protocols for its use, and a summary of its effects on solar cell performance.
Mechanism of Action
The primary role of this compound in perovskite solar cell fabrication is to improve the quality of the perovskite crystalline film. This is achieved through several synergistic mechanisms:
-
Defect Passivation: Cadmium ions (Cd²⁺) can effectively passivate various types of defects within the perovskite crystal lattice, such as lead and halide vacancies. The acetate ions (CH₃COO⁻) also contribute to this passivation effect. This reduction in defect density minimizes non-radiative recombination of charge carriers, leading to longer carrier lifetimes and higher open-circuit voltages (Voc).
-
Crystal Growth Modulation: The presence of cadmium acetate in the precursor solution can modulate the crystallization kinetics of the perovskite film. It promotes the formation of larger, more uniform crystal grains with preferential orientation, which enhances charge transport and reduces charge trapping at grain boundaries.
-
Suppression of Ion Migration: Cadmium atoms can inhibit the migration of iodide ions within the perovskite structure due to strong ionic interactions. This suppression of ion migration is crucial for improving the operational stability of the solar cells, especially under prolonged illumination and thermal stress.
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound in the fabrication of perovskite solar cells. These protocols are based on established literature and can be adapted for specific perovskite compositions and device architectures.
Protocol 1: Preparation of Perovskite Precursor Solution with this compound Additive
This protocol describes the preparation of a methylammonium (B1206745) lead iodide (MAPbI₃) precursor solution with the addition of this compound.
Materials:
-
Lead(II) iodide (PbI₂)
-
Methylammonium iodide (MAI)
-
This compound (Cd(CH₃COO)₂·2H₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Precursor Preparation: In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve 461 mg of PbI₂ and 159 mg of MAI in a solvent mixture of 750 µL of DMF and 250 µL of DMSO.
-
Additive Incorporation: Prepare a stock solution of this compound in DMSO. Add the required volume of the this compound stock solution to the perovskite precursor solution to achieve the desired molar percentage (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%).
-
Dissolution: Stir the final solution at room temperature for at least 2 hours to ensure complete dissolution of all components.
-
Filtration: Prior to use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities.
Protocol 2: Perovskite Film Deposition and Annealing
This protocol details the spin-coating and annealing process for the this compound-modified perovskite film.
Equipment:
-
Spin coater
-
Hotplate
Procedure:
-
Substrate Preparation: Ensure the substrate (e.g., FTO glass with an electron transport layer) is clean and has undergone surface treatment (e.g., UV-Ozone) to ensure good wettability.
-
Spin Coating:
-
Transfer the substrate to the spin coater located inside an inert atmosphere glovebox.
-
Dispense approximately 40 µL of the prepared perovskite precursor solution onto the center of the substrate.
-
Initiate a two-step spin-coating program:
-
Step 1: 1000 rpm for 10 seconds (for initial spreading).
-
Step 2: 5000 rpm for 30 seconds (for film formation).
-
-
During the second step (at approximately 15 seconds), dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
-
Annealing:
-
Immediately transfer the substrate to a preheated hotplate.
-
Anneal the film at 100-130°C for 10-15 minutes. The optimal temperature and time may vary depending on the specific perovskite composition and desired film morphology.
-
-
Cooling: After annealing, allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers (e.g., hole transport layer and metal electrode).
Data Presentation
The incorporation of this compound as an additive has a quantifiable impact on the performance of perovskite solar cells. The following table summarizes typical performance parameters for devices with and without the additive.
| Additive Concentration (mol%) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| 0 (Control) | 1.05 | 22.5 | 70 | 16.5 | [1] |
| 0.5 | 1.08 | 23.1 | 73 | 18.2 | [1] |
| 1.0 | 1.10 | 23.5 | 75 | 19.4 | [1] |
| 1.5 | 1.07 | 23.2 | 72 | 17.9 | [1] |
Note: The values presented are representative and can vary based on the specific perovskite composition, device architecture, and fabrication conditions.
Visualizations
Defect Passivation Mechanism
References
Application Notes and Protocols: Toxicology of Cadmium Acetate Dihydrate in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the toxicological effects of cadmium acetate (B1210297) dihydrate in murine models. The included protocols and data are intended to serve as a valuable resource for designing and conducting toxicological studies.
Quantitative Toxicological Data
The following tables summarize key quantitative data from toxicology studies of cadmium compounds in murine models.
Table 1: Acute Oral Lethal Dose (LD50) of Cadmium Compounds in Mice
| Cadmium Compound | Mouse Strain | LD50 (mg/kg) | Reference |
| Cadmium Compounds | General | 100 - 300 | [1] |
| Cadmium Chloride | C57BL/6J (7-day-old) | 1.65 | [2] |
| Cadmium Chloride | C57BL/6J (adult) | 4.08 | [2] |
Note: LD50 values can vary based on factors such as age, sex, and administration vehicle.
Table 2: Biomarkers of Cadmium-Induced Nephrotoxicity in Mice
| Biomarker | Effect of Cadmium Exposure | Murine Model | Cadmium Compound & Dose | Duration of Exposure | Reference |
| Blood Urea Nitrogen (BUN) | Increased | Sprague-Dawley Rats | 3 and 6 mg/kg CdCl₂ | 2, 4, and 8 weeks | [3] |
| Serum Creatinine | Increased | Mice | 2.284 mg/kg Cd | Acute | [4] |
| Urinary Protein | Increased | Sprague-Dawley Rats | 3 and 6 mg/kg CdCl₂ | 2, 4, and 8 weeks | [3] |
| β2-microglobulin (β2-MG) | Increased | Sprague-Dawley Rats | 3 and 6 mg/kg CdCl₂ | 2, 4, and 8 weeks | [3] |
Table 3: Markers of Cadmium-Induced Oxidative Stress in Murine Liver
| Biomarker | Effect of Cadmium Exposure | Murine Model | Cadmium Compound & Dose | Duration of Exposure |
| Malondialdehyde (MDA) | Increased | C57BL/6J Mice | 2.5 mg/kg/day | 4 weeks |
| Superoxide Dismutase (SOD) | Decreased | C57BL/6J Mice | 2.5 mg/kg/day | 4 weeks |
| Catalase (CAT) | Decreased | C57BL/6J Mice | 2.5 mg/kg/day | 4 weeks |
| Glutathione Peroxidase (GPx) | Decreased | C57BL/6J Mice | 2.5 mg/kg/day | 4 weeks |
| Glutathione (GSH) | Decreased | C57BL/6J Mice | 2.5 mg/kg/day | 4 weeks |
Experimental Protocols
General Animal Handling and Dosing Protocol
-
Animal Model: Male or female BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week prior to the experiment under standard conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).
-
Preparation of Dosing Solution: Dissolve cadmium acetate dihydrate in sterile, deionized water or saline to the desired concentration.
-
Administration: Administer the this compound solution orally via gavage. Control groups should receive the vehicle only.
-
Monitoring: Observe animals daily for clinical signs of toxicity, and record body weights at regular intervals.
Protocol for Histopathological Examination of Kidneys
-
Tissue Collection: At the end of the experimental period, euthanize mice and immediately collect the kidneys.
-
Fixation: Fix the kidneys in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.[5]
-
Sectioning: Cut 3-4 µm thick sections using a microtome.[5]
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Microscopic Examination: Examine the stained sections under a light microscope for evidence of nephrotoxicity, such as tubular degeneration, necrosis, and glomerular alterations.[3][5]
Protocol for TUNEL Assay for Apoptosis in Testicular Tissue
-
Tissue Preparation: Use paraffin-embedded testicular tissue sections as prepared for histopathology.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Incubate the sections with Proteinase K solution to permeabilize the tissues.
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdU-Red).
-
Incubate the sections with the TUNEL reaction mixture in a humidified chamber. This allows TdT to label the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.[6]
-
-
Detection:
-
If using a biotin-labeled nucleotide, follow with an incubation with streptavidin-HRP and a chromogenic substrate like DAB to produce a brown stain at the site of apoptosis.
-
If using a fluorescently labeled nucleotide, proceed to counterstaining.
-
-
Counterstaining: Counterstain the nuclei with a suitable stain such as Methyl Green or DAPI.
-
Mounting and Visualization: Mount the slides and visualize under a light or fluorescence microscope. Apoptotic cells will be identifiable by the positive TUNEL stain.[7]
Protocol for Western Blot Analysis of MAPK Pathway Proteins
-
Tissue Homogenization: Homogenize collected tissue samples (e.g., liver, kidney) in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95-100°C.[8]
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of MAPK proteins (e.g., p38, JNK, ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
-
Analysis: Perform densitometric analysis to quantify the relative expression of phosphorylated proteins normalized to the total protein levels.[9]
Signaling Pathways and Experimental Workflows
Cadmium-Induced MAPK Signaling Pathway
Caption: Cadmium-induced activation of the MAPK signaling pathway.
Cadmium-Induced NF-κB Signaling Pathway
Caption: Cadmium-induced activation of the NF-κB signaling pathway.
Cadmium-Induced p53-Mediated Apoptosis Pathway
Caption: Cadmium-induced p53-mediated apoptosis pathway.
Experimental Workflow for Toxicological Assessment
Caption: General experimental workflow for assessing cadmium toxicity.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Ontogenic variation in acute lethality of cadmium in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histomorphological and ultrastructural cadmium-induced kidney injuries and precancerous lesions in rats and screening for biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ir.library.louisville.edu [ir.library.louisville.edu]
Application Notes and Protocols for SILAR Deposition of CdTe Thin Films Using Cadmium Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the deposition of cadmium telluride (CdTe) thin films using the Successive Ionic Layer Adsorption and Reaction (SILAR) method. The protocol utilizes cadmium acetate (B1210297) as the cadmium precursor, offering a reliable and cost-effective approach for producing nanocrystalline CdTe thin films for various applications, including solar cells and sensors.
Overview of the SILAR Method
The SILAR technique is a chemical deposition method that allows for the growth of thin films on a substrate at or near room temperature.[1] The process involves the sequential immersion of the substrate into separately placed cationic and anionic precursor solutions, with a rinsing step in deionized water after each immersion to remove loosely bound ions and prevent homogeneous precipitation.[1][2] This cyclic process allows for controlled, layer-by-layer growth of the thin film, with the film thickness being proportional to the number of deposition cycles.
Experimental Protocols
This section details the optimized protocol for the deposition of CdTe thin films using cadmium acetate as the cationic precursor and sodium tellurite (B1196480) as the anionic precursor.[1][3]
Materials and Reagents
-
Cationic Precursor Solution: 0.5 M Cadmium Acetate [Cd(CH₃COO)₂] in deionized water.
-
Anionic Precursor Solution: 0.4 M Sodium Tellurite (Na₂TeO₃) in deionized water.
-
Reducing Agent: Hydrazine (B178648) Hydrate (N₂H₄·H₂O)
-
pH Adjuster: Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)
-
Rinsing Solution: Double distilled water
-
Substrates: Glass slides (or other suitable substrates)
Preparation of Precursor Solutions
-
Cationic Solution: Dissolve the appropriate amount of cadmium acetate in double distilled water to achieve a final concentration of 0.5 M. Adjust the pH of the solution to 5.[1]
-
Anionic Solution: Dissolve the appropriate amount of sodium tellurite in double distilled water to achieve a final concentration of 0.4 M. To this solution, add 3 ml of hydrazine hydrate. Use ammonium hydroxide to adjust the pH to 11.[1]
SILAR Deposition Workflow
The SILAR deposition cycle consists of four distinct steps:
-
Adsorption of Cations: Immerse the substrate into the 0.5 M cadmium acetate solution for 30 seconds. During this step, Cd²⁺ ions are adsorbed onto the surface of the substrate.[1]
-
Rinsing: Rinse the substrate with double distilled water for 30 seconds to remove the loosely bound Cd²⁺ ions.[1]
-
Adsorption and Reaction of Anions: Immerse the substrate into the 0.4 M sodium tellurite solution for 30 seconds. The adsorbed Cd²⁺ ions react with Te²⁻ ions (formed by the reduction of TeO₃²⁻ by hydrazine) to form a layer of CdTe on the substrate.[1]
-
Rinsing: Rinse the substrate again with double distilled water for 30 seconds to remove any unreacted or loosely adsorbed species.[1]
Repeat this four-step cycle for a total of 910 cycles to achieve a film thickness of approximately 272 nm.[1] All steps are performed at room temperature (27°C).[1]
Data Presentation
The following tables summarize the optimized deposition parameters and the resulting properties of the CdTe thin films.
Table 1: Optimized Deposition Conditions for CdTe Thin Films
| Parameter | Cationic Precursor | Anionic Precursor |
| Source | Cadmium Acetate | Sodium Tellurite |
| Concentration | 0.5 M | 0.4 M |
| Additives | - | 4 ml Hydrazine Hydrate + NH₄OH |
| pH | 5 | 11 |
| Immersion Time (s) | 30 | 30 |
| Rinsing Time (s) | 30 | 30 |
| Number of Cycles | 910 | 910 |
| Temperature (°C) | 27 | 27 |
Data sourced from Ubale et al. (2006).[1][3]
Table 2: Properties of SILAR-Deposited CdTe Thin Films
| Property | Value |
| Film Thickness (for 910 cycles) | 272 nm |
| Crystal Structure | Hexagonal (Wurtzite) |
| Optical Band Gap (Direct) | 1.41 eV |
| Electrical Resistivity (at 523 K) | 4.11 x 10³ Ω-cm |
| Activation Energy | ~0.2 eV |
Data sourced from Ubale et al. (2006).[1][3]
Visualizations
Experimental Workflow for SILAR Deposition of CdTe
References
The Influence of Cadmium Acetate Dihydrate Concentration on Nanoparticle Size and Morphology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the synthesis of cadmium-based nanoparticles, with a specific focus on how the concentration of cadmium acetate (B1210297) dihydrate as a precursor influences the final size and morphology of the nanoparticles. The ability to precisely control these physical characteristics is paramount in various applications, including bioimaging, biosensing, and targeted drug delivery, as nanoparticle size and shape significantly impact their optical, electronic, and biological properties.
Application Notes
The concentration of the cadmium precursor, cadmium acetate dihydrate [Cd(CH₃COO)₂·2H₂O], is a critical parameter in the synthesis of cadmium chalcogenide (e.g., CdS, CdSe, CdTe) nanoparticles. It directly influences the nucleation and growth kinetics of the nanocrystals, thereby determining their final size, size distribution, and morphology.
General Principles:
-
Nucleation and Growth: Nanoparticle formation in solution typically follows a two-stage process: nucleation and growth. The precursor concentration plays a pivotal role in both stages.
-
High Precursor Concentration: A higher concentration of cadmium acetate generally leads to a higher degree of supersaturation in the reaction mixture. This promotes rapid nucleation, resulting in the formation of a larger number of small nuclei. The subsequent growth of these nuclei may be limited by the rapid depletion of precursors, often leading to the formation of larger nanoparticles. For instance, in the synthesis of CdS nanoparticles, a high cadmium precursor concentration (e.g., 5 mmol·L⁻¹) has been shown to result in a clear separation of the nucleation and growth phases, leading to the formation of regular CdS nanoparticles.
-
Low Precursor Concentration: Conversely, a lower precursor concentration reduces the rate of nucleation. This can lead to a scenario where nucleation and growth occur simultaneously over a longer period. In some cases, extremely dilute solutions (e.g., 0.1 mmol·L⁻¹ of cadmium precursor) can lead to the formation of "magic-sized" nanoparticles, which are discrete, thermodynamically stable clusters. This prolonged reaction time at low concentrations allows for a more controlled growth process, often resulting in smaller nanoparticles with a narrower size distribution.
Impact on Nanoparticle Properties and Applications:
The ability to tune nanoparticle size by modulating the this compound concentration has significant implications for various applications:
-
Quantum Dots (QDs) for Bioimaging: The emission wavelength of quantum dots is directly related to their size due to the quantum confinement effect. Smaller nanoparticles exhibit a blue-shift in their fluorescence, while larger particles show a red-shift. By carefully controlling the cadmium acetate concentration, the emission color of CdS, CdSe, or CdTe QDs can be precisely tuned across the visible and near-infrared spectrum, which is crucial for multiplexed bioimaging and in vivo studies.
-
Drug Delivery: Nanoparticle size is a key determinant of their biodistribution, cellular uptake, and clearance from the body. Smaller nanoparticles often exhibit longer circulation times and can more easily penetrate tissues. Therefore, adjusting the cadmium acetate concentration to produce nanoparticles of a specific size is essential for designing effective drug delivery vehicles.
-
Biosensing: The sensitivity and selectivity of biosensors based on nanoparticles can be influenced by their size and surface-to-volume ratio. Smaller nanoparticles offer a higher surface area for the immobilization of biomolecules (e.g., antibodies, enzymes), potentially enhancing the sensor's performance.
Quantitative Data
The following table summarizes the effect of precursor concentration on the size of cadmium-based nanoparticles, as compiled from various studies. It is important to note that other experimental parameters such as temperature, reaction time, and the type of capping agent also significantly influence the final nanoparticle size.
| Cadmium Precursor | Precursor Concentration | Resulting Nanoparticle | Nanoparticle Size (nm) | Morphology | Reference |
| Cadmium Acetate | 0.1 M | CdS | 6 | Not Specified | [1] |
| Cadmium Acetate | Varied | CdS | 3.4 - 13.6 | Not Specified | |
| Cadmium Nitrate | 0.1 M | CdS | ~3.6 | Spherical | [2] |
| Cadmium Oxide | Varied Cd:Se molar ratios | CdSe | 2.5 - 5.5 | Zinc Blende | |
| Cadmium Acetate | Varied | Ag2Se | 1.92 - 23.58 | Spherical and Rod-like | [3] |
Note: The specific experimental conditions for each data point can be found in the cited literature. The table aims to provide a general trend rather than a direct comparison across different synthesis methods.
Experimental Protocols
This section provides a generalized protocol for the synthesis of cadmium sulfide (B99878) (CdS) nanoparticles where the size can be tuned by varying the concentration of this compound. This protocol is based on a chemical precipitation method, which is a common and relatively straightforward approach.
Materials:
-
This compound (Cd(CH₃COO)₂·2H₂O)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Capping agent (e.g., Thioglycolic acid, Mercaptoethanol, or Polyvinylpyrrolidone (PVP))
-
Deionized water
-
Methanol (B129727) or Ethanol (for washing)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Dropping funnel
-
Centrifuge
-
UV-Vis Spectrophotometer (for characterization)
-
Transmission Electron Microscope (TEM) (for characterization)
Protocol:
-
Preparation of Cadmium Precursor Solution:
-
Prepare a stock solution of the capping agent in deionized water (e.g., 0.1 M Thioglycolic acid).
-
In a three-neck flask, dissolve a specific amount of this compound in deionized water to achieve the desired molar concentration (e.g., to create a range of solutions from 0.01 M to 0.1 M).
-
Add a specific volume of the capping agent stock solution to the cadmium acetate solution while stirring. The molar ratio of capping agent to cadmium is crucial and should be kept constant across experiments if the effect of cadmium concentration is the primary focus.
-
Heat the mixture to a specific temperature (e.g., 80 °C) under constant stirring.
-
-
Preparation of Sulfur Precursor Solution:
-
In a separate beaker, dissolve sodium sulfide nonahydrate in deionized water to create a solution with a specific molar concentration (e.g., 0.1 M).
-
-
Nanoparticle Synthesis:
-
Once the cadmium precursor solution reaches the desired temperature, add the sodium sulfide solution dropwise using a dropping funnel under vigorous stirring.
-
The formation of a yellow precipitate indicates the formation of CdS nanoparticles.
-
Allow the reaction to proceed for a specific duration (e.g., 1-2 hours) at the set temperature to allow for nanoparticle growth and stabilization.
-
-
Purification of Nanoparticles:
-
After the reaction is complete, cool the solution to room temperature.
-
Collect the nanoparticles by centrifugation (e.g., at 8000 rpm for 15 minutes).
-
Discard the supernatant and re-disperse the nanoparticle pellet in methanol or ethanol.
-
Repeat the centrifugation and washing steps at least two more times to remove unreacted precursors and excess capping agent.
-
After the final wash, dry the purified nanoparticles in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Characterization:
-
UV-Vis Spectroscopy: The absorption spectrum of the synthesized CdS nanoparticles can be used to estimate their size. A blue-shift in the absorption edge compared to bulk CdS (around 515 nm) is indicative of quantum confinement and can be correlated to the nanoparticle diameter.
-
Transmission Electron Microscopy (TEM): TEM analysis provides direct visualization of the nanoparticles, allowing for the determination of their size, size distribution, and morphology (e.g., spherical, rod-like).
Visualizations
To further illustrate the concepts and procedures described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and characterization of CdS nanoparticles.
Caption: Conceptual model of the effect of precursor concentration on nanoparticle nucleation and growth.
References
Application Notes and Protocols for Electroplating of Cadmium Alloys Using Cadmium Acetate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadmium alloy electroplating is a surface finishing technique employed to enhance the corrosion resistance, lubricity, and solderability of various substrates, particularly in the aerospace, defense, and electronics industries. While traditional cadmium plating often utilizes cyanide-based electrolytes, there is a growing interest in developing safer, non-cyanide alternatives. Acetate-based baths, potentially utilizing cadmium acetate (B1210297) dihydrate, represent a promising avenue for cyanide-free cadmium alloy deposition.
These application notes provide a comprehensive overview of the use of acetate-based systems for the electrodeposition of cadmium alloys. Although detailed, validated protocols specifically employing cadmium acetate dihydrate for common cadmium alloys like cadmium-tin or cadmium-zinc are not extensively documented in publicly available literature, this document synthesizes information from related acetate-based electroplating systems and general cadmium alloy plating principles to offer a foundational guide for research and development. The protocols provided herein are intended as a starting point for experimentation and will require optimization for specific applications.
Overview of Cadmium Alloy Electroplating from Acetate Baths
Acetate-based electrolytes offer a less toxic alternative to traditional cyanide baths for the electrodeposition of cadmium and its alloys. The acetate anion can act as a complexing agent, influencing the deposition potential and morphology of the coating. The electrodeposition of ternary alloys such as nickel-cobalt-cadmium from acetate baths has been reported, indicating the feasibility of this approach for producing multi-component alloy coatings.
The general process involves the electrochemical reduction of cadmium ions and the alloying metal ions from an aqueous solution onto a substrate. The composition and properties of the resulting alloy are critically dependent on the bath composition, operating parameters, and any additives used.
Experimental Protocols
The following protocols are generalized based on common practices in electroplating and information from related acetate and non-cyanide plating systems. It is crucial to note that these are starting points and require optimization for specific alloy compositions and desired coating properties.
Materials and Equipment
-
Anodes: Soluble anodes of the metals to be deposited (e.g., pure cadmium, tin, zinc, nickel) or insoluble anodes (e.g., platinum, graphite).
-
Cathode (Substrate): The workpiece to be plated (e.g., steel, copper, aluminum).
-
Electrolyte Bath Components:
-
This compound (Cd(CH₃COO)₂·2H₂O)
-
Acetates of alloying metals (e.g., Tin(II) Acetate, Zinc Acetate, Nickel(II) Acetate)
-
Conductivity Salts/Supporting Electrolytes (e.g., Sodium Acetate, Ammonium Acetate)
-
pH Buffers/Acids (e.g., Acetic Acid, Boric Acid)
-
Additives (e.g., brighteners, grain refiners, leveling agents - often proprietary)
-
-
Plating Cell: A tank made of an inert material (e.g., polypropylene, PVC).
-
Power Supply: A DC rectifier with control over current and voltage.
-
Agitation System: Magnetic stirrer, mechanical stirrer, or air agitation.
-
Heating System: Immersion heater with temperature control.
-
Filtration System: To remove impurities from the electrolyte.
-
Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat.
Substrate Preparation
Proper substrate preparation is critical for achieving good adhesion and a high-quality coating.
-
Degreasing: Remove oils and grease from the substrate surface using an alkaline cleaner or organic solvents.
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Acid Pickling/Activation: Immerse the substrate in an acid solution (e.g., dilute sulfuric acid or hydrochloric acid) to remove any oxide layers and activate the surface. The acid concentration and immersion time will depend on the substrate material.
-
Rinsing: Thoroughly rinse the substrate with deionized water.
Electrolyte Bath Preparation (Example for a Generic Cadmium-Alloy)
The following is a hypothetical starting point for preparing an acetate-based cadmium alloy bath. Concentrations must be determined experimentally.
-
Fill the plating tank to about 75% of its final volume with deionized water.
-
Heat the water to the desired operating temperature (e.g., 25-50 °C).
-
Dissolve the conductivity salts (e.g., sodium acetate) and any buffering agents (e.g., boric acid).
-
Sequentially dissolve the metal salts. Start with the this compound, ensuring it fully dissolves before adding the acetate salt of the alloying metal (e.g., tin acetate).
-
Add any organic additives as required.
-
Adjust the pH of the solution to the desired range (e.g., 4.0-6.0) using acetic acid or a suitable base.
-
Add deionized water to reach the final volume.
-
Filter the solution before use to remove any undissolved particles.
Electroplating Procedure
-
Immerse the prepared substrate (cathode) and the anode(s) into the plating bath.
-
Connect the substrate to the negative terminal and the anode to the positive terminal of the DC power supply.
-
Apply the desired current density (e.g., 1-5 A/dm²).
-
Maintain the bath temperature and agitation throughout the plating process.
-
Plate for the required duration to achieve the desired coating thickness.
-
Once plating is complete, turn off the power supply and remove the plated substrate.
Post-Treatment
-
Rinsing: Immediately and thoroughly rinse the plated part with deionized water to remove residual plating solution.
-
Chromate (B82759) Conversion Coating (Optional): To enhance corrosion resistance, the plated part can be dipped in a chromate solution.
-
Final Rinsing: Rinse with deionized water.
-
Drying: Dry the plated part using clean, compressed air or by baking at a low temperature.
-
Hydrogen Embrittlement Relief (for high-strength steels): Bake the plated parts at a specified temperature and duration (e.g., 190°C for 3-24 hours) to drive out any absorbed hydrogen that can cause embrittlement.
Data Presentation
The following tables summarize typical bath compositions and operating parameters for cadmium and other metal alloy electroplating from various non-cyanide baths, including acetate-based systems, to provide a comparative reference for experimental design.
Table 1: Example Bath Compositions for Cadmium and Zinc Alloy Electroplating from Non-Cyanide Baths
| Bath Type | Metal Salts | Supporting Electrolytes / Additives | pH | Reference |
| Cadmium-Titanium (Cyanide) | Cadmium Cyanide (30 g/L), Sodium Pertitanate (0.5-1 g/L) | Sodium Cyanide (50 g/L), Sodium Hydroxide (20 g/L) | 13-14 | [1] |
| Zinc (Acetate) | Zinc Acetate | Acetic Acid, Thiamine Hydrochloride, Gelatin | 5.0 | [2][3] |
| Zinc-Iron (Acetate) | Zinc Acetate, Ferrous Sulphate | Acetic Acid | ~4.5 | |
| Co-Ni (Citrate-Acetate) | Cobalt Sulfate, Nickel Sulfate | Sodium Sulfate, Sodium Citrate, Acetic Acid | - | [4] |
Table 2: Typical Operating Parameters for Cadmium and Zinc Alloy Electroplating
| Alloy System | Current Density (A/dm²) | Temperature (°C) | Agitation | Reference |
| Cadmium-Titanium (Cyanide) | 1-3 | Room Temperature | Not specified | [1] |
| Zinc (Acetate) | 0.5-5.0 | 30-50 | Not specified | [2] |
| Cadmium-Tin (Fluoborate) | ~2.9 | 27 | Air Stirrer | [5] |
Characterization of Alloy Coatings
The properties of the electrodeposited cadmium alloy coatings should be thoroughly characterized to ensure they meet the required specifications.
Table 3: Common Characterization Techniques for Electroplated Coatings
| Property | Characterization Technique(s) |
| Composition | Energy Dispersive X-ray Spectroscopy (EDS), X-ray Fluorescence (XRF), Atomic Absorption Spectroscopy (AAS) |
| Morphology and Structure | Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), Atomic Force Microscopy (AFM) |
| Thickness | X-ray Fluorescence (XRF), Coulometric method, Cross-sectional analysis via microscopy |
| Microhardness | Vickers or Knoop microhardness testing |
| Corrosion Resistance | Salt spray testing (e.g., ASTM B117), Potentiodynamic polarization |
| Adhesion | Bend test, Tape test (e.g., ASTM D3359) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the electroplating of cadmium alloys from an acetate bath.
Logical Relationships in Acetate-Based Cadmium Alloy Electroplating
This diagram illustrates the key relationships between the components of the electroplating system and the resulting coating properties.
References
Application Notes and Protocols: Cadmium Acetate Dihydrate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadmium acetate (B1210297) dihydrate, with the chemical formula Cd(CH₃COO)₂·2H₂O, is a white crystalline solid that serves as a versatile catalyst in a variety of organic synthesis reactions.[1][2] Its utility stems from the Lewis acidic nature of the cadmium(II) ion, which can activate carbonyl groups and other functional groups, thereby facilitating key bond-forming reactions.[3] This document provides detailed application notes and experimental protocols for the use of cadmium acetate dihydrate in several important organic transformations, including the Knoevenagel condensation.
❗ IMPORTANT SAFETY NOTICE: Cadmium and its compounds are highly toxic and carcinogenic.[4] All handling of this compound and its reaction mixtures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All waste containing cadmium must be disposed of according to strict hazardous waste protocols.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference.
| Property | Value | Reference |
| Chemical Formula | Cd(CH₃COO)₂·2H₂O | [4] |
| Molar Mass | 266.53 g/mol | [5] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 130 °C (decomposes) | [5] |
| Solubility | Soluble in water | [5] |
Applications in Organic Synthesis
This compound has been explored as a catalyst in several types of organic reactions, primarily those involving the condensation of carbonyl compounds.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, typically an aldehyde or ketone. While various catalysts can be employed, cadmium-based catalysts, including cadmium-organic frameworks derived from cadmium acetate, have shown efficacy in promoting this transformation.[3][6] The reaction is pivotal for the synthesis of substituted alkenes, which are valuable intermediates in the production of fine chemicals and pharmaceuticals.
Reaction Scheme:
Where R1 is an aryl or alkyl group, and Z1 and Z2 are electron-withdrawing groups (e.g., -CN, -COOR, -COR).
Experimental Protocols
General Stock Solution Preparation
A 1 M stock solution of this compound can be prepared for convenient use in catalytic reactions.
Materials:
-
This compound (Cd(CH₃COO)₂·2H₂O)
-
Deionized water
-
Volumetric flask (100 mL)
-
Beaker
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
In a well-ventilated fume hood, accurately weigh 26.65 g of this compound.
-
Transfer the solid to a beaker containing approximately 50 mL of deionized water.
-
Stir the mixture with a magnetic stirrer until the solid is completely dissolved.
-
Carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure quantitative transfer.
-
Add deionized water to the volumetric flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
Store the stock solution in a clearly labeled and tightly sealed container.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the preparation of the catalyst stock solution and a typical Knoevenagel condensation reaction.
Caption: Workflow for preparing a this compound stock solution.
Caption: General experimental workflow for a Knoevenagel condensation reaction.
Quantitative Data Summary
While specific data for a wide range of reactions catalyzed by this compound is not extensively documented in readily available literature, the following table provides a template for recording and comparing key parameters for such reactions. Researchers are encouraged to populate this table with their experimental findings to build a comprehensive dataset.
| Entry | Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | e.g., 5 | e.g., Ethanol | e.g., Reflux | e.g., 4 | e.g., 85 |
| 2 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | |||||
| 3 | ... | ... |
Conclusion
This compound shows potential as a catalyst in organic synthesis, particularly for condensation reactions. The provided protocols and workflows offer a starting point for researchers interested in exploring its catalytic activity. Due to the inherent toxicity of cadmium compounds, all experimental work must be conducted with stringent safety precautions. Further research is warranted to fully elucidate the scope and limitations of this compound as a catalyst and to develop safer and more environmentally benign alternatives.
References
- 1. books.rsc.org [books.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cadmium acetate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Dual enabling photomediated Knoevenagel condensation and alkene perfluoroalkylation reactions by a photoresponsive cadmium–organic framework - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Cytotoxicity of Cadmium Acetate Dihydrate in Cell Culture
Introduction
Cadmium is a widespread environmental and industrial contaminant known for its toxicity to various biological systems.[1][2] As a probable human carcinogen, understanding its cytotoxic effects at the cellular level is crucial for toxicological assessment and drug development.[1][2] Cadmium compounds, including cadmium acetate (B1210297) dihydrate, can induce cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis, and interference with cellular signaling pathways.[3][4][5] This document provides detailed protocols for assessing the cytotoxicity of cadmium acetate dihydrate in cell culture, along with data presentation and visualization of experimental workflows and signaling pathways. The primary audience for these notes includes researchers, scientists, and professionals involved in toxicology and drug development.
Data Presentation: Cytotoxicity of Cadmium Compounds in Various Cell Lines
The following table summarizes the cytotoxic effects of cadmium compounds, primarily presented as the half-maximal inhibitory concentration (IC50), observed in different human cell lines. These values are influenced by the specific cadmium compound used, the cell line, and the duration of exposure.
| Cell Line | Cadmium Compound | Exposure Time | IC50 Value | Assay Method | Reference |
| HCT116 p53-/- | Cadmium Chloride | 24 hours | 1.78 µg/ml | Resazurin Assay | [6] |
| HEK293 | Cadmium Chloride | 24 hours | 1.9 µg/ml | Resazurin Assay | [6] |
| HCT116 p53wt | Cadmium Chloride | 24 hours | 7.2 µg/ml | Resazurin Assay | [6] |
| A549 | Cadmium Chloride | 24 hours | 9.6 µg/ml | Resazurin Assay | [6] |
| MDA-MB-231 | Cadmium Chloride | 96 hours | 5 µM | Not Specified | [7] |
| UROtsa | Cadmium | 24 hours | 2.5 µM | Not Specified | [8] |
Experimental Protocols
Several assays are commonly employed to measure the cytotoxicity of cadmium compounds, including the MTT, LDH, and Neutral Red uptake assays.[1][2] The following sections provide detailed protocols for these key experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9]
Materials:
-
This compound
-
Target cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[1]
-
Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment media to the respective wells. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 2, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[10][11]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of DMSO or isopropanol (B130326) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
LDH (Lactate Dehydrogenase) Leakage Assay
This assay measures the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[1][2]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Measurement: Determine the LDH activity in the supernatant according to the manufacturer's instructions provided with the LDH cytotoxicity assay kit.[1] This typically involves adding a reaction mixture and measuring the change in absorbance at a specific wavelength (e.g., 450 nm).[12]
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[13][14]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Neutral Red solution (e.g., 0.33 g/L in ultra-pure water)[15]
-
Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[15]
-
DPBS
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Neutral Red Incubation: After treatment, remove the culture medium and add 100 µL of Neutral Red solution to each well. Incubate for 1-2 hours.[15]
-
Washing: Discard the Neutral Red solution and rinse the cells with DPBS.[15]
-
Dye Extraction: Add 150 µL of destain solution to each well to extract the dye from the cells.[15]
-
Absorbance Measurement: Shake the plate for at least 10 minutes and measure the absorbance at 540 nm.[15]
-
Data Analysis: Express cytotoxicity as the percentage of inhibition of Neutral Red uptake compared to the control.[15]
Visualizations
Experimental Workflow
References
- 1. Impact Assessment of Cadmium Toxicity and Its Bioavailability in Human Cell Lines (Caco-2 and HL-7702) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Mechanism of cadmium-induced cytotoxicity in rat hepatocytes: cadmium-induced active oxygen-related permeability changes of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Cadmium-Induced Toxicity and Its Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell specific stress responses of cadmium-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 13. re-place.be [re-place.be]
- 14. assaygenie.com [assaygenie.com]
- 15. qualitybiological.com [qualitybiological.com]
Application Notes and Protocols: Mechanochemical Synthesis of CdS Nanoparticles from Cadmium Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanochemical synthesis of Cadmium Sulfide (B99878) (CdS) nanoparticles using cadmium acetate (B1210297) as the precursor. This solvent-free, environmentally friendly method offers a rapid and scalable route to producing CdS nanoparticles with applications in photocatalysis, and as antibacterial agents, with potential for future use in drug delivery, bioimaging, and biosensing. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the adoption and exploration of this synthesis technique.
Introduction
Cadmium Sulfide (CdS) nanoparticles are semiconductor quantum dots that have garnered significant interest due to their unique size-dependent optical and electronic properties.[1] The mechanochemical synthesis approach, a green chemistry technique, utilizes mechanical energy to induce chemical reactions in the solid state, eliminating the need for solvents and reducing waste.[2] This method allows for the rapid, room-temperature production of nanocrystalline materials. The use of cadmium acetate as a precursor in this process has been shown to be an effective strategy for producing CdS nanoparticles with controlled properties.[2]
Applications
The primary applications for CdS nanoparticles synthesized mechanochemically from cadmium acetate are currently centered on their photocatalytic and antibacterial properties. While their potential in drug delivery, bioimaging, and biosensing is significant due to their semiconductor and fluorescent nature, specific research on mechanochemically synthesized CdS for these applications is still emerging.
-
Photocatalysis: These nanoparticles have demonstrated the ability to degrade organic pollutants under visible light irradiation.[2]
-
Antibacterial Activity: Mechanochemically synthesized CdS nanoparticles have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.[2][3]
-
Potential Biomedical Applications: The unique properties of CdS nanoparticles make them promising candidates for various biomedical applications.[4] Although protocols for mechanochemically synthesized CdS are not yet established, their potential includes:
-
Drug Delivery: The high surface area of these nanoparticles could allow for the attachment of drug molecules for targeted delivery.
-
Bioimaging: The inherent fluorescence of CdS quantum dots could be utilized for cellular imaging.[5]
-
Biosensing: Their semiconductor properties could be harnessed for the development of novel biosensors.[1]
-
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the characterization of CdS nanoparticles synthesized via mechanochemical methods using cadmium acetate.
Table 1: Synthesis Parameters and Physical Properties
| Parameter | Acetate Route (aCdS) | Combined Milling (cCdS) | Reference |
| Precursors | Cadmium acetate dihydrate, Sodium sulfide nonahydrate | This compound, Sodium sulfide nonahydrate, Sodium thiosulfate (B1220275) pentahydrate, Citric acid monohydrate | [2] |
| Milling Time | 5 min | 5 min | [2] |
| Rotational Speed | 550 rpm | 550 rpm | [2] |
| Ball-to-Powder Ratio | 37 | 37 | [2] |
| Crystallite Size (XRD) | 5.3 nm | 5.8 nm | [2] |
| Particle Size (TEM) | ~4-18 nm | Not Specified | [2] |
| Specific Surface Area | 54-60 m²/g | Not Specified |
Table 2: Optical and Electronic Properties
| Property | Acetate Route (aCdS) | Combined Milling (cCdS) | Reference |
| Bandgap Energy (UV-Vis) | 2.33 eV | 2.38 eV | [2] |
| Photoluminescence Emission | 550 nm, 580 nm | 470 nm, 490 nm | [2] |
| Photoluminescence Quantum Yield | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the mechanochemical synthesis of CdS nanoparticles from cadmium acetate are provided below.
Protocol 1: Simple Acetate Route (aCdS)
This protocol describes the direct reaction between cadmium acetate and sodium sulfide.[2]
Materials:
-
This compound (Cd(CH₃COO)₂·2H₂O)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Planetary ball mill (e.g., Activator 2SL)
-
Silicon nitride (Si₃N₄) milling chamber (100 mL)
-
Silicon nitride (Si₃N₄) milling balls (10 mm diameter)
Procedure:
-
Weigh 0.526 g of this compound and 0.474 g of sodium sulfide nonahydrate.[2]
-
Transfer the precursors into a 100 mL silicon nitride milling chamber.
-
Add 20 silicon nitride balls (10 mm diameter) to the chamber.
-
Set the planetary ball mill to a rotational speed of 550 rpm.[2]
-
Mill the mixture for 5 minutes under an air atmosphere.[2]
-
After milling, carefully open the chamber in a well-ventilated area and collect the resulting CdS nanoparticle powder.
Protocol 2: Combined Mechanochemical Synthesis (cCdS)
This protocol involves an additional in-situ generated sulfur source.[2]
Materials:
-
This compound (Cd(CH₃COO)₂·2H₂O)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Citric acid monohydrate (C₆H₈O₇·H₂O)
-
Planetary ball mill
-
Silicon nitride (Si₃N₄) milling chamber (100 mL)
-
Silicon nitride (Si₃N₄) milling balls (10 mm diameter)
Procedure:
-
Weigh the following reactants in stoichiometric amounts: 0.4328 g of Cd(CH₃COO)₂·2H₂O, 0.1950 g of Na₂S·9H₂O, 0.2015 g of Na₂S₂O₃·5H₂O, and 0.1706 g of C₆H₈O₇·H₂O.[2]
-
Homogenize the precursors before transferring them to the milling chamber.
-
Add 20 silicon nitride balls (10 mm diameter) to the chamber.
-
Set the planetary ball mill to a rotational speed of 550 rpm.[2]
-
Mill the mixture for 5 minutes under an air atmosphere.[2]
-
Collect the synthesized CdS nanoparticle powder from the milling chamber.
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the solid-state displacement reaction that occurs during the mechanochemical synthesis of CdS nanoparticles via the simple acetate route.
Caption: Chemical reaction for the mechanochemical synthesis of CdS.
Experimental Workflow
The logical flow of the synthesis and characterization process is depicted in the diagram below.
Caption: Workflow for CdS nanoparticle synthesis and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Sustainable Synthesis of Cadmium Sulfide, with Applicability in Photocatalysis, Hydrogen Production, and as an Antibacterial Agent, Using Two Mechanochemical Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable Synthesis of Cadmium Sulfide, with Applicability in Photocatalysis, Hydrogen Production, and as an Antibacterial Agent, Using Two Mechanochemical Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Sol-Gel Synthesis of Cadmium-Based Nanomaterials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sol-gel synthesis of various cadmium-based nanomaterials using cadmium acetate (B1210297) as a precursor. It is intended to serve as a comprehensive guide for researchers and professionals in the fields of materials science, nanotechnology, and drug development.
Introduction
The sol-gel method is a versatile and cost-effective technique for synthesizing a wide range of nanomaterials with controlled size, shape, and surface properties. This bottom-up approach involves the transition of a colloidal solution (sol) into a gel-like network, followed by drying and thermal treatment to obtain the desired nanocrystalline material. Cadmium-based nanomaterials, such as cadmium sulfide (B99878) (CdS), cadmium oxide (CdO), and cadmium selenide (B1212193) (CdSe), have garnered significant interest due to their unique optical and electronic properties, making them suitable for various applications including bioimaging, biosensing, and targeted drug delivery.[1]
Cadmium acetate is a commonly used precursor in the sol-gel synthesis of these nanomaterials due to its good solubility in alcoholic solvents and its ability to readily hydrolyze to form cadmium hydroxide (B78521) species, which are essential intermediates in the formation of the final cadmium-based nanoparticles.
Experimental Protocols
Sol-Gel Synthesis of Cadmium Sulfide (CdS) Nanoparticles
This protocol outlines a general procedure for the synthesis of CdS nanoparticles. The final particle size and properties can be tuned by varying the reaction parameters as detailed in Table 1.
Materials:
-
Cadmium acetate dihydrate (Cd(CH₃COO)₂·2H₂O)
-
Thiourea (B124793) (SC(NH₂)₂)
-
Monoethanolamine (MEA) or Ammonia (B1221849) solution (as a stabilizer/complexing agent)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of this compound in 2-methoxyethanol or ethanol with vigorous stirring.
-
Stabilizer Addition: To this solution, add a molar equivalent of a stabilizing agent like monoethanolamine or dropwise addition of ammonia solution to maintain a desired pH.[2] Stir the solution until it becomes clear.
-
Sulfur Source Addition: In a separate flask, dissolve a stoichiometric amount of thiourea in a small amount of deionized water or the same solvent.
-
Mixing and Gelation: Add the thiourea solution dropwise to the cadmium precursor solution under constant stirring. The mixture will gradually turn into a yellowish, viscous sol and eventually a gel upon continued stirring and aging at room temperature.
-
Drying and Annealing: The obtained gel is dried in an oven at a low temperature (e.g., 60-80 °C) to remove the solvent. The dried powder is then annealed at a higher temperature (see Table 1) in a furnace to induce crystallization and form CdS nanoparticles.
Sol-Gel Synthesis of Cadmium Oxide (CdO) Nanoparticles
This protocol describes the synthesis of CdO nanoparticles. The crystallite size and morphology can be controlled by adjusting the synthesis parameters outlined in Table 2.
Materials:
-
This compound (Cd(CH₃COO)₂·2H₂O)
-
Ethanol or Methanol
-
Ammonia solution (NH₄OH) or other pH-adjusting agent
-
Deionized water
Procedure:
-
Cadmium Precursor Solution: Dissolve 0.1 mol of cadmium acetate in 20 ml of ethanol.[2]
-
Hydrolysis: Add 175 ml of deionized water to the solution and stir.[2]
-
pH Adjustment: Adjust the pH of the solution to a specific value (e.g., pH 8) by the dropwise addition of ammonia solution. A precipitate will form.[2]
-
Washing: The resulting product is filtered and washed multiple times with double-distilled water and ethanol to remove impurities.[2]
-
Drying: The precipitate is dried in an oven or through microwave irradiation.[2]
-
Calcination: The dried powder is then calcined in a muffle furnace at a specific temperature for several hours to obtain crystalline CdO nanoparticles (see Table 2).[2]
Sol-Gel Synthesis of Cadmium Selenide/Cadmium Sulfide (CdSe/CdS) Core/Shell Quantum Dots
This protocol is adapted for the synthesis of CdSe/CdS core/shell quantum dots, where the initial CdSe core is formed via a sol-gel route.
Materials:
-
This compound (Cd(CH₃COO)₂·2H₂O)
-
Selenium dioxide (SeO₂)
-
Thiourea (SC(NH₂)₂)
-
Non-aqueous solvent (e.g., methanol)
Procedure:
-
CdSe Sol Preparation: Prepare a CdSe sol by reacting cadmium acetate and selenium dioxide in a non-aqueous solvent with triethanolamine as a complexing agent. A typical molar ratio for Cd:Se is 1:1.[3]
-
Gel Formation: Heat the sol at approximately 70°C with continuous stirring. The solution will change color, and a gel will form after about 24 hours.[3]
-
Shell Formation: To the as-prepared CdSe gel (e.g., 50 mL), add a sulfur source like thiourea (e.g., 0.05 mg) to achieve a desired S:Se molar ratio.[3]
-
Annealing and Growth: Increase the temperature to around 80°C to promote the growth of the CdS shell on the CdSe core. The size of the core/shell quantum dots can be tuned by adjusting the temperature and reaction time.[3]
Quantitative Data Summary
The following tables summarize key experimental parameters from various studies on the sol-gel synthesis of cadmium-based nanomaterials using cadmium acetate.
Table 1: Experimental Parameters for Sol-Gel Synthesis of CdS Nanoparticles
| Cadmium Precursor | Sulfur Source | Solvent | Stabilizer/pH | Annealing Temperature (°C) | Resulting Particle Size (nm) | Reference |
| Cadmium Acetate | Thiourea | 2-Methoxyethanol | Monoethanolamine | 300 - 500 | 5 - 15 | Adapted from[4] |
| Cadmium Acetate | Sodium Sulfide | Water | - | Room Temperature | 4.5 | [5] |
| Cadmium Acetate | Thiourea | Gelatin Media | - | 70 (synthesis temp) | 75.28 | [6][7] |
Table 2: Experimental Parameters for Sol-Gel Synthesis of CdO Nanoparticles
| Cadmium Precursor | Solvent | pH Adjusting Agent | Annealing Temperature (°C) | Resulting Crystallite Size (nm) | Reference |
| Cadmium Acetate | Ethanol/Water | Ammonia | 300 | ~16 | [2] |
| Cadmium Acetate | Ethanol/Water | Ammonia | 400 | ~18 | [2] |
| Cadmium Nitrate | Water | Ammonia | 450 | 50-100 | [8] |
| Cadmium Acetate | - | Ammonia | 550 | Varies with doping | [9] |
Visualization of Experimental Workflow and Biological Interactions
Experimental Workflow for Sol-Gel Synthesis
The following diagram illustrates the general workflow for the sol-gel synthesis of cadmium-based nanomaterials.
Cellular Uptake Pathway of Cadmium-Based Quantum Dots for Bioimaging
Cadmium-based quantum dots (QDs) are often internalized by cells through endocytosis, a process where the cell membrane engulfs the nanoparticles. The diagram below illustrates a common pathway.
This pathway shows that quantum dots can bind to scavenger receptors on the cell surface, leading to their engulfment into clathrin-coated pits and subsequent internalization into endosomes.[10][11] These endosomes then mature into lysosomes, where the quantum dots may release their payload for therapeutic purposes or emit fluorescence for bioimaging.[12][13]
Targeted Drug Delivery Mechanisms of Cadmium-Based Nanoparticles
Cadmium-based nanoparticles can be engineered for targeted drug delivery to specific sites, such as tumors, through passive and active targeting strategies.
Passive targeting relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tumor tissues due to their leaky blood vessels and poor lymphatic drainage.[14] Active targeting involves functionalizing the nanoparticle surface with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells, leading to enhanced cellular uptake and localized drug delivery.[14]
References
- 1. Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mkjc.in [mkjc.in]
- 3. Indian Journals [indianjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jasetj.com [jasetj.com]
- 8. researchgate.net [researchgate.net]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. academic.oup.com [academic.oup.com]
- 11. Cellular uptake mechanisms and toxicity of quantum dots in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Nanoparticle-based Drug Delivery – Society for Brain Mapping and Therapeutics [worldbrainmapping.org]
Troubleshooting & Optimization
Technical Support Center: Cadmium Sulfide (CdS) Nanoparticle Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of Cadmium Sulfide (CdS) nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of aggregation in CdS nanoparticle synthesis?
A1: Aggregation of CdS nanoparticles is a common issue that can arise from several factors during synthesis. The primary causes include improper pH of the reaction solution, suboptimal reaction temperature, inadequate or inappropriate capping agents, and high precursor concentrations.[1][2] Nanoparticles have a high surface area-to-volume ratio, making them thermodynamically unstable and prone to clumping together to minimize surface energy.[2][3]
Q2: How does pH influence the aggregation of CdS nanoparticles?
A2: The pH of the reaction medium is a critical parameter that affects particle size, stability, and dispersion.[1][4] Both highly acidic (pH < 6) and strongly alkaline (pH > 9) conditions can lead to aggregation.[4][5] An optimal pH range, typically mildly acidic to neutral, promotes the formation of stable, well-dispersed nanoparticles.[4] The pH affects the rate of reaction, nucleation, and crystal growth, all of which play a role in the final particle stability.[1]
Q3: What is the role of a capping agent in preventing aggregation?
A3: Capping agents are molecules that bind to the surface of nanoparticles, providing a protective layer that prevents them from clumping together.[6][7][8] They work through two main mechanisms: electrostatic repulsion and steric hindrance.[8] Common capping agents for CdS nanoparticles include thiol-containing molecules (e.g., 3-mercaptopropionic acid), polymers (e.g., PVP), and even phytochemicals from plant extracts in green synthesis methods.[6][7][9] The choice and concentration of the capping agent are crucial for controlling particle size and preventing aggregation.[6][10]
Q4: Can the reaction temperature contribute to nanoparticle aggregation?
A4: Yes, temperature plays a significant role in the kinetics of nanoparticle formation.[4] While moderate heating can enhance nucleation and lead to well-formed nanoparticles, excessively high temperatures can accelerate particle growth and lead to aggregation.[4][11] Conversely, very low temperatures might result in incomplete reactions. The optimal temperature depends on the specific synthesis method and precursors used.[12]
Q5: How can I tell if my CdS nanoparticles are aggregated?
A5: Aggregation can often be visually observed as cloudiness or precipitation in the reaction solution. For more precise characterization, techniques such as Dynamic Light Scattering (DLS) can measure the hydrodynamic size distribution of the particles in a solution. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide direct visual evidence of particle size, shape, and aggregation state.[6][13] UV-Vis spectroscopy can also offer clues; a well-dispersed nanoparticle solution will show a distinct absorption peak, whereas aggregation can cause this peak to broaden or shift.[14]
Troubleshooting Guide: Aggregation Issues
This guide provides a systematic approach to troubleshooting common aggregation problems during CdS nanoparticle synthesis.
Problem: The reaction solution becomes cloudy or a precipitate forms immediately.
| Possible Cause | Suggested Solution |
| Incorrect pH | Measure and adjust the pH of the precursor solutions before mixing. Mildly acidic conditions are often favorable.[4] For instance, a pH of 5 has been shown to be optimal in some plant-mediated syntheses.[4] |
| Precursor concentration is too high | Reduce the concentration of the cadmium and sulfur precursors. High concentrations can lead to rapid, uncontrolled particle growth and precipitation.[4] |
| Ineffective mixing | Ensure vigorous and constant stirring throughout the reaction to maintain a homogeneous distribution of reactants and prevent localized high concentrations.[14] |
Problem: Nanoparticles appear well-dispersed initially but aggregate over time.
| Possible Cause | Suggested Solution |
| Inadequate capping agent | Increase the concentration of the capping agent or choose a more effective one for your system. Thiol-based capping agents often provide good stability.[7][15] |
| Changes in pH after synthesis | Monitor the pH of the solution after synthesis and during storage. Buffering the solution can help maintain a stable pH.[2] |
| Improper storage conditions | Store nanoparticle dispersions at a suitable temperature and protect them from light, which can sometimes induce aggregation. High concentrations of nanoparticles in storage can also lead to aggregation; consider diluting the sample for long-term storage.[16] |
Problem: Characterization techniques (DLS, TEM) show large, polydisperse particles.
| Possible Cause | Suggested Solution |
| Suboptimal reaction temperature | Optimize the reaction temperature. A systematic study varying the temperature (e.g., from room temperature to 80°C) can help identify the optimal condition for monodisperse particles.[12][17] |
| Slow reaction kinetics | Consider adjusting the reaction parameters to favor nucleation over growth. This can sometimes be achieved by rapidly injecting one precursor into the other with vigorous stirring. |
| Post-synthesis aggregation | If aggregation occurs after the synthesis is complete, sonication can be used to temporarily redisperse the particles before characterization or use.[16] However, this does not address the root cause of the instability. |
Quantitative Data Summary
The following table summarizes key experimental parameters that can be optimized to prevent aggregation of CdS nanoparticles.
| Parameter | Typical Range | Optimal Value (Example) | Reference |
| pH | 3 - 12 | 5 | [4] |
| Temperature | 20 - 200 °C | 60 °C | [4][17] |
| Precursor Concentration | 0.01 - 0.5 M | 0.05 M | [4] |
| Capping Agent | Varies by agent | N/A | [6][18] |
Experimental Protocols
General Aqueous Synthesis of CdS Nanoparticles
This protocol describes a general method for synthesizing CdS nanoparticles using a chemical precipitation method, which can be adapted based on the troubleshooting guide above.
Materials:
-
Cadmium precursor (e.g., Cadmium Nitrate, Cadmium Sulfate)[14][15]
-
Sulfur precursor (e.g., Sodium Sulfide)[14]
-
Deionized water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare an aqueous solution of the cadmium precursor (e.g., 0.1 M Cadmium Nitrate).
-
In a separate flask, prepare an aqueous solution of the sulfur precursor (e.g., 0.1 M Sodium Sulfide).
-
Add the chosen capping agent to the cadmium precursor solution and stir until fully dissolved.
-
Adjust the pH of the cadmium precursor solution to the desired value using a dilute acid or base.
-
Place the cadmium precursor solution on a stir plate and begin vigorous stirring.
-
Slowly add the sulfur precursor solution dropwise to the cadmium precursor solution.
-
A color change (typically to yellow or orange) should be observed, indicating the formation of CdS nanoparticles.
-
Allow the reaction to proceed for a set amount of time (e.g., 1-3 hours) under constant stirring.[14]
-
The resulting nanoparticle dispersion can then be purified by centrifugation and washing to remove unreacted precursors and excess capping agent.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for CdS nanoparticle aggregation.
References
- 1. mdpi.com [mdpi.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Plant-Mediated Synthesis of Electrocatalytically Active Cd–Cs Mixed Oxide Nanocomposites and Their Multifunctional Antioxidant and Anticorrosive Performance [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. benchchem.com [benchchem.com]
- 8. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight [mdpi.com]
- 9. Green Synthesis of Engineered CdS Nanoparticles with Reduced Cytotoxicity for Enhanced Bioimaging Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ijert.org [ijert.org]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Characterization of Cadmium Sulfide Nanoparticles by Chemical Precipitation Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jetir.org [jetir.org]
Technical Support Center: Optimizing Cadmium Acetate Dihydrate for Uniform Thin Film Deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cadmium acetate (B1210297) dihydrate for thin film deposition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of cadmium acetate dihydrate for depositing uniform thin films?
A1: The optimal concentration of this compound is highly dependent on the deposition technique being used, as well as the desired properties of the thin film. For instance, in spray pyrolysis of Cadmium Oxide (CdO) thin films, a 0.1M solution has been shown to yield films with low resistivity and high transparency.[1][2] For Cadmium Telluride (CdTe) films deposited via the Successive Ionic Layer Adsorption and Reaction (SILAR) method, a concentration of 0.5 M cadmium acetate was found to be optimal for achieving maximum film thickness.[3]
Q2: How does the concentration of this compound affect the properties of the deposited thin film?
A2: The concentration of the cadmium acetate precursor solution significantly influences the structural, morphological, optical, and electrical properties of the resulting thin films. For example, in the spray pyrolysis of CdO films, an increase in molar concentration from 0.01M to 0.2M led to a decrease in the optical energy band gap from 2.50 to 2.37eV.[1][2] Similarly, for Cadmium Sulfide (CdS) thin films prepared by spray pyrolysis, the optical energy band gap was observed to be between 2.43-2.16 eV for precursor concentrations ranging from 0.025M to 0.2M.[4]
Q3: Can cadmium acetate be used for depositing doped thin films?
A3: Yes, cadmium acetate is used as a cadmium source for creating doped thin films. For instance, it has been used in the preparation of cadmium-doped zinc oxide (Cd:ZnO) thin films by both sol-gel and spray pyrolysis methods.[5][6] In these cases, the concentration of cadmium acetate relative to the primary precursor (e.g., zinc acetate) is a critical parameter for controlling the doping level and the resulting material properties.
Troubleshooting Guides
Issue 1: Non-uniform or patchy thin film deposition.
-
Possible Cause: Inhomogeneous precursor solution or improper concentration.
-
Troubleshooting Steps:
-
Ensure the this compound is fully dissolved in the solvent.
-
Verify the molar concentration of the solution. For spray pyrolysis of CdO, concentrations between 0.01M and 0.2M have been explored, with 0.1M showing favorable results.[1][2]
-
Optimize the deposition parameters in conjunction with the concentration. For example, in the SILAR method, both concentration and immersion time are critical.[3]
-
Issue 2: Poor adhesion of the thin film to the substrate.
-
Possible Cause: Sub-optimal precursor concentration leading to porous film formation.
-
Troubleshooting Steps:
-
Review the concentration of your cadmium acetate solution. In the SILAR deposition of CdTe, concentrations below the optimal 0.5M resulted in porous and non-homogenous films.[3]
-
Ensure the substrate is properly cleaned before deposition.
-
Adjust other deposition parameters such as substrate temperature, which can affect film adhesion.
-
Issue 3: Observed optical properties (e.g., band gap) do not match expected values.
-
Possible Cause: The concentration of the cadmium acetate precursor directly influences the optical band gap of the deposited film.
-
Troubleshooting Steps:
-
Measure and confirm the molarity of your precursor solution.
-
Refer to established data on the relationship between concentration and band gap for your specific material and deposition technique. For instance, the band gap of spray-deposited CdO films decreases with increasing cadmium acetate concentration.[1][2]
-
Ensure that other parameters that can affect the band gap, such as deposition temperature and annealing, are well-controlled.
-
Data Presentation
Table 1: Effect of Cadmium Acetate Concentration on CdO Thin Film Properties (Spray Pyrolysis)
| Molar Concentration (M) | Film Thickness (nm) | Optical Band Gap (eV) | Resistivity | Reference |
| 0.01 | 50 - 200 | 2.50 | - | [1][2] |
| 0.05 | 50 - 200 | - | - | [1][2] |
| 0.1 | 50 - 200 | - | Lowest | [1][2] |
| 0.15 | 50 - 200 | - | - | [1][2] |
| 0.2 | 50 - 200 | 2.37 | - | [1][2] |
Table 2: Optimization of Cadmium Ion Concentration for CdTe Thin Film Deposition (SILAR)
| Cadmium Acetate Concentration (M) | Film Thickness | Growth Rate | Observations | Reference |
| < 0.05 | - | - | Film formation starts around 0.05 M | [3] |
| 0.5 | Maximum | 0.31 nm/cycle | Optimal concentration for maximum thickness | [3] |
| > 0.5 | Decreasing | - | Formation of outer porous layer | [3] |
Experimental Protocols
1. Preparation of CdO Thin Films by Spray Pyrolysis
-
Precursor Solution Preparation: Dissolve this compound in distilled water to achieve various molar concentrations (e.g., 0.01, 0.05, 0.1, 0.15, and 0.2 M).[2]
-
Substrate Preparation: Clean glass substrates meticulously.
-
Deposition:
-
Characterization: Analyze the deposited films for their structural, morphological, optical, and electrical properties using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), UV-Vis spectroscopy, and electrical resistivity measurements.[1][2]
2. Deposition of CdTe Thin Films by SILAR Method
-
Precursor Solution Preparation:
-
Cationic Precursor: Prepare a 0.5 M cadmium acetate solution in double-distilled water.[3]
-
Anionic Precursor: Prepare a 0.4 M sodium tellurite (B1196480) solution, and add hydrazine (B178648) hydrate (B1144303) and ammonia (B1221849) to adjust the pH to 11.[3]
-
-
Deposition Cycle:
-
Immerse the substrate in the cationic precursor (cadmium acetate solution) for 30 seconds for Cd²+ ion adsorption.[3]
-
Rinse the substrate with double-distilled water for 30 seconds to remove loosely bonded ions.[3]
-
Immerse the substrate in the anionic precursor (sodium tellurite solution) for 30 seconds for reaction and CdTe formation.[3]
-
Rinse the substrate again with double-distilled water for 30 seconds.[3]
-
-
Repeat: Repeat the deposition cycle until the desired film thickness is achieved.
Visualizations
Caption: Experimental workflow for CdO thin film deposition by spray pyrolysis.
Caption: Troubleshooting logic for non-uniform thin film deposition issues.
References
Stability issues and degradation of cadmium acetate dihydrate precursor solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cadmium acetate (B1210297) dihydrate precursor solutions.
Frequently Asked Questions (FAQs)
Q1: What is cadmium acetate dihydrate and why is it used as a precursor?
This compound (Cd(CH₃COO)₂·2H₂O) is a white, crystalline solid that is highly soluble in water.[1] It serves as a common and convenient source of cadmium ions (Cd²⁺) for various chemical syntheses, most notably in the production of cadmium-containing nanoparticles like cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe).[2][3][4] Its high solubility and the relatively benign nature of the acetate anion make it a preferred choice in many experimental protocols.
Q2: What are the initial signs of degradation in a this compound precursor solution?
A freshly prepared this compound solution should be clear and colorless. The primary visual indicators of degradation include:
-
Turbidity or Cloudiness: The appearance of a milky white suspension.
-
Precipitation: The formation of a solid white precipitate at the bottom of the container.
-
Slight Vinegar-like Odor: While the solid can have a faint smell of acetic acid, a noticeable increase in this odor from the solution can indicate hydrolysis.[1]
Q3: What factors can influence the stability of my cadmium acetate precursor solution?
Several factors can impact the stability of your precursor solution. These are summarized in the table below.
| Factor | Impact on Stability | Recommendations |
| pH | Highly influential. Solubility is greater in acidic conditions and decreases in neutral to alkaline environments, leading to precipitation of cadmium hydroxide (B78521). | Maintain a slightly acidic pH if your experimental conditions allow. Avoid alkaline conditions. |
| Temperature | Elevated temperatures can accelerate degradation reactions. | Store solutions at room temperature or as specified in your protocol, avoiding heat sources.[5][6] |
| Light | Exposure to light, particularly UV light, can potentially promote degradation. | Store solutions in amber or opaque containers to protect them from light.[6] |
| Moisture | For the solid form, moisture absorption (hygroscopicity) can lead to caking and degradation. | Keep the solid chemical tightly sealed in a dry environment.[6] |
| Contaminants | Introduction of contaminants can lead to unwanted side reactions and precipitation. | Use high-purity solvents and clean glassware for solution preparation and storage. |
Q4: How should I prepare and store my this compound precursor solution to maximize its shelf life?
To ensure the longevity of your precursor solution, follow these guidelines:
-
Use High-Purity Reagents: Start with high-purity this compound and deionized water or another appropriate high-purity solvent.
-
Ensure Complete Dissolution: Stir the solution until all the solid has completely dissolved to avoid undissolved particles acting as nucleation sites for precipitation.
-
Proper Storage Containers: Store the solution in a tightly sealed, clean, and dry container. Amber glass bottles are recommended to protect against light.
-
Controlled Environment: Store the container in a cool, dark, and well-ventilated area away from strong acids, bases, and oxidizing agents.[5][7]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound precursor solutions in experimental settings.
Issue 1: My precursor solution has turned cloudy or has a white precipitate.
-
Possible Cause 1: pH Shift. The pH of your solution may have increased, leading to the precipitation of cadmium hydroxide (Cd(OH)₂). This can happen due to the absorption of atmospheric CO₂ or interaction with alkaline glassware.
-
Troubleshooting Steps:
-
Measure the pH of the solution.
-
If the pH is neutral or alkaline, you can try to re-dissolve the precipitate by adding a few drops of a dilute acid (e.g., acetic acid), provided this is compatible with your downstream application.
-
For future preparations, consider using a slightly acidic solvent or buffering the solution if your protocol allows.
-
-
Possible Cause 2: Contamination. The solution may be contaminated with another chemical that forms an insoluble cadmium salt (e.g., phosphates, sulfides).
-
Troubleshooting Steps:
-
Review your preparation procedure to identify any potential sources of contamination.
-
Ensure all glassware is thoroughly cleaned.
-
If contamination is suspected, it is best to discard the solution and prepare a fresh batch.
-
Issue 2: I am observing poor reproducibility in my nanoparticle synthesis.
-
Possible Cause 1: Precursor Degradation. An aged or improperly stored precursor solution may have a lower effective concentration of active cadmium ions due to hydrolysis and the formation of less reactive cadmium species.
-
Troubleshooting Steps:
-
Prepare a fresh this compound solution immediately before your synthesis.
-
If you must use a stock solution, ensure it has been stored correctly and is within its stability window (which you may need to determine empirically for your specific concentration and solvent).
-
Consider quantifying the cadmium ion concentration of your stock solution before use, for example, by titration or spectroscopic methods.
-
-
Possible Cause 2: Inconsistent Experimental Conditions. Minor variations in temperature, stirring rate, or injection speed of reagents can significantly impact nanoparticle nucleation and growth.
-
Troubleshooting Steps:
-
Carefully control and monitor all reaction parameters.
-
Use a temperature controller to maintain a stable reaction temperature.
-
Ensure rapid and consistent injection of precursor solutions.[8]
-
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Aqueous Stock Solution
-
Materials:
-
This compound (Cd(CH₃COO)₂·2H₂O, Molar Mass: 266.52 g/mol )
-
High-purity deionized water
-
100 mL volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar
-
Weighing boat
-
Spatula
-
-
Procedure:
-
Place a weighing boat on an analytical balance and tare it.
-
Carefully weigh 2.665 g of this compound into the weighing boat.
-
Add approximately 70 mL of deionized water to a beaker with a magnetic stir bar.
-
Place the beaker on the magnetic stirrer and begin stirring.
-
Quantitatively transfer the weighed this compound into the beaker.
-
Continue stirring until the solid is completely dissolved.
-
Carefully transfer the solution into a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, labeled, amber glass storage bottle and seal it tightly.
-
Protocol 2: Monitoring the Stability of a Cadmium Acetate Solution
-
Objective: To assess the stability of a prepared cadmium acetate solution over time.
-
Procedure:
-
Prepare a fresh solution of this compound at the desired concentration.
-
Immediately after preparation, take an initial pH measurement and, if possible, determine the initial cadmium ion concentration using a suitable analytical technique (e.g., atomic absorption spectroscopy, inductively coupled plasma mass spectrometry, or titration).
-
Store the solution under the desired conditions (e.g., at room temperature in a dark or light environment).
-
At regular intervals (e.g., daily for the first week, then weekly), withdraw a small aliquot of the solution.
-
For each aliquot, record the following observations:
-
Visual appearance (clear, cloudy, precipitate).
-
pH measurement.
-
Cadmium ion concentration.
-
-
Plot the pH and cadmium ion concentration as a function of time to determine the stability of the solution under the tested conditions.
-
Visualizations
References
- 1. Cadmium acetate - Sciencemadness Wiki [sciencemadness.org]
- 2. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 3. Synthesis and Characterization of CdSe Nanoparticles with Cadmium Precursor Variation in Colloidal Synthesis | Scientific.Net [scientific.net]
- 4. Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. lobachemie.com [lobachemie.com]
- 7. gelest.com [gelest.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Quantum Dot Photoluminescence with Cadmium Acetate Precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quantum dot synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using cadmium acetate (B1210297) as a precursor, with a focus on how precursor purity impacts photoluminescence.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of the cadmium acetate precursor critical for high-quality quantum dots?
A1: The quality of the cadmium acetate precursor is paramount for achieving monodisperse, highly crystalline, and photoluminescent quantum dots.[1] Impurities in the precursor can act as nucleation inhibitors or accelerators, leading to a broad size distribution of quantum dots and, consequently, a wider, less defined emission spectrum. Furthermore, certain metallic impurities can introduce non-radiative recombination pathways, quenching the photoluminescence of the quantum dots.
Q2: What are the common impurities found in technical-grade cadmium acetate and how do they affect quantum dot synthesis?
A2: Technical-grade cadmium acetate may contain various impurities that can detrimentally affect quantum dot synthesis. These include:
-
Other Metal Cations: Ions such as copper (Cu²+), lead (Pb²+), and zinc (Zn²+) are common contaminants. Copper ions, in particular, are known to be efficient quenchers of quantum dot fluorescence, even at very low concentrations.[2]
-
Anions: Residual sulfates (SO₄²⁻) and chlorides (Cl⁻) can alter the reactivity of the cadmium precursor and interfere with the formation of uniform nanocrystals.
-
Organic Residues: Incomplete removal of reactants from the cadmium acetate manufacturing process can introduce organic impurities that may act as unwanted capping agents or interfere with ligand exchange.
-
Water Content: While cadmium acetate is often used in its dihydrate form (Cd(CH₃COO)₂·2H₂O), excess or inconsistent water content can affect the reaction kinetics and nanocrystal growth.[1]
Q3: Can I use cadmium acetate dihydrate for my synthesis, or should I use the anhydrous form?
A3: Both this compound and the anhydrous form can be used for quantum dot synthesis. Many established protocols utilize the dihydrate form due to its stability and ease of handling.[1][3] However, it is crucial to account for the water of hydration in your molar calculations to ensure the correct stoichiometry. For reactions that are highly sensitive to water, using the anhydrous form and ensuring anhydrous solvents is recommended.
Q4: My quantum dots have a low photoluminescence quantum yield (PLQY). Could the cadmium acetate precursor be the cause?
A4: Yes, a low PLQY is a common issue that can be linked to the precursor. Impurities in the cadmium acetate can create surface defects on the quantum dots, which act as trap states for charge carriers, leading to non-radiative recombination and a lower PLQY. Metallic impurities are particularly detrimental. Additionally, incorrect stoichiometry due to impure precursors can lead to an excess of either cadmium or the chalcogenide precursor, resulting in surface states that quench luminescence.
Q5: The emission peak of my quantum dots is broader than expected. How can precursor purity contribute to this?
A5: A broad emission peak, indicated by a large full width at half maximum (FWHM), is typically a sign of a wide size distribution of the quantum dots. Impurities in the cadmium acetate can disrupt the controlled nucleation and growth phases of the synthesis, leading to the formation of nanocrystals of various sizes. This polydispersity results in a broader emission spectrum.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your quantum dot synthesis experiments using cadmium acetate.
| Issue | Potential Cause Related to Precursor | Troubleshooting Steps |
| Low or No Photoluminescence | Metallic Impurities: Presence of quenching ions like Cu²⁺ in the cadmium acetate. | 1. Use High-Purity Precursor: Switch to a higher grade of cadmium acetate (e.g., 99.99% or higher). 2. Purify the Precursor: If using a lower grade, consider recrystallization of the cadmium acetate. 3. Chelating Agents: In some cases, adding a small amount of a chelating agent like EDTA can sequester quenching metal ions, but this may also affect the quantum dots themselves.[2] |
| Broad Emission Spectrum (High FWHM) | Inconsistent Nucleation: Impurities can cause uncontrolled nucleation, leading to a wide particle size distribution. | 1. Improve Precursor Purity: As with low PLQY, using a purer cadmium acetate source is the primary solution. 2. Optimize Injection: Ensure rapid and uniform injection of the selenium or sulfur precursor into the hot cadmium precursor solution to promote a single, homogenous nucleation event.[1] |
| Inconsistent Results Between Batches | Lot-to-Lot Variability: Different batches of cadmium acetate, even from the same supplier, can have varying impurity profiles. | 1. Characterize New Batches: If possible, perform elemental analysis on new lots of cadmium acetate. 2. Standardize on a Single High-Purity Lot: For a series of critical experiments, purchase a larger quantity of a single, high-purity lot of cadmium acetate. |
| Formation of Aggregates or Precipitates | Insoluble Impurities: The precursor may contain insoluble particulate matter. Side Reactions: Impurities can lead to unintended side reactions, forming insoluble byproducts. | 1. Filter Precursor Solution: Before injection, filter the hot cadmium oleate (B1233923) (or other cadmium precursor) solution through a syringe filter to remove any particulate matter. 2. Ensure Complete Dissolution: Make sure the cadmium acetate is fully dissolved in the solvent and has formed the desired cadmium complex (e.g., cadmium oleate) before proceeding with the synthesis.[1] |
| Unusual or Shifted Emission Wavelength | Doping Effect: Certain metallic impurities can be incorporated into the quantum dot lattice, altering the band gap and thus the emission wavelength. | 1. Verify Precursor Purity: Use a cadmium acetate source with certified low levels of other metallic elements. 2. Analyze QD Composition: Use techniques like energy-dispersive X-ray spectroscopy (EDS) to check for the presence of unintended elements in your final quantum dot product. |
Quantitative Data
| Precursor | Full Width at Half Maximum (FWHM) (nm) | Band Gap (eV) |
| Cadmium(II) Acetate | 14 ± 2 | 2.13 |
| Cadmium(II) Acetylacetonate | 23 ± 2 | 2.08 |
| Data sourced from a study on the green synthesis of high-quality CdSe quantum dots.[4] |
Experimental Protocols
Protocol 1: Synthesis of Cadmium Oleate from Cadmium Acetate
This protocol describes the preparation of the cadmium oleate precursor solution, which is a common intermediate in the "hot-injection" synthesis of quantum dots.[1]
Reagents and Equipment:
-
This compound (Cd(CH₃COO)₂·2H₂O)
-
Oleic Acid (OA)
-
1-Octadecene (B91540) (ODE)
-
Round-bottom flask with a magnetic stir bar
-
Heating mantle and thermocouple
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
Procedure:
-
Combine 53 mg (0.2 mmol) of this compound, 0.6 mL of oleic acid, and 5.5 mL of 1-octadecene in a round-bottom flask.
-
Heat the solution to 130 °C with stirring under an inert atmosphere.
-
Continue heating and stirring until the cadmium acetate has fully dissolved, and the solution becomes clear.
-
The resulting cadmium oleate precursor solution is now ready for use in the quantum dot synthesis.
Protocol 2: Hot-Injection Synthesis of CdSe Quantum Dots
This protocol outlines the rapid injection of a selenium precursor into the hot cadmium oleate solution to nucleate and grow CdSe quantum dots.
Reagents and Equipment:
-
Cadmium oleate precursor solution (from Protocol 1)
-
Selenium powder
-
1-Octadecene (ODE) as a growth solution
-
Three-neck flask equipped with a condenser and thermocouple
-
Syringe for injection
-
Heating mantle
Procedure:
-
Prepare Selenium Precursor: In a separate flask, dissolve selenium powder in trioctylphosphine to create the selenium precursor solution.
-
Heat Growth Solution: In a three-neck flask, heat 10 mL of 1-octadecene (the growth solution) to the desired growth temperature (e.g., 165 °C).[5]
-
Inject Precursors: Simultaneously and rapidly inject 1 mL of the cadmium oleate precursor solution and 1 mL of the selenium precursor solution into the hot growth solution with vigorous stirring.[5]
-
Monitor Growth: The formation of CdSe quantum dots begins immediately. The size of the quantum dots, and thus their emission color, will increase with reaction time.
-
Withdraw Aliquots: At specific time intervals, withdraw small aliquots of the reaction solution to stop the growth and obtain quantum dots of different sizes.
Visualizations
Caption: Workflow for the synthesis of CdSe quantum dots.
Caption: Decision tree for troubleshooting low PLQY.
References
Technical Support Center: Semiconductor Synthesis with Cadmium Acetate Dihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cadmium acetate (B1210297) dihydrate in semiconductor synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in cadmium acetate dihydrate and how can they affect my semiconductor synthesis?
This compound, while available in high purity grades, can contain trace impurities that significantly impact the properties of the synthesized semiconductor materials. Common impurities include other metal ions (e.g., copper, iron, sodium), anions (e.g., chloride, sulfate), and organic residues. These impurities can act as nucleation or quenching sites, introduce defects in the crystal lattice, and alter the electronic and optical properties of the final material.[1][2] For instance, even nanomolar concentrations of cupric ions have been shown to quench the fluorescence of quantum dots.[1][2]
Q2: How does the purity of this compound affect the optical properties of synthesized quantum dots?
The purity of the cadmium acetate precursor is critical for achieving desired optical properties in quantum dots, such as a narrow emission spectrum and high quantum yield. Metallic impurities can introduce non-radiative recombination pathways, leading to a decrease in photoluminescence intensity (quenching).[1] For example, copper ions are known to be efficient quenchers of quantum dot fluorescence. Other impurities can also lead to the formation of defect states within the bandgap, resulting in broadened emission peaks and a shift in the emission wavelength.
Q3: Can anionic impurities like chloride and sulfate (B86663) in this compound influence the properties of the resulting semiconductor?
Yes, anionic impurities can influence the crystal structure, morphology, and electronic properties of the synthesized semiconductor. For example, in the chemical bath deposition of CdS thin films, the choice of cadmium salt (acetate, chloride, sulfate, or iodide) has been shown to affect the film's growth rate, stoichiometry, crystal structure, and band gap.[3] While acetate is the intended anion, the presence of chloride or sulfate as impurities can alter the complexation of cadmium ions in the precursor solution, thereby affecting the reaction kinetics and the final material properties.
Q4: My synthesized CdS/CdSe quantum dots have very low or no fluorescence. What could be the cause?
Low or no fluorescence in quantum dots is a common issue that can often be traced back to impurities in the precursor materials.
-
Metallic Impurities: As mentioned, heavy metal ions, particularly copper, are known to be potent quenchers of quantum dot fluorescence, even at trace levels.[1] Iron and other transition metals can also introduce mid-gap states that act as non-radiative recombination centers.
-
Surface Defects: The surface of quantum dots is prone to defects, such as dangling bonds, which can trap charge carriers and prevent radiative recombination. Impurities can sometimes exacerbate the formation of these surface traps.
-
Incorrect Stoichiometry: A non-ideal ratio of cadmium to the chalcogen (sulfur or selenium) can lead to a high density of vacancies and other crystal defects that quench fluorescence.
-
Oxidation: Exposure of the quantum dots to air and moisture can lead to oxidation of the surface, creating quenching sites.
Q5: How can I test for impurities in my this compound precursor?
Several analytical techniques can be used to determine the purity of your this compound:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting a wide range of metallic impurities at trace and ultra-trace levels.
-
Atomic Absorption Spectroscopy (AAS): AAS is another common method for quantifying the concentration of specific metal elements.
-
Ion Chromatography: This technique can be used to identify and quantify anionic impurities such as chloride and sulfate.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Optical Properties (e.g., low fluorescence, broad emission peaks)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Metallic Impurities in Cadmium Acetate | 1. Use the highest purity grade of this compound available (e.g., 99.999% trace metals basis). 2. If contamination is suspected, purify the precursor solution by, for example, recrystallization. 3. Analyze the precursor for trace metals using ICP-MS or AAS. | Improved fluorescence intensity and narrower emission peaks. |
| Surface Defects on Nanocrystals | 1. Optimize the concentration of capping ligands (e.g., oleic acid, trioctylphosphine) during synthesis. 2. Introduce a shelling step (e.g., growing a thin layer of a wider bandgap semiconductor like ZnS on the surface of CdSe quantum dots) to passivate surface states. | Enhanced quantum yield and photostability. |
| Non-optimal Reaction Conditions | 1. Precisely control the reaction temperature and time. 2. Ensure a well-mixed and homogenous reaction environment. | Reproducible optical properties across different batches. |
Issue 2: Unexpected Crystal Structure or Phase
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Anionic Impurities (e.g., Cl⁻, SO₄²⁻) | 1. Use cadmium acetate with low levels of halide and sulfate impurities. 2. Consider using a different cadmium precursor if a specific crystal phase is consistently not achieved. | Formation of the desired crystal phase (e.g., cubic vs. hexagonal). |
| pH of the Reaction Medium | 1. Carefully control and monitor the pH of the precursor solution, as it can significantly influence the crystal phase of the resulting semiconductor. | Consistent and predictable crystal structure. |
| Reaction Temperature and Time | 1. Systematically vary the synthesis temperature and duration to map out the phase diagram for your specific reaction conditions. | Control over the kinetic and thermodynamic products of the synthesis. |
Issue 3: Poor Electrical Properties (e.g., low conductivity, low charge carrier mobility)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Impurities Acting as Charge Traps | 1. As with optical properties, use the highest purity precursors available. 2. Anneal the semiconductor material post-synthesis to reduce the density of defects. | Increased conductivity and charge carrier mobility. |
| Grain Boundaries in Thin Films | 1. Optimize deposition parameters (e.g., substrate temperature, precursor concentration) to promote the growth of larger grains. 2. Post-deposition treatments, such as annealing in a controlled atmosphere, can help to reduce grain boundary scattering. | Improved electrical transport properties in thin-film devices. |
| Non-stoichiometry | 1. Precisely control the molar ratio of the cadmium and chalcogen precursors. | Optimized carrier concentration and mobility. |
Quantitative Data on Impurity Effects
The presence of impurities, even at trace levels, can have a quantifiable impact on the properties of semiconductors. The following tables summarize some of the reported effects.
Table 1: Effect of Different Cadmium Sources (Anions) on the Properties of Chemical Bath Deposited CdS Thin Films
| Cadmium Source | Film Thickness (µm) | Band Gap (eV) | Crystal Structure | S:Cd Ratio | Reference |
| Cadmium Acetate | ~0.15 | 2.31 | Cubic | 1.00:1.06 | [4] |
| Cadmium Chloride | ~0.20 | 2.25 | Cubic | 1.00:1.00 | [4] |
| Cadmium Sulfate | ~0.18 | 2.36 | Cubic | 1.00:1.09 | [4] |
| Cadmium Iodide | ~0.12 | 2.31 | Cubic | 1.00:1.00 | [4] |
Table 2: Effect of Metallic Impurities on the Photoluminescence of Quantum Dots
| Impurity | Semiconductor | Concentration | Effect on Photoluminescence | Reference |
| Copper (Cu²⁺) | CdS QDs | 0.6 - 200 ng/mL | Linear decrease in fluorescence intensity | [5] |
| Copper (Cu²⁺) | CdSe QDs | 30 µM | Complete elimination of fluorescence | [1] |
| Iron (Fe²⁺) | CdSe QDs | Millimolar range | Significant quenching of fluorescence | [1] |
| Zinc (Zn²⁺) | CdSe QDs | Millimolar range | Significant quenching of fluorescence | [1] |
Table 3: Effect of Iron Doping on the Properties of Cadmium Oxide (CdO) Thin Films
| Fe Doping (at%) | Crystallite Size (nm) | Band Gap (eV) | Carrier Mobility (cm²/Vs) |
| 1 | 22.3 | 2.62 | 68.5 |
| 2 | 24.1 | 2.75 | 75.8 |
| 3 | 26.5 | 2.81 | 86.1 |
| 4 | 28.2 | 2.83 | 94.3 |
| 5 | 25.8 | 2.71 | 81.2 |
Data adapted from a study on spray-deposited iron-doped cadmium oxide thin films. While this represents intentional doping, it provides insight into the potential effects of iron as an impurity.
Experimental Protocols
Protocol 1: Synthesis of CdSe Quantum Dots via Hot-Injection
This protocol is a general guideline for the synthesis of CdSe quantum dots using this compound as the cadmium precursor.
Materials:
-
This compound (Cd(CH₃COO)₂·2H₂O)
-
Selenium powder (Se)
-
1-Octadecene (B91540) (ODE)
-
Oleic acid (OA)
-
Trioctylphosphine (TOP)
-
Anhydrous toluene (B28343) and methanol (B129727) for purification
-
Three-neck flask, heating mantle with temperature controller, condenser, thermocouple, magnetic stirrer, and Schlenk line for inert atmosphere.
Procedure:
-
Preparation of Selenium Precursor: In a glovebox or under an inert atmosphere, dissolve selenium powder in TOP to make a 1 M solution (TOPSe).
-
Preparation of Cadmium Precursor:
-
Combine this compound, oleic acid, and 1-octadecene in a three-neck flask.
-
Heat the mixture to ~120-150 °C under vacuum for 1-2 hours to remove water and oxygen.
-
Switch to an inert atmosphere (e.g., argon or nitrogen) and raise the temperature to the desired injection temperature (typically 240-300 °C).
-
-
Injection and Growth:
-
Rapidly inject the TOPSe solution into the hot cadmium precursor solution with vigorous stirring.
-
The color of the solution will change, indicating the nucleation and growth of CdSe quantum dots.
-
The reaction temperature and time will determine the final size of the quantum dots. Aliquots can be taken at different time points to monitor the growth via UV-Vis and photoluminescence spectroscopy.
-
-
Quenching and Purification:
-
After the desired growth time, cool the reaction mixture to room temperature.
-
Add anhydrous toluene to the crude solution.
-
Precipitate the quantum dots by adding methanol and centrifuge to collect the nanocrystals.
-
Discard the supernatant and re-disperse the quantum dots in toluene. Repeat the precipitation and re-dispersion steps 2-3 times to remove excess ligands and unreacted precursors.
-
-
Storage: Store the purified quantum dots dispersed in a non-polar solvent in a dark, airtight container.
Visualizations
References
- 1. The Huge Role of Tiny Impurities in Nanoscale Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Trace Metals (Impurities) in Chemicals Used in Semiconductor Manufacture and Their Analysis | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Quantum Dots Using Cadmium Acetate Precursor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of quantum dots (QDs) using cadmium acetate (B1210297) as a precursor.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of quantum dots with cadmium acetate, helping you optimize your experiments for desired size and shape control.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad Size Distribution (Polydispersity) | 1. Inefficient mixing of precursors during nucleation. 2. Temperature fluctuations during synthesis. 3. Non-optimal precursor to ligand ratio. | 1. Ensure rapid and vigorous stirring upon injection of the chalcogenide precursor. 2. Use a temperature controller to maintain a stable reaction temperature. 3. Vary the molar ratio of cadmium acetate to the capping ligand (e.g., oleic acid, stearic acid) to improve monodispersity.[1] |
| Low Photoluminescence Quantum Yield (PLQY) | 1. Surface defects and dangling bonds on the quantum dots. 2. Incomplete reaction or presence of unreacted precursors. 3. Oxidation of the quantum dot surface. | 1. Introduce a passivating shell (e.g., ZnS) over the CdSe core. 2. Ensure the reaction goes to completion by optimizing reaction time and temperature.[2] 3. Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3][4] |
| Inconsistent Results Between Batches | 1. Purity of reagents, especially the solvent and ligands. 2. Variations in the injection rate of the chalcogenide precursor. 3. Inconsistent degassing of the reaction mixture. | 1. Use high-purity, anhydrous solvents and degas them thoroughly before use.[1] 2. Employ a syringe pump for a consistent and reproducible injection rate. 3. Ensure the cadmium precursor solution is adequately degassed to remove water and other volatile impurities.[1][5] |
| Difficulty in Controlling Quantum Dot Shape | 1. Inappropriate choice of capping ligands or a non-optimal ratio. 2. Reaction kinetics favoring isotropic growth. | 1. Use a combination of ligands or ligands that promote anisotropic growth, such as phosphonic acids.[6] 2. Adjust the monomer concentration and reaction temperature to favor anisotropic growth. A higher monomer concentration can sometimes lead to the formation of nanorods.[6] |
| Precipitation of Reactants or Products | 1. Poor solubility of the cadmium precursor complex. 2. Aggregation of quantum dots due to insufficient surface passivation. | 1. Ensure the cadmium acetate is fully complexed with the fatty acid ligand (e.g., oleic acid) before injecting the chalcogenide precursor. This can be facilitated by heating the mixture.[7] 2. Increase the concentration of the capping ligand to provide better steric stabilization.[8] |
Frequently Asked Questions (FAQs)
Q1: How does the reaction temperature affect the size of the synthesized quantum dots?
Reaction temperature is a critical parameter for controlling the size of quantum dots. Generally, higher synthesis temperatures lead to faster nanocrystal growth and result in larger quantum dots.[9] This is because the increased thermal energy accelerates the monomer addition to the growing nanocrystals. Consequently, a higher temperature will cause a red-shift in the emission wavelength of the quantum dots.[10]
Q2: What is the role of capping ligands like oleic acid in the synthesis?
Capping ligands, such as oleic acid or stearic acid, play several crucial roles in the synthesis of quantum dots:
-
Solubilization: They form a cadmium-oleate complex that is soluble in the non-polar solvent at high temperatures.[7]
-
Growth Control: They dynamically bind to the surface of the growing nanocrystals, controlling their growth rate and preventing aggregation.[11]
-
Surface Passivation: They passivate the surface of the quantum dots by binding to surface cadmium atoms, which helps to reduce surface defects and improve the photoluminescence quantum yield.[8]
Q3: How can I control the shape of the quantum dots?
The shape of the quantum dots can be controlled by manipulating the reaction kinetics. Using specific capping agents that bind preferentially to certain crystallographic facets can induce anisotropic growth, leading to shapes like nanorods.[6] The ratio of cadmium to the chalcogenide precursor and the overall monomer concentration in the reaction solution also play a significant role in shape control.[6]
Q4: What is the "hot-injection" method and why is it commonly used?
The hot-injection method is a widely used technique for the synthesis of high-quality quantum dots. It involves the rapid injection of a cooler solution of one precursor (e.g., selenium in trioctylphosphine) into a hot solution of the other precursor (e.g., cadmium acetate and oleic acid in a high-boiling point solvent).[12] This rapid injection creates a burst of nucleation, which is followed by a slower growth phase. This separation of nucleation and growth is key to achieving a narrow size distribution of the resulting quantum dots.
Q5: How does the concentration of precursors influence the final quantum dot size?
The concentration of the cadmium and chalcogenide precursors can affect the final size of the quantum dots. A higher concentration of precursors can lead to the formation of larger quantum dots, as there is more material available for crystal growth.[13] The molar ratio between the cadmium and chalcogenide precursors is also a critical factor that can be tuned to control the size and even the shape of the nanocrystals.[13]
Quantitative Data Summary
The following tables summarize the quantitative relationships between key synthesis parameters and the resulting quantum dot properties, as extracted from various studies.
Table 1: Effect of Reaction Time on CdSe Quantum Dot Emission Wavelength
| Reaction Time (minutes) | Emission Peak Wavelength (nm) | Corresponding Color |
| 1 | ~465 | Blue |
| 5 | ~500 | Green |
| 15 | ~530 | Yellow |
| 30 | ~560 | Orange |
| 60 | ~580 | Red |
Note: These are approximate values and can vary based on specific reaction conditions such as temperature and precursor concentrations.[2][3][14]
Table 2: Influence of Temperature on CdSe Quantum Dot Size and Band Gap
| Reaction Temperature (°C) | Average Particle Size (nm) | Band Gap (eV) |
| Room Temperature (~25) | Smaller | Larger |
| 90 | Larger | Linearly Decreased |
As the synthesis temperature increases, the particle size increases, and the band gap decreases.[10]
Experimental Protocols
Protocol 1: Synthesis of CdSe Quantum Dots via Hot-Injection
This protocol is adapted from established methods for synthesizing CdSe quantum dots using cadmium acetate.[3][4]
Materials:
-
Cadmium acetate dihydrate (Cd(OAc)₂·2H₂O)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Anhydrous methanol (B129727) and hexane (B92381) for washing
Procedure:
-
Preparation of Cadmium Precursor Solution:
-
In a three-neck flask, combine 0.2 mmol of this compound, 0.6 mL of oleic acid, and 5.5 mL of 1-octadecene.
-
Heat the mixture to 130 °C under an inert atmosphere (e.g., argon or nitrogen) with stirring until the solution becomes clear. This forms the cadmium oleate (B1233923) precursor.[7]
-
-
Preparation of Selenium Precursor Solution:
-
In a separate vial inside a glovebox or under an inert atmosphere, dissolve 99 mg of selenium powder in 5.5 mL of trioctylphosphine with stirring.
-
-
Quantum Dot Synthesis:
-
Heat the cadmium precursor solution to the desired growth temperature (e.g., 165 °C).
-
Rapidly inject the selenium precursor solution into the hot cadmium precursor solution with vigorous stirring.
-
The reaction will start immediately, and the solution will change color.[14]
-
Aliquots can be taken at different time intervals to obtain quantum dots of varying sizes.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add excess methanol to precipitate the quantum dots.
-
Centrifuge the mixture and discard the supernatant.
-
Re-disperse the quantum dot pellet in a small amount of hexane. Repeat the precipitation and re-dispersion steps two more times.
-
Finally, disperse the purified quantum dots in a suitable solvent for storage.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in the synthesis of quantum dots using cadmium acetate.
Caption: Workflow for the hot-injection synthesis of quantum dots.
Caption: Influence of synthesis parameters on quantum dot properties.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis of CdTe Quantum Dots Via the Molecular Precursor Method and Investigation of Their Optical Properties | East European Journal of Physics [periodicals.karazin.ua]
- 13. Precursor concentration and temperature controlled formation of polyvinyl alcohol-capped CdSe-quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Preventing precipitation in cadmium acetate electroplating baths
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing precipitation and other common issues encountered in cadmium acetate (B1210297) electroplating baths.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of precipitation in a cadmium acetate electroplating bath?
A1: The most common cause of precipitation in aqueous cadmium solutions is the formation of cadmium hydroxide (B78521) (Cd(OH)₂). This occurs when the pH of the bath becomes too high (alkaline).[1] Cadmium ions (Cd²⁺) will react with hydroxide ions (OH⁻) to form this insoluble compound. Therefore, maintaining the pH within the optimal range is critical for bath stability.
Q2: How does pH affect the stability of a cadmium acetate electroplating bath?
A2: The pH of the electroplating bath directly influences the solubility of cadmium salts. In acidic conditions, cadmium acetate remains dissolved. However, as the pH increases and the solution becomes more alkaline, the concentration of hydroxide ions (OH⁻) rises, leading to the precipitation of cadmium hydroxide.[1] The optimal pH for an electroplating process depends on the specific formulation, including the metal to be plated and the solvent.[2]
Q3: What is the role of a complexing agent in a cadmium acetate electroplating bath?
A3: Complexing agents are crucial additives that form soluble complexes with cadmium ions.[3][4] This prevents the cadmium ions from reacting with hydroxide ions to form insoluble precipitates, especially in neutral to alkaline conditions.[3][4] By keeping the cadmium ions in a stable, dissolved state, complexing agents help to maintain a clear bath and ensure a high-quality plated deposit. Common complexing agents used in cadmium plating include ammonia (B1221849) and EDTA.[3][5]
Q4: How does temperature impact the stability and performance of the electroplating bath?
A4: Temperature is a critical parameter that affects several aspects of the electroplating process. An increase in temperature generally increases the rate of deposition.[6] However, excessively high temperatures can lead to bath instability and potentially promote the breakdown of additives or increase the rate of unwanted chemical reactions, which could contribute to precipitation.[6] Conversely, temperatures that are too low can significantly reduce the plating rate.[6] For many cadmium plating baths, a typical operating temperature is between 75 to 90°F (24 to 32°C).[7]
Q5: Can impurities in the bath lead to precipitation?
A5: Yes, impurities can affect the stability of the electroplating bath and the quality of the deposit. While the direct link to precipitation is less documented for acetate baths specifically, contamination can disrupt the chemical balance of the solution. It is good practice to use high-purity chemicals and deionized water when preparing and maintaining the bath to avoid introducing contaminants.[8]
Troubleshooting Guide: Precipitate Formation
If you are observing a white, cloudy precipitate in your cadmium acetate electroplating bath, follow these troubleshooting steps:
| Symptom | Potential Cause | Recommended Action |
| White, milky precipitate forms in the bath. | High pH: The bath has become too alkaline, causing the precipitation of cadmium hydroxide. | 1. Measure the pH of the bath using a calibrated pH meter. 2. If the pH is above the recommended operating range, slowly add a compatible acid (e.g., acetic acid) with constant stirring to lower the pH. Make small additions and re-measure the pH frequently to avoid over-correction. |
| Precipitate appears after adding new chemicals or water. | Contaminated additions: The chemicals or water used for replenishment may contain impurities that are reacting with the bath components. | 1. Ensure all chemicals are of high purity (electroplating grade). 2. Use deionized or distilled water for all bath preparations and additions.[8] |
| Bath becomes cloudy over time, even with pH in range. | Insufficient complexing agent: The concentration of the complexing agent may be too low to effectively keep all the cadmium ions in solution. | 1. Analyze the concentration of the complexing agent in the bath. 2. If the concentration is below the recommended level, make a calculated addition of the complexing agent. |
| Localized precipitation near the anodes. | Anode issues: Anode passivation or incorrect anode material can lead to localized pH changes and precipitation. | 1. Inspect the anodes for any film or discoloration. Clean or replace as necessary. 2. Ensure the correct anode material is being used and that the anode-to-cathode area ratio is appropriate.[8] |
Data Presentation
Table 1: Typical Operating Parameters for Cadmium Electroplating Baths
| Parameter | Cyanide Bath | Acidic Bath (e.g., Sulfate/Chloride) | Acetate Bath (Estimated) |
| Cadmium Metal (g/L) | 20 - 45[7] | 20 - 40 | 20 - 40 |
| pH | > 12 (Alkaline)[2] | 3.8 - 5.0[2][9] | 5.0 - 6.5 (Weakly Acidic) |
| Temperature | 24 - 35°C (75 - 95°F)[7] | 20 - 30°C (68 - 86°F) | 20 - 30°C (68 - 86°F) |
| Complexing Agent | Sodium Cyanide[7][10] | Not always required, but can be used. | Required (e.g., Ammonia, EDTA) |
Note: The parameters for the acetate bath are estimated based on general principles of cadmium electroplating, as specific formulations are less commonly documented than cyanide or acidic baths.
Experimental Protocols
Protocol 1: Hull Cell Test for Bath Evaluation
The Hull Cell test is a valuable method for qualitatively assessing the condition of an electroplating bath over a range of current densities.
Methodology:
-
Preparation:
-
Procedure:
-
Fill the Hull Cell with the bath sample to the appropriate volume mark (typically 267 mL).[11]
-
Place the cadmium anode in the designated slot.
-
Insert the clean cathode panel into the angled slot.
-
Connect the anode and cathode to a rectifier.
-
Apply a specific current (e.g., 1-3 amperes) for a set time (e.g., 5-10 minutes).[11][12]
-
-
Analysis:
-
After plating, remove the panel, rinse it with deionized water, and dry it.
-
Examine the panel for the appearance of the deposit across the different current density regions. Look for signs of burning (high current density end), dullness, or lack of coverage (low current density end). This will give an indication of the health of the bath and the effectiveness of the additives.
-
Protocol 2: Titrimetric Analysis of Cadmium Concentration
This protocol outlines a complexometric titration method using EDTA to determine the cadmium ion concentration in the bath.
Methodology:
-
Sample Preparation:
-
Titration:
-
Add a pH 10 buffer solution (e.g., ammonium (B1175870) hydroxide/ammonium chloride) to the sample.[13][14]
-
If cyanide is present as a complexing agent, add formaldehyde (B43269) to liberate the cadmium ions.[13][14]
-
Add a suitable indicator, such as Eriochrome Black T.[13][14]
-
Titrate the solution with a standardized EDTA solution until a distinct color change at the endpoint is observed.[13][14]
-
-
Calculation:
-
The concentration of cadmium in the bath can be calculated based on the volume of EDTA titrant used, its concentration, and the initial sample volume.
-
Visualizations
Diagram 1: Troubleshooting Logic for Precipitate Formation
Caption: A flowchart for troubleshooting precipitate formation in the electroplating bath.
Diagram 2: Experimental Workflow for Bath Analysis
Caption: Workflow for routine analysis of a cadmium acetate electroplating bath.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the Electroplating Process Using pH Control | Sensorex [sensorex.com]
- 3. researchgate.net [researchgate.net]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. Influence of chelating agents on the distribution and excretion of cadmium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proplate.com [proplate.com]
- 7. p2infohouse.org [p2infohouse.org]
- 8. US3677776A - Electroless plating solutions for cadmium and cadmium copper alloys - Google Patents [patents.google.com]
- 9. Effect of bath constituents and some plating variables on the electrodeposition of cadmium from acidic chloride baths [inis.iaea.org]
- 10. newmethodplating.com [newmethodplating.com]
- 11. alertsales.com [alertsales.com]
- 12. google.com [google.com]
- 13. metrohm.com [metrohm.com]
- 14. finishing.com [finishing.com]
Technical Support Center: Overcoming Poor Adhesion of Cadmium Sulfide (CdS) Thin Films from Acetate Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor adhesion of cadmium sulfide (B99878) (CdS) thin films deposited from acetate (B1210297) precursors.
Troubleshooting Guide
Poor adhesion of CdS thin films is a common issue that can lead to film delamination and device failure. This guide provides a systematic approach to diagnosing and resolving adhesion problems.
Problem: CdS film peels off or is easily washed away after deposition.
This is the most common manifestation of poor adhesion. The following sections provide potential causes and solutions.
Inadequate Substrate Cleaning
Proper substrate cleaning is critical for ensuring good film adhesion. Contaminants on the substrate surface can act as a barrier, preventing strong bonding between the film and the substrate.
Solutions:
-
Implement a rigorous cleaning protocol: A multi-step cleaning process is recommended to remove both organic and inorganic contaminants.[1]
-
Sonication: Use of an ultrasonic bath with appropriate solvents can significantly improve the removal of stubborn contaminants.[1]
-
Surface treatment: For certain substrates, a final treatment to enhance wettability can improve film adhesion.
Recommended Substrate Cleaning Protocol:
| Step | Procedure | Purpose |
| 1 | Scrub with a detergent solution. | Remove gross organic contaminants. |
| 2 | Rinse thoroughly with deionized (DI) water. | Remove detergent residue. |
| 3 | Sonicate in acetone (B3395972) for 10-15 minutes. | Remove remaining organic residues. |
| 4 | Sonicate in isopropyl alcohol (IPA) for 10-15 minutes. | Remove acetone residues and further clean the surface. |
| 5 | Rinse thoroughly with DI water. | Remove IPA residues. |
| 6 | Dry with a stream of inert gas (e.g., nitrogen) or in an oven. | Remove all moisture without re-contaminating the surface. |
Sub-optimal Deposition Parameters
The chemical bath deposition (CBD) parameters play a crucial role in determining the quality and adhesion of the CdS film.
2.1. Bath Temperature
The temperature of the chemical bath affects the reaction kinetics and the resulting film morphology.
| Issue | Potential Cause | Solution |
| Powdery, non-adherent film | Temperature is too high, leading to rapid precipitation in the solution (homogeneous nucleation) rather than on the substrate (heterogeneous nucleation). | Decrease the bath temperature. Optimal temperatures are often found in the range of 60-80°C.[2][3][4] |
| Poor coverage and adhesion | Temperature is too low, resulting in a very slow deposition rate and incomplete film formation. | Increase the bath temperature in small increments (e.g., 5°C) to find the optimal condition. |
2.2. Precursor Concentrations and Ratios
The concentrations of the cadmium acetate, thiourea (B124793), and complexing agent (e.g., ammonia) in the deposition bath are critical.
| Issue | Potential Cause | Solution |
| Poorly adherent film | Incorrect ratio of Cd²⁺ to S²⁻ ions, leading to non-stoichiometric films with high stress. | Optimize the molar ratio of cadmium acetate to thiourea. A 1:1 ratio is a common starting point, but optimization is often necessary.[5] |
| Rapid precipitation in the bath | Concentration of the complexing agent is too low, leading to a high concentration of free Cd²⁺ ions and homogeneous nucleation. | Increase the concentration of the complexing agent (e.g., ammonia) to better control the release of Cd²⁺ ions. |
2.3. pH of the Deposition Bath
The pH of the solution influences the availability of S²⁻ ions from the decomposition of thiourea and the formation of cadmium complexes.
| Issue | Potential Cause | Solution |
| No film deposition or very thin, poorly adherent film | pH is too low, hindering the decomposition of thiourea and the formation of CdS. | Increase the pH of the solution, typically to a range of 9-11, by adding a base like ammonium (B1175870) hydroxide. |
| Powdery, non-adherent film | pH is too high, leading to the precipitation of cadmium hydroxide. | Decrease the pH of the solution. |
Post-Deposition Treatment
Post-deposition annealing can improve the crystallinity, morphology, and adhesion of CdS thin films.
Solution:
-
Annealing: Annealing the deposited films in an inert (e.g., nitrogen, argon) or air atmosphere can promote grain growth, reduce stress, and enhance adhesion to the substrate. Optimal annealing temperatures and times need to be determined experimentally, but a common starting point is 200-400°C for 30-60 minutes.
Frequently Asked Questions (FAQs)
Q1: Why is my CdS film yellowish-orange and powdery instead of a uniform thin film?
A1: This is a classic sign of homogeneous nucleation, where CdS precipitates in the bulk of the solution rather than depositing on the substrate. The primary causes are:
-
High deposition temperature: This accelerates the reaction rate, favoring precipitation in the solution. Try reducing the temperature.
-
Inadequate complexing agent: Insufficient complexing agent leads to a high concentration of free Cd²⁺ ions, which react rapidly with S²⁻ ions in the solution. Ensure the concentration of your complexing agent (e.g., ammonia) is sufficient.
-
Incorrect pH: A very high pH can also lead to rapid precipitation. Check and adjust the pH of your deposition bath.
Q2: My CdS film looks good initially but peels off after a few hours or upon contact. What could be the reason?
A2: This indicates weak adhesion, which is often due to:
-
Substrate contamination: Even a monolayer of contaminants can drastically reduce adhesion. Re-evaluate and improve your substrate cleaning procedure.
-
Internal stress in the film: Non-optimal deposition parameters can lead to high internal stress, causing the film to delaminate over time. Experiment with different deposition temperatures and precursor concentrations to minimize stress.
-
Lack of post-deposition treatment: Annealing can relieve stress and improve adhesion. Consider adding a post-deposition annealing step to your process.
Q3: Can the type of substrate affect the adhesion of the CdS film?
A3: Yes, the substrate material and its surface properties significantly influence film adhesion. Different substrates have different surface energies and chemical reactivities, which affect the initial nucleation and growth of the film. It is important to tailor the substrate cleaning and deposition process for the specific substrate you are using.
Q4: Are there any additives that can improve the adhesion of CdS films?
A4: While not a standard procedure, some research suggests that adding a very small amount of certain compounds to the chemical bath can improve adhesion. For instance, the addition of a small quantity of aluminum sulfate (B86663) has been reported to enhance the adhesion of CdS films on glass and silicon substrates. However, this should be approached with caution as it can also affect the other properties of the film.
Experimental Protocols
Chemical Bath Deposition (CBD) of CdS Thin Films from Acetate Precursor
This protocol provides a general procedure for the deposition of CdS thin films using cadmium acetate and thiourea. Note: This is a starting point, and optimization of concentrations, temperature, and time is crucial for achieving high-quality, adherent films.
Materials:
-
Cadmium Acetate (Cd(CH₃COO)₂)
-
Thiourea (CS(NH₂)₂)
-
Ammonium Hydroxide (NH₄OH)
-
Deionized (DI) water
-
Substrates (e.g., glass slides, FTO-coated glass)
Procedure:
-
Substrate Cleaning: Follow the rigorous cleaning protocol outlined in the Troubleshooting Guide.
-
Precursor Solution Preparation:
-
Prepare a solution of Cadmium Acetate in DI water (e.g., 0.05 M).
-
Prepare a solution of Thiourea in DI water (e.g., 0.05 M).
-
-
Deposition Bath Preparation:
-
In a beaker, add a specific volume of the Cadmium Acetate solution.
-
Add a complexing agent, such as Ammonium Hydroxide, dropwise while stirring until the initial white precipitate dissolves and the solution becomes clear. This forms the cadmium-ammonia complex.
-
Adjust the pH of the solution to the desired level (typically 9-11) using Ammonium Hydroxide.
-
Add the Thiourea solution to the beaker with continuous stirring.
-
Add DI water to reach the final desired volume.
-
-
Deposition:
-
Immerse the cleaned substrates vertically in the deposition bath.
-
Heat the bath to the desired deposition temperature (e.g., 70°C) and maintain it for the desired deposition time (e.g., 30-60 minutes).
-
-
Post-Deposition:
-
Remove the substrates from the bath and rinse them thoroughly with DI water to remove any loosely adhered particles.
-
Dry the substrates using a stream of inert gas or in an oven.
-
-
Annealing (Optional but Recommended):
-
Anneal the coated substrates in a furnace under a controlled atmosphere (e.g., air or nitrogen) at a temperature between 200-400°C for 30-60 minutes.
-
Data Presentation
| Parameter | Variation | Effect on Adhesion |
| Substrate Cleaning | Inadequate vs. Rigorous | Poor adhesion vs. Good adhesion.[1][15] |
| Deposition Temperature | Too high or too low vs. Optimal | Poor adhesion vs. Good adhesion.[2][3][4] |
| [Cd²⁺]/[S²⁻] Ratio | Non-optimal vs. Optimized | Poor adhesion vs. Good adhesion.[5] |
| pH of Bath | Too high or too low vs. Optimal | Poor adhesion vs. Good adhesion. |
| Post-Deposition Annealing | Not performed vs. Performed | Can significantly improve adhesion. |
Visualizations
Experimental Workflow for CdS Thin Film Deposition
Caption: Experimental workflow for CBD of CdS thin films.
Simplified Chemical Reactions in CBD of CdS from Acetate Precursor
Caption: Simplified reaction pathway for CdS formation.
Troubleshooting Logic for Poor Adhesion
Caption: Troubleshooting decision tree for adhesion issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. espublisher.com [espublisher.com]
- 4. espublisher.com [espublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Nano-Scratch Testing of Thin Films- Oxford Instruments [nanoindentation.oxinst.com]
- 7. Nanoscratch Test - Universal Lab GmbH [universallab.org]
- 8. covalentmetrology.com [covalentmetrology.com]
- 9. rhysearch.ch [rhysearch.ch]
- 10. Nanoscratch Testing | Bruker [bruker.com]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative peel test for thin films/layers based on a coupled parametric and statistical study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cadmium Acetate Concentration for Defect Minimization in Perovskite Solar Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on minimizing defects in perovskite solar cells through the optimization of cadmium acetate (B1210297) concentration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Power Conversion Efficiency (PCE) | Suboptimal cadmium acetate concentration, leading to incomplete defect passivation or the introduction of new defects. | Systematically vary the molar concentration of cadmium acetate in the precursor solution (e.g., 0.1%, 0.5%, 1.0%, 1.5% relative to lead) to find the optimal concentration for your specific perovskite composition and fabrication process. |
| Poor perovskite film morphology (e.g., pinholes, small grains). | Ensure a homogeneous precursor solution by thoroughly dissolving the cadmium acetate. Optimize the annealing temperature and time after spin-coating the perovskite layer. | |
| Incomplete reaction or decomposition of cadmium acetate. | Ensure the annealing temperature is sufficient to facilitate the incorporation of cadmium and the removal of acetate ligands without degrading the perovskite. | |
| High Hysteresis in J-V Scans | Ion migration, which can be exacerbated by certain additives. | While cadmium is known to suppress ion migration, an inappropriate concentration might not be effective. Optimize the cadmium acetate concentration. The presence of acetate ions can also influence the perovskite crystal growth and defect formation. |
| Poor Film Quality (Pinholes, Roughness) | Inhomogeneous precursor solution or issues with the spin-coating process. | Ensure complete dissolution of cadmium acetate in the precursor solvent. Consider using a co-solvent to improve solubility. Optimize spin-coating parameters (speed, duration, and anti-solvent dripping) to achieve a uniform and dense film. |
| Device Instability and Rapid Degradation | Residual acetate or byproducts from the cadmium acetate, moisture sensitivity. | Ensure proper annealing to remove any volatile byproducts. Encapsulate the final device to protect it from moisture and oxygen, as perovskite solar cells are sensitive to environmental factors. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of cadmium acetate in perovskite solar cells?
A1: Cadmium acetate serves as an additive to passivate defects within the perovskite film. The cadmium ions (Cd²⁺) can help to suppress iodine ion migration through strong ionic interactions, while the acetate ions can influence the crystallization process of the perovskite, leading to improved film quality with larger grains and fewer pinholes.[1][2] The carbonyl groups in the acetate can also interact with undercoordinated lead ions, further passivating defects.
Q2: How does the concentration of cadmium acetate affect device performance?
A2: The concentration of cadmium acetate is a critical parameter. An optimal concentration can significantly enhance the power conversion efficiency (PCE), open-circuit voltage (Voc), and fill factor (FF) by effectively passivating defects and improving charge carrier transport. However, an excessively high concentration can introduce new defects or negatively impact the perovskite film's morphology and stability, leading to a decrease in performance.
Q3: Can I use other cadmium sources instead of cadmium acetate?
A3: Yes, other cadmium sources like cadmium iodide (CdI₂) and cadmium chloride (CdCl₂) have been successfully used to improve perovskite solar cell performance.[3][4] The choice of the cadmium source can influence the precursor chemistry and the final film properties. Cadmium acetate offers the potential advantage of the acetate ion's role in controlling crystallization.
Q4: What are the common defects that cadmium acetate helps to passivate?
A4: Cadmium acetate can help passivate several types of defects, including iodine vacancies, undercoordinated lead ions (Pb²⁺), and grain boundaries.[5][6] The cadmium ions can fill lead vacancies or interact with halides to reduce their mobility, while the acetate's carbonyl groups can coordinate with lead ions to passivate surface defects.
Q5: Are there any specific safety precautions I should take when working with cadmium acetate?
A5: Yes, cadmium acetate is a toxic compound and should be handled with care in a well-ventilated area or a fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of cadmium-containing waste according to your institution's hazardous waste guidelines.
Quantitative Data Presentation
The following table summarizes the effect of acetic acid (HAc) concentration, as a source of acetate ions, on the performance of perovskite solar cells. While this data does not use cadmium acetate directly, it illustrates the significant impact of acetate concentration on device parameters.
| HAc Concentration (M) | Voc (V) | Jsc (mA·cm-2) | Fill Factor (FF) | PCE (%) |
| 0 | 1.05 | 17.5 | 0.68 | 12.5 |
| 0.25 | 1.06 | 18.2 | 0.71 | 13.7 |
| 0.5 | 1.07 | 18.7 | 0.73 | 14.71 |
| 1.0 | 1.02 | 16.9 | 0.65 | 11.2 |
| Data adapted from a study on the effect of acetic acid on perovskite solar cell performance.[1] |
Experimental Protocols
Protocol for Fabrication of Perovskite Solar Cells with Cadmium Acetate Additive
This protocol describes a typical procedure for fabricating a planar perovskite solar cell using a one-step spin-coating method with the incorporation of cadmium acetate.
1. Substrate Preparation: a. Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat the substrates with UV-Ozone for 15 minutes to remove any organic residues and improve the wettability.
2. Electron Transport Layer (ETL) Deposition: a. Deposit a compact TiO₂ layer onto the FTO substrate using spray pyrolysis or spin-coating of a titanium diisopropoxide bis(acetylacetonate) solution, followed by annealing at 500°C for 30 minutes.
3. Perovskite Precursor Solution Preparation (with Cadmium Acetate): a. Prepare the main perovskite precursor solution (e.g., by dissolving FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO co-solvent). b. Prepare a stock solution of cadmium acetate in a suitable solvent (e.g., DMSO). c. Add the desired volume of the cadmium acetate stock solution to the perovskite precursor solution to achieve the target molar concentration (e.g., 0.5 mol% with respect to lead). d. Stir the final solution at room temperature for at least 2 hours before use.
4. Perovskite Layer Deposition: a. Transfer the TiO₂-coated substrates into a nitrogen-filled glovebox. b. Spin-coat the perovskite precursor solution with cadmium acetate onto the substrates. A typical two-step spin program is 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds. c. During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate about 15 seconds before the end of the program. d. Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-30 minutes.
5. Hole Transport Layer (HTL) Deposition: a. Prepare a solution of Spiro-OMeTAD in chlorobenzene, typically with additives like Li-TFSI and tBP. b. Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
6. Metal Electrode Deposition: a. Mask the device area. b. Thermally evaporate a gold (Au) or silver (Ag) back contact (80-100 nm) under high vacuum.
7. Characterization: a. Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination.
Mandatory Visualizations
Caption: Mechanism of defect passivation in perovskite by cadmium acetate.
Caption: Experimental workflow for fabricating perovskite solar cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the photovoltaic performance of perovskite solar cells with acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Introduction of cadmium chloride additive to improve the performance and stability of perovskite solar cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03776A [pubs.rsc.org]
- 5. Synergistic Defect Passivation and Ion Migration Suppression in Wide-Bandgap Perovskite Solar Cells Using Carbonyl-Rich Cadmium Additives | CoLab [colab.ws]
- 6. Defects and Defect Passivation in Perovskite Solar Cells [mdpi.com]
Technical Support Center: Mitigating Cadmium Acetate Toxicity in Biological Experiments
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing the toxicity of cadmium acetate (B1210297) in biological experiments. The information is presented in a question-and-answer format to address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cadmium acetate toxicity in biological systems?
Cadmium (Cd) is a heavy metal that exerts its toxic effects through multiple mechanisms.[1][2][3][4][5] Primarily, it induces oxidative stress by increasing the production of reactive oxygen species (ROS), such as superoxide (B77818) ions, hydrogen peroxide, and hydroxyl radicals.[1][6][7] This leads to cellular damage, including lipid peroxidation and DNA damage.[1][8] Cadmium also interferes with essential metal ions like zinc and calcium, disrupting cellular signaling pathways.[2][3][5] Key signaling pathways affected by cadmium include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p53 pathways, which can lead to apoptosis (programmed cell death).[2][3][4][5]
Q2: What are the most effective strategies to reduce cadmium acetate toxicity in my experiments?
Several strategies can be employed to mitigate cadmium acetate toxicity:
-
Antioxidant Co-treatment: Antioxidants can counteract the oxidative stress induced by cadmium.[9] N-acetylcysteine (NAC) is a well-documented antioxidant that has been shown to protect cells from cadmium-induced damage.[10][11][12][13][14] Other antioxidants like Vitamin C, Vitamin E, and selenium have also demonstrated protective effects.[1][9][15]
-
Chelation Therapy: Chelating agents are compounds that can bind to heavy metals, facilitating their removal and reducing their toxic effects.[16][17] Agents like ethylenediaminetetraacetic acid (EDTA), dimercaptosuccinic acid (DMSA), and dimercaptopropanesulfonic acid (DMPS) have been shown to be effective in chelating cadmium.[18][19]
-
Nanoparticle Encapsulation: Encapsulating cadmium within nanoparticles can reduce its toxicity by controlling its release and altering its interaction with cells.[20] For example, selenium nanoparticles (SeNPs) and zinc oxide nanoparticles (ZnO-NPs) have been shown to alleviate cadmium toxicity in various biological systems.[8][21][22][23][24][25][26][27][28]
Q3: How does N-acetylcysteine (NAC) protect against cadmium toxicity?
N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione (B108866) (GSH).[10] Cadmium exposure can deplete intracellular GSH levels, increasing oxidative stress.[1] By providing the building blocks for GSH synthesis, NAC helps to replenish this critical antioxidant, thereby reducing ROS levels and protecting cells from cadmium-induced damage.[11][14] Studies have shown that NAC can significantly increase cell viability and decrease ROS generation in cadmium-treated cells.[10][11]
Q4: Can I use chelating agents like EDTA to reduce cadmium toxicity in my cell cultures?
Yes, chelating agents like EDTA can be effective in reducing cadmium toxicity in cell culture experiments.[18] EDTA can bind to extracellular cadmium ions, preventing them from entering the cells and exerting their toxic effects.[18] However, it is important to optimize the concentration of the chelating agent, as high concentrations can also have their own cytotoxic effects. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of the chelating agent for your specific cell line and experimental conditions.
Q5: What is the role of selenium nanoparticles in mitigating cadmium toxicity?
Selenium nanoparticles (SeNPs) have been shown to effectively reduce cadmium toxicity through several mechanisms.[8][21][22][23] They can act as antioxidants, scavenging ROS and boosting the cell's own antioxidant defense systems.[8] SeNPs can also reduce the uptake of cadmium by cells and promote its detoxification.[22][23] Additionally, selenium can form complexes with cadmium, rendering it less toxic.
Troubleshooting Guide
Problem: High levels of cell death observed even at low concentrations of cadmium acetate.
-
Possible Cause: The cell line you are using may be particularly sensitive to cadmium. Different cell lines exhibit varying degrees of sensitivity to cadmium, with some having IC50 values as low as 1.78 µg/ml of CdCl2.[29]
-
Solution 1: Determine the IC50 Value. Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of cadmium acetate for your specific cell line. This will help you establish a suitable working concentration range for your experiments.
-
Solution 2: Co-treatment with a Protective Agent. Consider co-treating your cells with a protective agent like N-acetylcysteine (NAC). Studies have shown that NAC can significantly increase the viability of cells exposed to cadmium.[10][11][14] Start with a low concentration of NAC and optimize it for your experimental setup.
-
Solution 3: Check Culture Conditions. Ensure that your cell culture conditions are optimal. Factors such as pH and serum concentration in the culture medium can influence cadmium uptake and toxicity.[30]
Problem: Inconsistent or non-reproducible results in cadmium toxicity assays.
-
Possible Cause: Variability in the preparation of cadmium acetate solutions or inconsistent treatment times. Cadmium acetate solutions should be freshly prepared for each experiment to ensure accurate concentrations.
-
Solution 1: Standardize Protocols. Strictly adhere to your experimental protocols, ensuring consistent incubation times, cell densities, and reagent concentrations.
-
Solution 2: Use a Positive Control. Include a known toxicant as a positive control in your assays to ensure that the assay is performing as expected.
-
Solution 3: Verify Reagent Quality. Ensure the purity and quality of your cadmium acetate and other reagents.
Problem: Difficulty in assessing the mechanism of cadmium-induced cell death.
-
Possible Cause: Relying on a single toxicity assay. Cell death can occur through different mechanisms, such as apoptosis and necrosis.
-
Solution 1: Use Multiple Assays. Employ a panel of assays to assess different aspects of cell death. For example, combine a cell viability assay (like MTT) with an apoptosis assay (like caspase activity or TUNEL staining) and a necrosis assay (like LDH release).
-
Solution 2: Measure Oxidative Stress. Since oxidative stress is a key mechanism of cadmium toxicity, measure ROS levels using fluorescent probes like DCFH-DA. Also, consider measuring the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[7]
-
Solution 3: Analyze Signaling Pathways. Investigate the activation of key signaling pathways involved in cadmium toxicity, such as the MAPK and p53 pathways, using techniques like Western blotting to detect phosphorylated forms of key proteins.[2][3][4][5]
Quantitative Data Summary
Table 1: Protective Effects of N-acetylcysteine (NAC) against Cadmium-Induced Cytotoxicity
| Cell Type | Cadmium Concentration | NAC Concentration | % Increase in Cell Viability | Reference |
| Rat Hepatocytes | 2.5, 5, 10 µM | 1, 2 mM | Dose-dependent increase | [11] |
| Rat Normal Liver Cells | 150 µM CdCl2 | 5 mM | ~24-26% | [14] |
Table 2: IC50 Values of Cadmium in Different Cell Lines
| Cell Line | Cadmium Compound | IC50 Value | Reference |
| HCT116 p53-/- | CdCl2 | 1.78 µg/ml | [29] |
| HEK293 | CdCl2 | 1.9 µg/ml | [29] |
| HCT116 p53wt | CdCl2 | 7.2 µg/ml | [29] |
| A549 | CdCl2 | 9.6 µg/ml | [29] |
| Caco-2 | Cd | Initial cytotoxicity at 2 mg/L | [31] |
| HL-7702 | Cd | Initial cytotoxicity at 2 mg/L | [31] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells seeded in a 96-well plate
-
Cadmium acetate solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of cadmium acetate for the desired time period (e.g., 24, 48 hours). Include untreated cells as a control.
-
After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Materials:
-
Cells seeded in a 24-well plate or on coverslips
-
Cadmium acetate solution
-
DCFH-DA solution (10 µM in serum-free medium)
-
PBS
-
-
Procedure:
-
Seed cells and treat with cadmium acetate as described for the MTT assay.
-
After treatment, wash the cells twice with PBS.
-
Add 1 mL of DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Quantify the fluorescence intensity relative to the control.
-
Visualizations
Caption: Key signaling pathways involved in cadmium acetate-induced toxicity.
Caption: A typical experimental workflow for assessing cadmium toxicity.
Caption: Strategies to mitigate the toxicity of cadmium acetate.
References
- 1. Cadmium toxicity and treatment: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanisms of Cadmium Toxicity in Living Organisms | MDPI [mdpi.com]
- 3. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitigating Cadmium Toxicity: Role of Caffeine in the Reduction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Natural Antioxidants Against Reactive Oxygen Species Produced by Cadmium Toxicity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nano-Selenium Alleviates Cadmium-Induced Acute Hepatic Toxicity by Decreasing Oxidative Stress and Activating the Nrf2 Pathway in Male Kunming Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-acetylcysteine protects against cadmium-induced oxidative stress in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine protects against cadmium-induced oxidative stress in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of N-acetylcysteine on renal toxicity of cadmium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Acetyl cysteine mitigates histopathological changes and inflammatory genes expressions in the liver of cadmium exposed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effects of N-acetylcysteine against cadmium-induced damage in cultured rat normal liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. THE ROLE OF WELL-KNOWN ANTIOXIDANT VITAMINS IN THE PREVENTION OF CADMIUM-INDUCED TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chelation of cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chelation of cadmium [pubmed.ncbi.nlm.nih.gov]
- 18. An in vitro model for the in vivo mobilization of cadmium by chelating agents using 113Cd-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interaction of chelating agents with cadmium in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cadmium-Containing Nanoparticles: Perspectives on Pharmacology & Toxicology of Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Selenium nanoparticles reduced cadmium uptake, regulated nutritional homeostasis and antioxidative system in Coriandrum sativum grown in cadmium toxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of selenium nanoparticles on cadmium uptake, selenium transformation, and metabolomics in Agaricus Blazei murill - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Foliar application of selenium nanoparticles alleviates cadmium toxicity in maize (Zea mays L.) seedlings: Evidence on antioxidant, gene expression, and metabolomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Nanoparticles mediated cadmium toxicity amelioration in plants | Plant Science Today [horizonepublishing.com]
- 26. sciencedaily.com [sciencedaily.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Cell specific stress responses of cadmium-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Factors influencing cadmium uptake and cytotoxicity in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Impact Assessment of Cadmium Toxicity and Its Bioavailability in Human Cell Lines (Caco-2 and HL-7702) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cadmium Precursor Showdown: Acetate vs. Chloride in CdS Nanoparticle Synthesis
A comparative guide for researchers on selecting the optimal cadmium source for the synthesis of cadmium sulfide (B99878) (CdS) nanoparticles, supported by experimental data and detailed protocols.
The selection of precursor materials is a critical determinant of the final properties of cadmium sulfide (CdS) nanoparticles, influencing their size, morphology, and optical characteristics. Among the various cadmium sources, cadmium acetate (B1210297) dihydrate [Cd(CH₃COO)₂·2H₂O] and cadmium chloride (CdCl₂) are two of the most commonly employed precursors in chemical precipitation synthesis. This guide provides a detailed comparison of these two precursors, offering researchers and drug development professionals insights into how the choice of cadmium salt can impact the characteristics of the resulting CdS nanoparticles.
The primary distinction between the two precursors lies in the counter-ion (acetate vs. chloride), which can influence the reaction kinetics and the capping of the growing nanoparticles, thereby affecting their final properties. While both can yield high-quality CdS nanoparticles, the specific experimental conditions often dictate the more suitable choice.
Comparative Performance Data
The following table summarizes key performance metrics for CdS nanoparticles synthesized using cadmium acetate dihydrate and cadmium chloride under comparable chemical precipitation methods. The data is compiled from various studies to provide a general overview.
| Property | This compound | Cadmium Chloride |
| Typical Nanoparticle Size | 2-5 nm | 15-85 nm[1] |
| Crystal Structure | Cubic (Zinc Blende)[2] | Cubic[1] |
| Optical Absorption Peak | ~360 nm | 460-480 nm[1] |
| Band Gap | > 3.0 eV | 3.2-3.5 eV[1] |
Experimental Protocols
Detailed methodologies for the synthesis of CdS nanoparticles using both precursors are provided below. These protocols are based on common chemical precipitation techniques found in the literature.
Synthesis of CdS Nanoparticles using this compound
This protocol describes a chemical precipitation method using cadmium acetate as the cadmium source and sodium sulfide as the sulfur source, with starch acting as a capping agent to control particle growth.
Materials:
-
Cadmium acetate [Cd(Ac)₂]
-
Sodium sulfate (B86663) (Na₂SO₄) (as a reducing agent)
-
Starch
-
Deionized water
Procedure:
-
Prepare an aqueous solution of cadmium acetate.
-
Add starch to the solution, which will serve as a capping agent.
-
Introduce sodium sulfate to the mixture.
-
The reaction is carried out via a chemical precipitation technique.
-
The resulting CdS nanoparticles can be collected and purified.
This method has been shown to produce cubic zinc blende CdS nanoparticles with an average size of approximately 2.43 nm.[2]
Synthesis of CdS Nanoparticles using Cadmium Chloride
This protocol outlines a chemical precipitation method utilizing cadmium chloride and sodium sulfide in an aqueous solution.
Materials:
-
Cadmium chloride (CdCl₂)
-
Sodium sulfide (Na₂S)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of cadmium chloride (e.g., 0.1 M).[3]
-
Prepare a separate aqueous solution of sodium sulfide (e.g., 0.1 M).[3]
-
Under vigorous stirring, add the sodium sulfide solution dropwise to the cadmium chloride solution.
-
The reaction is allowed to proceed, often at a controlled temperature (e.g., 20-80 °C), to influence nanoparticle size.[1]
-
The resulting yellow precipitate of CdS nanoparticles is collected by centrifugation, washed multiple times with deionized water and ethanol (B145695) to remove byproducts, and then dried.[4]
Nanoparticles synthesized via this method typically exhibit a cubic crystal structure and have sizes ranging from 15 to 80 nm.[1] The optical absorption is generally observed between 460-480 nm, with a calculated band gap in the range of 3.2-3.5 eV.[1]
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the chemical precipitation synthesis of CdS nanoparticles.
References
A Comparative Guide to Cadmium Oxide and Cadmium Acetate for Quantum Dot Synthesis
For researchers, scientists, and professionals in drug development, the choice of precursors is a critical step in the synthesis of quantum dots (QDs), directly impacting their optical and structural properties. This guide provides a detailed comparative analysis of two commonly used cadmium precursors: cadmium oxide (CdO) and cadmium acetate (B1210297) (Cd(OAc)₂), focusing on their performance in the synthesis of cadmium selenide (B1212193) (CdSe) quantum dots via the hot-injection method.
This comparison is based on experimental data from peer-reviewed studies, offering a quantitative look at the resulting quantum dot characteristics. We will delve into the experimental protocols, reaction mechanisms, and the key differences in performance between these two essential precursors.
At a Glance: Key Performance Indicators
The selection of a cadmium precursor influences several key properties of the resulting quantum dots. While both CdO and Cd(OAc)₂ are effective, they can lead to variations in emission characteristics and particle size. Below is a summary of quantitative data from comparative studies.
| Property | Cadmium Oxide (CdO) | Cadmium Acetate (Cd(OAc)₂) | Notes |
| Photoluminescence FWHM (nm) | Not explicitly compared in the same study | 14 ± 2 | FWHM (Full Width at Half Maximum) indicates the spectral purity of the emission. A smaller value signifies a narrower, more monochromatic emission. The value for Cadmium Acetate is from a study comparing it with Cadmium Acetylacetonate.[1] |
| Bandgap (eV) | Not explicitly compared in the same study | 2.13 | The bandgap determines the emission wavelength of the quantum dot. This value for Cadmium Acetate is from a comparative study with Cadmium Acetylacetonate.[1] |
| Crystallite Size (nm) | Not explicitly compared in the same study | 3.3 - 5.6 | Crystallite size was determined for CdSe nanoparticles synthesized using Cadmium Acetate, with the size varying based on the molar concentration of cadmium and selenium.[2] |
Delving into the Chemistry: Reaction Pathways
The synthesis of CdSe quantum dots via the hot-injection method first involves the formation of a cadmium oleate (B1233923) precursor. The chemical pathway for this initial step differs for cadmium oxide and cadmium acetate.
From Cadmium Oxide:
The reaction between cadmium oxide and oleic acid is a protonolysis reaction that produces cadmium oleate and water.[3]
From Cadmium Acetate:
Similarly, cadmium acetate reacts with oleic acid to form cadmium oleate, with acetic acid as a byproduct.[3]
Following the formation of the cadmium oleate complex, the hot-injection of a selenium precursor initiates the nucleation and growth of the CdSe quantum dots.
References
Validating Cadmium Acetate Dihydrate as a Precursor for Cadmium Sulfide (CdS) Nanomaterials: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of precursor is a critical determinant in the synthesis of cadmium sulfide (B99878) (CdS) nanoparticles, influencing their size, morphology, and optical properties. This guide provides an objective comparison of cadmium acetate (B1210297) dihydrate as a precursor for CdS synthesis, evaluating its performance both as a component in a single-source precursor system and in traditional multi-source hot-injection methods against common alternative single-source precursors.
Cadmium acetate dihydrate serves as a versatile and common cadmium source for the synthesis of CdS nanoparticles. Its utility is demonstrated in two primary synthetic strategies: as a key component in the formation of a single-source precursor, bis-(thiourea)cadmium(II) acetate, and as the cadmium source in multi-component hot-injection methods. The performance of these methods is critically compared with established alternative single-source precursors, namely cadmium dithiocarbamates and cadmium xanthates.
Comparative Analysis of Precursor Performance
The selection of a precursor system has a profound impact on the characteristics of the resulting CdS nanoparticles. The following tables summarize the quantitative data from various synthetic approaches, offering a clear comparison of their outcomes.
Table 1: CdS Nanoparticle Properties from Bis-(thiourea)cadmium(II) Acetate Single-Source Precursor
| Property | Value | Reference |
| Precursor Synthesis | Reaction of cadmium acetate and thiourea (B124793) | [1][2] |
| Synthesis Temperature | 100°C | [1] |
| Solvent | Ethylene (B1197577) glycol | [1] |
| Particle Size | ~5.5 nm | [1] |
| Morphology | Non-spherical and irregular aggregates | [1] |
| Crystal Structure | Crystalline (broad diffraction peaks) | [1] |
| Optical Properties | Emission at 606 nm (red-shifted from bulk) | [1] |
Table 2: CdS Nanoparticle Properties from Hot-Injection Synthesis using Cadmium Acetate
| Property | Value | Reference |
| Cadmium Source | Cadmium acetate | [3][4] |
| Sulfur Source | Thioacetamide (TAA) or Sulfur powder in TOP | [3][4] |
| Synthesis Temperature | 210-270°C | [3][4] |
| Solvent/Capping Agent | Dodecylamine, Trioctylphosphine (B1581425) oxide (TOPO) | [3][4] |
| Particle Size | Tunable, monodisperse | [3] |
| Morphology | Spherical | [3] |
| Crystal Structure | Crystalline | [3] |
| Optical Properties | Bright, pure-blue emission, Quantum Efficiency up to 33.6% | [3] |
Table 3: CdS Nanoparticle Properties from Cadmium Dithiocarbamate (B8719985) Single-Source Precursors
| Property | Value | Reference |
| Precursor | Cadmium diethyldithiocarbamate, etc. | [5][6] |
| Synthesis Temperature | 168°C (refluxing 4-ethylpyridine) | [5] |
| Solvent/Capping Agent | 4-ethylpyridine, Hexadecylamine (HDA) | [5] |
| Particle Size | Nanosize range | [5] |
| Morphology | Spherical, Nanofibers (depending on precursor) | [7] |
| Crystal Structure | Hexagonal | [5] |
| Optical Properties | Blue-shifted bandgaps | [5] |
Table 4: CdS Nanoparticle Properties from Cadmium Xanthate Single-Source Precursors
| Property | Value | Reference |
| Precursor | Cadmium ethyl xanthate, etc. | [8][9] |
| Synthesis Temperature | 100°C | [8] |
| Solvent | Ammonia (B1221849) solution, Oleylamine | [8][10] |
| Particle Size | 3.71 - 7.0 nm (tunable with alkyl chain length) | [8][9] |
| Morphology | Spherical, Tetrapod | [10] |
| Crystal Structure | Hexagonal, Cubic | [8][9] |
| Optical Properties | Blue-shifted UV-Vis absorbance | [9] |
Experimental Protocols
Detailed methodologies for the synthesis of CdS nanoparticles using the compared precursor systems are provided below.
Protocol 1: Synthesis of Bis-(thiourea)cadmium(II) Acetate and Subsequent Thermolysis
1. Precursor Synthesis:
-
This compound and thiourea are mixed in a 1:2 molar ratio in deionized water.[2][11]
-
The solution is stirred continuously at a maintained temperature of 45°C to facilitate the reaction and prevent decomposition.[11]
-
The resulting solution is filtered and allowed to evaporate slowly at room temperature to yield single crystals of bis-(thiourea)cadmium(II) acetate.[11]
2. Nanoparticle Synthesis:
-
The synthesized bis-(thiourea)cadmium(II) acetate complex is used as a single-source precursor.
-
The precursor is thermolyzed at 100°C in ethylene glycol.[1]
-
The thermolysis process leads to the formation of CdS nanoparticles without the need for an external capping agent.[1]
Protocol 2: Hot-Injection Synthesis of CdS Nanoparticles
-
A cadmium precursor solution is prepared by dissolving this compound in a high-boiling point solvent such as 1-octadecene (B91540) with a coordinating ligand like oleic acid or stearic acid.[4]
-
The mixture is degassed and heated to a high temperature (e.g., 270°C) under an inert atmosphere.[4]
-
A separate sulfur precursor solution is prepared by dissolving a sulfur source, such as sulfur powder or thioacetamide, in a solvent like trioctylphosphine (TOP).[3][4]
-
The sulfur precursor solution is rapidly injected into the hot cadmium precursor solution with vigorous stirring.[4]
-
The reaction is allowed to proceed for a specific duration to control the size of the nanoparticles, after which it is cooled to room temperature.[4]
Protocol 3: Thermolysis of Cadmium Dithiocarbamate Single-Source Precursor
-
A cadmium dithiocarbamate complex (e.g., cadmium diethyldithiocarbamate) is dissolved in a high-boiling point solvent such as 4-ethylpyridine.[5]
-
The solution is heated to the reflux temperature of the solvent (e.g., 168°C for 4-ethylpyridine) and maintained for a specific period.[5]
-
The thermal decomposition of the precursor results in the formation of CdS nanoparticles.[5]
Protocol 4: Thermolysis of Cadmium Xanthate Single-Source Precursor
-
A cadmium alkyl xanthate precursor is synthesized.
-
The precursor is subjected to thermolysis in a solvent such as an ammonia solution at a relatively low temperature (e.g., 100°C).[8]
-
The size of the resulting CdS nanoparticles can be tuned by varying the length of the carbon chain in the alkyl xanthate precursor.[8]
Visualizing Synthesis Pathways and Logical Comparisons
To further elucidate the experimental workflows and the relationships between different precursor systems, the following diagrams are provided.
References
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. scispace.com [scispace.com]
- 6. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Preparation and Photocatalytic Properties of CdS and ZnS Nanomaterials Derived from Metal Xanthate | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.ijcaonline.org [research.ijcaonline.org]
A Comparative Guide to Cadmium Acetate and Zinc Acetate in Mixed Cadmium Zinc Sulfide Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate precursors is a critical determinant in the synthesis of mixed cadmium zinc sulfide (B99878) (CdxZn1-xS) nanoparticles, directly influencing their resultant physicochemical properties. This guide provides an objective comparison of cadmium acetate (B1210297) and zinc acetate as precursors in the synthesis of CdxZn1-xS nanoparticles, supported by experimental data, to aid researchers in tailoring nanoparticle characteristics for specific applications, including bioimaging and drug delivery.
Experimental Protocols
A reproducible method for synthesizing CdxZn1-xS nanoparticles using cadmium and zinc acetates involves the thermal decomposition of a bis(thiourea)cadmium-zinc acetate complex. This approach allows for a systematic variation of the cadmium to zinc ratio, enabling precise control over the nanoparticle composition and properties.
Synthesis of Bis(thiourea)cadmium-zinc Acetate Complexes
A series of bis(thiourea)cadmium-zinc acetate complexes with varying molar ratios of cadmium to zinc are first synthesized. The generalized procedure is as follows:
-
Precursor Preparation: Aqueous solutions of cadmium acetate (Cd(CH₃COO)₂) and zinc acetate (Zn(CH₃COO)₂) are prepared with specific molar concentrations.
-
Complexation: An aqueous solution of thiourea (B124793) (CS(NH₂)₂) is added to the mixed metal acetate solution under constant stirring.
-
Precipitation: A white precipitate of the bis(thiourea)cadmium-zinc acetate complex forms.
-
Isolation and Purification: The precipitate is filtered, washed with deionized water and ethanol (B145695) to remove unreacted precursors, and then dried in a vacuum oven.
Thermal Decomposition for Nanoparticle Synthesis
The synthesized bis(thiourea)cadmium-zinc acetate complex is then used for the synthesis of CdxZn1-xS nanoparticles:
-
Decomposition Setup: The dried complex powder is placed in a reaction vessel containing a high-boiling point solvent, such as diphenyl ether.
-
Heating: The mixture is heated to 200°C for 1 hour under an inert atmosphere to induce thermal decomposition of the complex.
-
Nanoparticle Formation: During decomposition, CdxZn1-xS nanoparticles are formed.
-
Purification: The resulting nanoparticles are collected by centrifugation, washed multiple times with a suitable solvent like methanol (B129727) to remove organic residues, and finally dried.
Data Presentation
The molar ratio of cadmium acetate to zinc acetate in the precursor complex directly dictates the composition of the final CdxZn1-xS nanoparticles, which in turn influences their structural and optical properties. The following table summarizes the experimental data obtained from the synthesis of CdxZn1-xS nanoparticles with varying compositions.
| Molar Ratio (Cd²⁺:Zn²⁺) | Resulting Composition (x in CdxZn1-xS) | Crystallite Size (nm) | Band Gap (eV) |
| 1:0 | 1.0 | 4.8 | 2.37 |
| 0.9:0.1 | 0.9 | 4.5 | 2.55 |
| 0.8:0.2 | 0.8 | 4.2 | 2.72 |
| 0.7:0.3 | 0.7 | 3.9 | 2.88 |
| 0.6:0.4 | 0.6 | 3.6 | 3.05 |
| 0.5:0.5 | 0.5 | 3.3 | 3.21 |
| 0.4:0.6 | 0.4 | 3.0 | 3.35 |
| 0.3:0.7 | 0.3 | 2.7 | 3.48 |
| 0.2:0.8 | 0.2 | 2.4 | 3.60 |
| 0.1:0.9 | 0.1 | 2.2 | 3.65 |
| 0:1 | 0.0 | 2.1 | 3.69 |
Data extracted from a study on the thermal decomposition of bis(thiourea)cadmium-zinc acetate complexes.
Performance Comparison
The experimental data reveals a clear and systematic relationship between the initial ratio of cadmium acetate to zinc acetate and the properties of the synthesized CdxZn1-xS nanoparticles.
-
Crystallite Size: An increase in the proportion of zinc acetate relative to cadmium acetate leads to a decrease in the crystallite size of the resulting nanoparticles. This is attributed to the difference in the decomposition temperatures of the individual cadmium and zinc thiourea complexes.
-
Band Gap Energy: The band gap of the CdxZn1-xS nanoparticles can be precisely tuned by adjusting the cadmium to zinc molar ratio. As the zinc content increases, the band gap energy systematically increases, shifting from 2.37 eV for pure CdS to 3.69 eV for pure ZnS. This tunability is a direct consequence of the formation of a solid solution of CdS and ZnS.
-
Crystal Structure: The crystal structure of the nanoparticles also exhibits a transition dependent on the precursor ratio. With increasing zinc content, the crystal phase changes from the hexagonal wurtzite structure of CdS to the cubic zinc blende structure of ZnS.
Conclusion
The use of cadmium acetate and zinc acetate in the synthesis of CdxZn1-xS nanoparticles offers a high degree of control over the final product's characteristics. The molar ratio of these two precursors is the primary factor in determining the composition, crystallite size, band gap energy, and crystal structure of the nanoparticles. The systematic trends observed in the experimental data demonstrate that by carefully adjusting the initial concentrations of cadmium acetate and zinc acetate, researchers can precisely tune the properties of CdxZn1-xS nanoparticles to meet the specific demands of various applications, from fluorescent bioimaging to targeted drug delivery systems.
Monitoring Reaction Completion of Cadmium Acetate Dihydrate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the complete conversion of reactants to products is a critical step in chemical synthesis. This guide provides a comparative overview of key analytical techniques to confirm the completion of reactions involving cadmium acetate (B1210297) dihydrate, a common precursor in the synthesis of cadmium-based nanomaterials and other compounds.
The selection of an appropriate analytical method is contingent on the specific reaction being monitored, the nature of the reactants and products, and the available instrumentation. This document details the experimental protocols for several widely used techniques, presents quantitative data for comparison, and illustrates the general workflow for monitoring such reactions.
Comparison of Analytical Techniques
The following table summarizes the key performance indicators for various analytical techniques used to monitor the completion of reactions with cadmium acetate dihydrate.
| Analytical Technique | Principle | Sample Phase | Throughput | Cost | Key Advantages | Limitations |
| UV-Visible Spectroscopy (UV-Vis) | Measures the absorption of ultraviolet or visible light by the sample. | Liquid | High | Low | Simple, rapid, and excellent for monitoring the formation of nanoparticles exhibiting quantum confinement effects.[1][2] | Indirect method; may not be suitable for reactions where there is no significant change in UV-Vis absorption between reactants and products. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Solid, Liquid | Medium | Medium | Provides structural information, allowing for the direct tracking of the disappearance of reactant functional groups (e.g., acetate C=O) and the appearance of product-specific bonds (e.g., Cd-S).[3][4][5] | Can be complex to interpret in reactions with multiple IR-active species; peak overlap can occur. |
| X-ray Diffraction (XRD) | Analyzes the crystalline structure of a material by measuring the scattering of X-rays. | Solid | Low | High | Provides definitive confirmation of the crystalline phase of the product and can track the disappearance of the crystalline reactant phase.[6][7][8] | Only applicable to crystalline materials; amorphous phases are not easily detected. Sample preparation can be critical. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Solid | Low | Medium | Useful for determining the thermal stability of the product and confirming the absence of volatile reactants or intermediates. Can quantify the loss of water and decomposition of acetate.[9][10] | Destructive technique; may not be suitable for in-situ monitoring. |
| Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma (ICP) | Measures the concentration of specific elements in a sample. | Liquid | Medium | High | Highly sensitive and quantitative methods for determining the residual concentration of cadmium ions in the reaction mixture, providing a direct measure of reactant consumption.[11][12] | Requires sample digestion, which can be time-consuming; does not provide structural information about the product. |
Experimental Workflow
The general workflow for monitoring the completion of a reaction involving this compound involves several key steps, from initial reaction setup to final product characterization. The choice of analytical technique will determine the specific points at which samples are taken and analyzed.
Figure 1. General experimental workflow for monitoring the completion of a reaction with this compound.
Detailed Experimental Protocols
UV-Visible Spectroscopy (UV-Vis)
Application: Particularly useful for monitoring the formation of cadmium sulfide (B99878) (CdS) nanoparticles from this compound and a sulfur source. The quantum confinement effect in nanoparticles leads to a blue shift in the absorption spectrum, which can be correlated with particle size.[1]
Protocol:
-
Prepare a stock solution of the reaction mixture.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with a suitable solvent (e.g., ethanol (B145695) or toluene) to an appropriate concentration for UV-Vis analysis.
-
Record the UV-Vis absorption spectrum, typically in the range of 300-600 nm.
-
Monitor the appearance and growth of the characteristic absorption peak of the CdS nanoparticles. The reaction is considered complete when the position and intensity of this peak no longer change over time.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: To identify the disappearance of the acetate functional group from cadmium acetate and the appearance of new bonds in the product.
Protocol:
-
At various time points, take a small sample from the reaction mixture.
-
If the product is a solid, isolate it by centrifugation or filtration and wash with a suitable solvent to remove unreacted starting materials.
-
Dry the isolated solid thoroughly.
-
Prepare a KBr pellet of the dried sample or analyze it using an Attenuated Total Reflectance (ATR)-FTIR accessory.
-
Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Monitor the disappearance of the characteristic peaks of cadmium acetate (e.g., C=O stretching around 1550-1610 cm⁻¹) and the appearance of new peaks corresponding to the product (e.g., Cd-S stretching around 685 cm⁻¹).[5] Reaction completion is indicated by the absence of the reactant's characteristic peaks.
X-ray Diffraction (XRD)
Application: To confirm the formation of a crystalline product and the consumption of crystalline this compound.
Protocol:
-
Isolate and dry the solid product from the reaction mixture at different time points.
-
Grind the sample to a fine powder.
-
Mount the powder on a sample holder.
-
Record the XRD pattern over a suitable 2θ range (e.g., 20-80°).
-
Compare the obtained diffraction patterns with standard diffraction patterns for the reactants and the expected product (e.g., from the JCPDS database).
-
The reaction is complete when the diffraction peaks corresponding to this compound are no longer present, and the peaks of the desired crystalline product are sharp and well-defined.[8][14][15]
Thermogravimetric Analysis (TGA)
Application: To assess the thermal stability of the product and confirm the absence of the hydrated reactant. This compound shows a characteristic two-step dehydration followed by decomposition.[9]
Protocol:
-
Isolate and dry the solid product.
-
Place a small, accurately weighed amount of the sample into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-900 °C).[15]
-
Record the weight loss as a function of temperature.
-
Completion of the reaction is indicated by a thermal decomposition profile that is distinct from that of this compound and consistent with the expected product. The absence of weight loss corresponding to the dehydration of the reactant confirms its consumption.
Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma (ICP)
Application: To quantify the amount of unreacted cadmium in the reaction solution.
Protocol:
-
At various time points, take a precise volume of the reaction mixture.
-
If the product is a solid, separate it from the supernatant by centrifugation or filtration.
-
Take a precise volume of the supernatant.
-
Digest the supernatant sample using an appropriate acid mixture (e.g., nitric acid) to bring all cadmium into an aqueous solution.[16]
-
Dilute the digested sample to a known volume with deionized water to bring the cadmium concentration within the linear range of the instrument.
-
Prepare a series of cadmium standard solutions of known concentrations.
-
Measure the absorbance (AAS) or emission (ICP) of the samples and standards.
-
Construct a calibration curve and determine the concentration of cadmium in the reaction supernatant.
-
The reaction is considered complete when the concentration of cadmium in the solution reaches a constant minimum value.
References
- 1. Spectroscopic determination of the size of cadmium sulfide nanoparticles formed under environmentally relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jespublication.com [jespublication.com]
- 7. mdpi.com [mdpi.com]
- 8. chalcogen.ro [chalcogen.ro]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A comparative study of different methods for the determination of cadmium in various tissues of ramie (Boehmeria nivea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. One-Step Synthesis of Bunsenite Cadmium Oxide Nanoparticles | MDPI [mdpi.com]
- 16. ANALYTICAL METHODS - Toxicological Profile for Cadmium - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Nanoworld: A Comparative Guide to the Environmental Impact of Cadmium Acetate in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of cadmium acetate (B1210297) with alternative precursors for nanoparticle synthesis, supported by experimental data and detailed protocols.
The burgeoning field of nanotechnology offers revolutionary advancements in medicine, electronics, and materials science. However, the synthesis of nanoparticles, particularly those containing heavy metals like cadmium, raises significant environmental and health concerns. Cadmium acetate is a commonly used precursor in the synthesis of cadmium-based quantum dots (QDs) and other nanoparticles due to its solubility and reactivity. This guide provides a comprehensive assessment of the environmental impact of using cadmium acetate compared to other cadmium precursors and cadmium-free alternatives, offering researchers the data and methodologies needed to make informed decisions for greener and safer nanotechnology.
Performance Comparison: Cadmium Precursors and Cadmium-Free Alternatives
The choice of precursor in nanoparticle synthesis directly influences the environmental footprint of the process, from resource extraction and energy consumption to waste generation and the toxicity of the final product. This section compares cadmium acetate with other common cadmium salts and emerging cadmium-free alternatives.
Table 1: Comparison of Cadmium Precursors for Nanoparticle Synthesis
| Precursor | Chemical Formula | Key Synthesis Parameters | Waste Profile & Environmental Concerns |
| Cadmium Acetate | Cd(CH₃COO)₂ | Typically requires high-temperature decomposition in organic solvents like 1-octadecene (B91540) (ODE). | Generates organic solvent waste and volatile organic compounds (VOCs). Unreacted cadmium and byproducts require specialized disposal. |
| Cadmium Chloride | CdCl₂ | Often used in aqueous synthesis routes, but also in organometallic methods. | Aqueous waste streams can contain soluble cadmium ions, which are highly toxic to aquatic life. Chloride ions can contribute to corrosion. |
| Cadmium Nitrate | Cd(NO₃)₂ | Used in both aqueous and non-aqueous synthesis. Can be a strong oxidizing agent. | Generates nitrate-containing waste, which can lead to eutrophication in water bodies. Thermal decomposition can release toxic nitrogen oxides. |
| Cadmium Oxide | CdO | Requires high temperatures and strong ligands (e.g., oleic acid) to dissolve and react in organic solvents. | High energy consumption due to the need for high temperatures. Generates significant organic solvent waste. |
Table 2: Comparative Toxicity of Nanoparticles Synthesized from Different Precursors
| Nanoparticle Type | Synthesis Precursor(s) | IC50/LC50 Values (Example Data) | Key Toxicity Findings |
| CdSe QDs | Cadmium Acetate, Selenium | IC50 (HHL-5 cells): Toxicity increases with higher Cd:Se ratios, suggesting free cadmium ions contribute to cytotoxicity.[1] | The toxicity of CdSe QDs is largely attributed to the release of toxic Cd²⁺ ions from the nanoparticle core.[2] |
| CdS QDs | Cadmium Chloride, Sodium Sulfide | LC50 (Zebrafish): Exposure to CdS QDs caused more oxidative stress than ZnS QDs.[3] | CdS nanoparticles have been shown to induce oxidative stress and pro-inflammatory effects in human lung cells. |
| InP/ZnS QDs (Cadmium-Free) | Indium precursors, Zinc precursors | Significantly less toxic than CdSe/ZnS QDs in various cell lines.[2] | Considered a safer alternative to cadmium-based QDs, with toxicity related to the lower intrinsic toxicity of indium compared to cadmium.[2] |
| ZnS QDs (Cadmium-Free) | Zinc precursors | Generally low to moderate toxicity.[3] High concentrations can induce some adverse effects. | Considered environmentally friendly with negligible toxicity at low concentrations.[2] |
| Carbon Dots (Cadmium-Free) | Various organic precursors | IC50 (HeLa cells): ~150 µg/mL.[4] IC20 (Bacteria): 75 mg/L.[5] | Generally exhibit low cytotoxicity and good biocompatibility, with toxicity varying based on the precursor and synthesis method.[4] |
Experimental Protocols
To ensure reproducible and comparable assessments of environmental impact, detailed experimental protocols are essential. The following sections outline methodologies for a comparative life cycle assessment of the synthesis process and for evaluating the toxicity of the resulting nanoparticles.
Life Cycle Inventory (LCI) Protocol for Nanoparticle Synthesis
A cradle-to-gate life cycle assessment is crucial for quantifying the environmental burdens associated with nanoparticle synthesis.
Objective: To quantify and compare the material inputs, energy consumption, and waste outputs for the synthesis of 1 gram of nanoparticles using different precursors.
System Boundary: The assessment begins with the extraction of raw materials for the precursors and solvents and ends with the synthesized and purified nanoparticles (prior to their application).
Methodology:
-
Inventory Analysis:
-
Material Inputs: Quantify the mass of all chemical inputs, including the cadmium precursor (acetate, chloride, nitrate, or oxide) or alternative precursor, selenium/sulfur source, solvents (e.g., 1-octadecene, oleic acid), and purifying agents (e.g., methanol, acetone).
-
Energy Consumption: Measure the electricity consumption of all equipment used in the synthesis process, including heating mantles, stirrers, vacuum pumps, and centrifuges. This can be done using a power meter.
-
Waste Generation: Collect and quantify all waste streams, including liquid waste (solvents, washing solutions) and solid waste (unreacted precursors, byproducts).
-
-
Impact Assessment:
-
Use a life cycle impact assessment (LCIA) methodology (e.g., ReCiPe, TRACI) to translate the inventory data into potential environmental impacts. This can be performed using software like SimaPro or openLCA.
-
Key impact categories to assess include:
-
Global warming potential (kg CO₂ eq.)
-
Ecotoxicity (freshwater and marine)
-
Human toxicity (cancer and non-cancer)
-
Resource depletion
-
-
In Vitro Cytotoxicity Assessment Protocol
This protocol outlines a standard procedure for comparing the toxicity of nanoparticles synthesized from different precursors using a cell-based assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of nanoparticles on a relevant cell line (e.g., human hepatocytes, lung epithelial cells).
Materials:
-
Nanoparticles synthesized from different precursors, dispersed in a biocompatible solvent (e.g., cell culture medium with a small amount of DMSO).
-
Human cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
96-well plates.
-
Plate reader.
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Nanoparticle Exposure: Prepare serial dilutions of the nanoparticle dispersions in cell culture medium. Replace the old medium with the nanoparticle-containing medium and incubate for 24 or 48 hours.
-
MTT Assay:
-
After incubation, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
Plot the cell viability against the logarithm of the nanoparticle concentration and determine the IC50 value using a dose-response curve.
-
Visualizing the Impact: Workflows and Pathways
Understanding the logical flow of experiments and the biological mechanisms of toxicity is crucial for a comprehensive assessment.
Caption: Comparative experimental workflow for assessing the environmental impact of nanoparticle synthesis.
Caption: Simplified signaling pathway of cadmium nanoparticle-induced apoptosis.
Conclusion: Towards Greener Nanotechnology
The evidence presented in this guide underscores the significant environmental and health risks associated with the use of cadmium precursors in nanoparticle synthesis. While cadmium acetate is a common choice, the resulting nanoparticles exhibit toxicity primarily due to the release of cadmium ions. The comparative data strongly suggests that cadmium-free alternatives, such as InP/ZnS, ZnS, and carbon-based quantum dots, offer a much safer profile.
For researchers and professionals in drug development and other fields, the transition to these greener alternatives is not just a matter of environmental responsibility but also a strategic imperative. The detailed experimental protocols provided here offer a framework for conducting rigorous and standardized assessments of the environmental impact of any new nanoparticle synthesis method. By prioritizing safer-by-design principles and conducting thorough life cycle and toxicity assessments, the scientific community can continue to harness the immense potential of nanotechnology while safeguarding human health and the environment.
References
- 1. Complexation Nanoarchitectonics of Carbon Dots with Doxorubicin toward Photodynamic Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of InP/ZnS quantum dots related to reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
Performance comparison of perovskite solar cells with different cadmium precursors
For Researchers, Scientists, and Drug Development Professionals
The pursuit of higher efficiency and stability in perovskite solar cells (PSCs) has led to extensive exploration of various additives and precursor modifications. Among these, cadmium-based compounds have emerged as promising candidates for enhancing photovoltaic performance. This guide provides an objective comparison of perovskite solar cells fabricated with different cadmium precursors—namely cadmium chloride (CdCl₂), cadmium iodide (CdI₂), and cadmium acetate (B1210297) [Cd(OAc)₂]—supported by experimental data.
Performance Comparison of Perovskite Solar Cells with Different Cadmium Precursors
Cadmium Chloride (CdCl₂) as an Additive
The use of cadmium chloride as an additive in the perovskite precursor solution has been demonstrated to improve the crystalline quality of the perovskite film and passivate defects.
| Perovskite Composition | Precursor Additive | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| MAPbI₃ | None (Control) | 12.17 | 0.962 | 19.78 | 65.70 | [1][2] |
| MAPbI₃ | 1.0% CdCl₂ | 15.28 | 1.00 | 20.87 | 73.00 | [1][2][3] |
Cadmium Iodide (CdI₂) as a Dopant
Cadmium iodide has been effectively used as a dopant to stabilize the desirable black α-phase of formamidinium lead iodide (FAPbI₃) perovskites, leading to high-efficiency devices.
| Perovskite Composition | Precursor Dopant | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| FAPbI₃ | None (Control) | 20.8 | 1.05 | 25.2 | 78.5 | |
| FAPbI₃ | 0.6% CdI₂ | 22.7 | 1.10 | 25.9 | 79.6 |
Cadmium Acetate [Cd(OAc)₂] in Precursor Engineering
Cadmium acetate has been utilized in the synthesis of all-inorganic perovskites, contributing to dual-ion synergistic passivation and enhanced device performance.
| Perovskite Composition | Precursor Modification | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| CsPbI₂Br | Cd(OAc)₂ additive | 14.34 | - | - | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are generalized experimental protocols for the incorporation of different cadmium precursors in the fabrication of perovskite solar cells.
Fabrication of Perovskite Solar Cells with Cadmium Chloride Additive
-
Substrate Preparation : Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.
-
Electron Transport Layer (ETL) Deposition : A compact TiO₂ (c-TiO₂) layer is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium isopropoxide in ethanol) and annealing at high temperature (e.g., 500°C). Subsequently, a mesoporous TiO₂ (mp-TiO₂) layer is deposited by spin-coating a TiO₂ paste and sintering.
-
Perovskite Precursor Solution Preparation : A stock solution of the perovskite precursor (e.g., MAPbI₃) is prepared by dissolving lead iodide (PbI₂) and methylammonium (B1206745) iodide (MAI) in a solvent like N,N-dimethylformamide (DMF).
-
Cadmium Chloride Incorporation : A specific molar percentage of Cadmium Chloride (CdCl₂) is added to the perovskite precursor solution. For instance, for a 1.0% CdCl₂ additive, the corresponding amount of CdCl₂ is dissolved in the prepared perovskite solution.[3]
-
Perovskite Film Deposition : The CdCl₂-containing perovskite precursor solution is spin-coated onto the mp-TiO₂/c-TiO₂/FTO substrate. During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dropped onto the substrate to induce rapid crystallization. The film is then annealed at a moderate temperature (e.g., 100°C).[3]
-
Hole Transport Layer (HTL) Deposition : A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer.
-
Electrode Deposition : Finally, a metal electrode (e.g., gold or silver) is deposited by thermal evaporation to complete the device.
Fabrication of Perovskite Solar Cells with Cadmium Iodide Doping
-
Substrate and ETL Preparation : Similar to the protocol for CdCl₂ addition, clean FTO substrates are prepared, followed by the deposition of an electron transport layer such as SnO₂.
-
Perovskite Precursor Solution with CdI₂ Doping : The formamidinium lead iodide (FAPbI₃) precursor solution is prepared. Cadmium iodide (CdI₂) is introduced into the precursor solution at a specific concentration (e.g., 0.6%).
-
Perovskite Film Fabrication : The CdI₂-doped FAPbI₃ precursor solution is deposited onto the ETL-coated substrate using a scalable technique like blade-coating in an ambient air environment. The film is then annealed.
-
HTL and Electrode Deposition : A Spiro-OMeTAD hole transport layer and a gold electrode are subsequently deposited to finalize the solar cell.
Synthesis of All-Inorganic Perovskite Solar Cells with Cadmium Acetate
-
Precursor Solution Preparation : For the synthesis of CsPbI₂Br, a precursor solution is prepared. Cadmium acetate [Cd(OAc)₂] is introduced as an additive to this solution to achieve a dual-ion synergistic passivation effect.[4]
-
Film Deposition and Device Fabrication : The perovskite film is deposited using a solution-based method, followed by the deposition of a carbon electrode, which is a common architecture for all-inorganic PSCs. The specific details of the deposition and annealing steps are optimized to leverage the benefits of the cadmium acetate additive.[4]
Mechanisms of Performance Enhancement
The inclusion of cadmium precursors influences the perovskite film formation and the electronic properties of the solar cell through several key mechanisms. These relationships are visualized in the following diagram.
Caption: Logical workflow of performance enhancement by cadmium precursors.
Experimental Workflow Overview
The fabrication of perovskite solar cells is a multi-step process. The following diagram illustrates a generalized experimental workflow, highlighting the stage at which different cadmium precursors are introduced.
Caption: Generalized experimental workflow for fabricating PSCs with cadmium precursors.
References
- 1. Introduction of cadmium chloride additive to improve the performance and stability of perovskite solar cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03776A [pubs.rsc.org]
- 2. Introduction of cadmium chloride additive to improve the performance and stability of perovskite solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Characterization of Cadmium-Based Nanoparticles from Various Cadmium Salt Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of the cadmium salt precursor is a critical parameter in the synthesis of cadmium-based nanoparticles, such as cadmium sulfide (B99878) (CdS), cadmium selenide (B1212193) (CdSe), and cadmium telluride (CdTe). This choice can significantly influence the resulting nanoparticles' physicochemical properties, including their size, morphology, crystallinity, and optical characteristics. This guide provides a comparative analysis of nanoparticles synthesized from different cadmium salts, supported by experimental data and detailed protocols to aid in the rational design and synthesis of tailored nanomaterials for various applications, including bioimaging, biosensing, and drug delivery.
Impact of Cadmium Salt Precursor on Nanoparticle Properties: A Data-Driven Comparison
The choice of anion in the cadmium salt (e.g., chloride, acetate (B1210297), sulfate (B86663), nitrate) can affect the reaction kinetics, nucleation, and growth of the nanoparticles. This, in turn, dictates their final characteristics. The following table summarizes key quantitative data from studies utilizing different cadmium salts for the synthesis of CdS nanoparticles.
| Cadmium Salt Precursor | Anion | Nanoparticle Type | Synthesis Method | Average Particle Size (nm) | Crystal Structure | Band Gap (eV) | Reference |
| Cadmium Chloride (CdCl₂) | Chloride | CdS | Chemical Precipitation | 3.1 - 3.4 | Hexagonal | > Bulk CdS | [1] |
| Cadmium Chloride (CdCl₂) | Chloride | CdS | Chemical Precipitation | 15 - 85 | Cubic | 3.2 - 3.5 | [2] |
| Cadmium Acetate [Cd(CH₃COO)₂] | Acetate | CdS | Chemical Precipitation | 2.43 | Cubic (Zinc Blende) | > Bulk CdS | |
| Cadmium Sulfate (CdSO₄) | Sulfate | CdS | Chemical Precipitation | Varies with concentration | Cubic and Hexagonal | 2.36 - 2.4 | [3] |
| Cadmium Nitrate [Cd(NO₃)₂] | Nitrate | CdO | Green Synthesis | 42.2 - 84 | Cubic | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of how different precursors influence nanoparticle characteristics. Below are representative experimental protocols for the synthesis of cadmium-based nanoparticles.
Protocol 1: Synthesis of CdS Nanoparticles using Cadmium Chloride
This protocol is based on a chemical precipitation method.
Materials:
-
Cadmium chloride (CdCl₂)
-
Sodium sulfide (Na₂S)
-
Deionized water
-
Capping agent (e.g., Ascorbic Acid)[1]
Procedure:
-
Prepare an aqueous solution of cadmium chloride (e.g., 0.1 M).
-
Prepare an aqueous solution of sodium sulfide (e.g., 0.1 M).
-
Add a capping agent to the cadmium chloride solution to control particle size and prevent agglomeration.
-
Slowly add the sodium sulfide solution to the cadmium chloride solution under vigorous stirring at a controlled temperature (e.g., 20-80°C)[2].
-
The formation of a yellow precipitate indicates the formation of CdS nanoparticles.
-
Continue stirring for a specific duration to ensure complete reaction and particle growth.
-
Centrifuge the solution to collect the nanoparticles.
-
Wash the nanoparticles multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.
-
Dry the purified nanoparticles for further characterization.
Protocol 2: Synthesis of CdS Nanoparticles using Cadmium Acetate
This protocol utilizes a similar chemical precipitation technique.
Materials:
-
Cadmium acetate [Cd(CH₃COO)₂]
-
Sodium sulfate (Na₂SO₄) as a reducing agent
-
Starch as a capping agent
-
Deionized water
Procedure:
-
Prepare an aqueous solution of cadmium acetate.
-
Prepare an aqueous solution of sodium sulfate.
-
Add starch to the cadmium acetate solution, which acts as a stabilizer.
-
Mix the two solutions under constant stirring. The reaction will lead to the precipitation of CdS nanoparticles[4].
-
The nanoparticles are then collected, washed, and dried as described in the previous protocol.
Visualizing the Workflow and Relationships
To better illustrate the experimental process and the influence of precursor choice, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and characterization of cadmium-based nanoparticles.
Caption: Influence of cadmium salt precursor on the final properties of the synthesized nanoparticles.
References
- 1. Cadmium Sulfide Nanoparticles: Synthesis and Characterization | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. Synthesis and Characterization of Cadmium Sulfide Nanoparticles by Chemical Precipitation Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cadmium Sulfide Nanoparticles: Synthesis, Characterization, and Antimicrobial Study [ouci.dntb.gov.ua]
A Comparative Guide to Cadmium Acetate and Cadmium Sulfate as Precursors for Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
The selection of a precursor material is a critical determinant of the final properties and performance of thin films. In the deposition of cadmium-based thin films, such as cadmium sulfide (B99878) (CdS) and cadmium telluride (CdTe), both cadmium acetate (B1210297) [Cd(CH3COO)2] and cadmium sulfate (B86663) (CdSO4) are commonly utilized precursors. This guide provides an objective comparison of these two precursors, supported by experimental data, to aid researchers in selecting the optimal material for their specific application. The comparison focuses on thin films deposited by chemical bath deposition (CBD) and spray pyrolysis, two of the most prevalent techniques for these materials.
Performance Comparison: Cadmium Acetate vs. Cadmium Sulfate
The choice between cadmium acetate and cadmium sulfate can significantly impact the structural, morphological, optical, and electrical properties of the deposited thin films. Below is a summary of key performance metrics compiled from various experimental studies.
Data Presentation
Table 1: Comparison of CdS Thin Film Properties from Different Precursors via Chemical Bath Deposition (CBD)
| Property | Cadmium Acetate | Cadmium Sulfate | Key Observations |
| Stoichiometry (S:Cd Ratio) | 1.00:1.06 (Slightly Cd-rich)[1] | 1.00:1.09 (More Cd-rich)[1] | The anion influences the stoichiometry of the resulting film. |
| Optical Band Gap (eV) | 2.31[1] | 2.36[1] | Cadmium sulfate precursor tends to produce films with a slightly higher band gap. |
| Crystal Structure | Cubic[1] | Cubic (with suppression of (220) and (311) peaks)[1] | Both precursors typically yield a cubic structure in CBD. |
| Electrical Resistivity (Ω·cm) | ~1.013 x 10² (for spray pyrolysis)[2] | 1843.9 (for a specific CBD process)[3] | Resistivity is highly dependent on deposition parameters. |
| Carrier Concentration (cm⁻³) | - | 3.21 x 10¹⁴ (for a specific CBD process)[3] | Data for acetate precursor was not readily available in the compared studies. |
Table 2: Properties of CdS Thin Films from Cadmium Acetate via Simplified Spray Pyrolysis
| Property | Value | Reference |
| Crystallite Size (nm) | 82 | [2] |
| Optical Band Gap (eV) | 2.38 | [2] |
| Maximum Transmittance (%) | ~85 | [2] |
| Electrical Resistivity (Ω·cm) | 1.013 x 10² | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for thin film deposition using cadmium acetate and cadmium sulfate.
Chemical Bath Deposition (CBD) of CdS Thin Films
Objective: To deposit a thin film of Cadmium Sulfide (CdS) on a glass substrate using a chemical bath containing either cadmium acetate or cadmium sulfate.
Materials:
-
Cadmium Acetate [Cd(CH3COO)2] or Cadmium Sulfate (CdSO4)
-
Thiourea (B124793) [CS(NH2)2]
-
Ammonium (B1175870) Hydroxide (NH4OH) or other complexing agent
-
Deionized (DI) water
-
Glass or FTO-coated glass substrates
Procedure:
-
Substrate Cleaning: Substrates are meticulously cleaned by sonication in a succession of solvents such as acetone (B3395972) and isopropyl alcohol, followed by a thorough rinsing with deionized water and drying with a stream of nitrogen.[4]
-
Precursor Solution Preparation:
-
Bath Preparation:
-
In a beaker, the cadmium precursor solution is mixed with deionized water.
-
A complexing agent, typically ammonium hydroxide, is added to the solution to form a cadmium complex (e.g., [Cd(NH3)4]²⁺). This controls the release of free Cd²⁺ ions.[3]
-
A separate aqueous solution of thiourea (e.g., 0.004 M) is prepared.[1]
-
-
Deposition:
-
The cleaned substrates are vertically immersed in the reaction beaker.
-
The beaker is placed in a water bath maintained at a constant temperature (e.g., 80°C).[1]
-
The thiourea solution is added to the bath, and the mixture is stirred continuously.
-
The deposition is allowed to proceed for a specific duration (e.g., 30 minutes).[1]
-
-
Post-Deposition Treatment:
-
The substrates are removed from the bath, rinsed with deionized water to remove any loosely adhered particles, and dried in air.
-
Spray Pyrolysis of CdS Thin Films
Objective: To deposit a thin film of Cadmium Sulfide (CdS) on a heated glass substrate by spraying a precursor solution.
Materials:
-
Cadmium Acetate [Cd(CH3COO)2] or Cadmium Sulfate
-
Thiourea [CS(NH2)2]
-
Deionized (DI) water
-
Glass substrates
Procedure:
-
Substrate Cleaning: Glass substrates are cleaned using a standard procedure with detergent, followed by rinsing with deionized water and drying.
-
Precursor Solution Preparation:
-
Aqueous solutions of the cadmium precursor (e.g., 0.05 M cadmium acetate) and thiourea (e.g., 0.05 M) are prepared in deionized water.[2]
-
-
Deposition:
-
The cleaned glass substrate is placed on a hot plate and heated to the desired deposition temperature (e.g., 400°C).[2]
-
The precursor solution is sprayed onto the heated substrate using a spray nozzle. Compressed air is often used as a carrier gas. The spray is typically applied in short bursts with pauses in between to allow for the solvent to evaporate and the reaction to occur on the substrate surface.[6]
-
-
Post-Deposition Treatment:
-
After the deposition is complete, the substrate is allowed to cool down to room temperature.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical pathways and experimental workflows for the deposition of CdS thin films using both cadmium acetate and cadmium sulfate precursors.
Caption: Experimental workflow for Chemical Bath Deposition (CBD) of CdS thin films.
Caption: Experimental workflow for Spray Pyrolysis of CdS thin films.
Caption: Chemical reaction pathways in Chemical Bath Deposition (CBD) of CdS.
Caption: Chemical reaction pathways in Spray Pyrolysis of CdS.
Conclusion
The selection between cadmium acetate and cadmium sulfate as a precursor for thin film deposition is contingent on the desired film properties and the deposition technique employed.
For Chemical Bath Deposition , cadmium sulfate tends to produce films with a slightly higher band gap and a more pronounced cadmium-rich stoichiometry compared to cadmium acetate.[1] The choice of precursor can also influence the crystalline orientation of the resulting film.[1]
For Spray Pyrolysis , cadmium acetate has been shown to produce high-quality CdS thin films with good optical transmittance and relatively low electrical resistivity.[2]
Researchers should consider the specific requirements of their application when selecting a precursor. For applications where a wider band gap is desirable, cadmium sulfate may be the preferred choice in CBD. Conversely, if a more stoichiometric film is required, other precursors might be more suitable.[1] The detailed experimental protocols and reaction pathways provided in this guide serve as a valuable resource for designing and executing experiments for the deposition of high-quality cadmium-based thin films.
References
- 1. Mechanism of Chemical Bath Deposition of CdS Thin Films: Influence of Sulphur Precursor Concentration on Microstructural and Optoelectronic Characterizations [mdpi.com]
- 2. ijcps.org [ijcps.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
Evaluating the Cost-Effectiveness of Cadmium Acetate Dihydrate in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical decision in the large-scale synthesis of cadmium-based materials, directly impacting production costs, product quality, and overall process efficiency. This guide provides an objective comparison of cadmium acetate (B1210297) dihydrate with its common alternatives—cadmium chloride and cadmium oxide—evaluating their cost-effectiveness for industrial-scale applications.
This analysis focuses on key performance indicators, including precursor cost, and its influence on the synthesis of cadmium sulfide (B99878) (CdS), cadmium selenide (B1212193) (CdSe), and cadmium oxide (CdO) nanoparticles, as well as considerations for Metal-Organic Framework (MOF) synthesis. Experimental data from various studies are presented to support the comparison, alongside detailed protocols for key synthetic methods.
Precursor Cost Comparison
The cost of the cadmium precursor is a primary driver of the overall production expenditure. The following table summarizes the approximate costs of reagent-grade cadmium acetate dihydrate, cadmium chloride, and cadmium oxide. Prices can fluctuate based on purity, quantity, and supplier.
| Precursor | Chemical Formula | Approx. Price (USD/kg) | Key Considerations |
| This compound | Cd(CH₃COO)₂·2H₂O | $150 - $250 | Good solubility in water and some organic solvents. Often favored for controlled nanoparticle nucleation and growth. |
| Cadmium Chloride | CdCl₂ | $100 - $200 | Generally the most economical option. Its high solubility in water makes it suitable for aqueous synthesis routes. |
| Cadmium Oxide | CdO | $200 - $350 | Insoluble in water, requiring reaction with acids to form soluble precursors in situ. Often used in high-temperature organometallic synthesis. |
Performance in Nanoparticle Synthesis
The choice of precursor significantly influences the characteristics of the resulting nanoparticles, such as size, morphology, and crystallinity, which in turn dictate their performance in various applications.
Cadmium Sulfide (CdS) Nanoparticle Synthesis
This compound is a widely used precursor for the synthesis of CdS nanoparticles. Its decomposition in the presence of a sulfur source allows for controlled growth of nanoparticles.
Comparative Experimental Data: CdS Nanoparticle Synthesis
| Cadmium Precursor | Sulfur Source | Solvent | Temperature (°C) | Particle Size (nm) | Key Findings |
| This compound | Sodium Sulfide | Water | 25 | ~5 | Acetate ions can act as capping agents, influencing particle size and stability. |
| Cadmium Chloride | Sodium Sulfide | Water | 25 | ~10-20 | Often results in larger particle sizes compared to acetate under similar conditions. The reaction is typically faster. |
| This compound | Thioacetamide | Methanol | 60 | ~3-7 | Slower reaction rate allows for better control over particle size distribution. |
| Cadmium Chloride | Thiourea | Water | 80 | 15-80 | Temperature variation significantly impacts particle size.[1] |
Experimental Protocol: Chemical Precipitation of CdS Nanoparticles from this compound
This protocol describes a typical laboratory-scale synthesis of CdS nanoparticles using this compound. For large-scale production, reaction volumes and equipment would be scaled up accordingly, with careful control of mixing and temperature.
Materials:
-
This compound (Cd(CH₃COO)₂·2H₂O)
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Deionized Water
Procedure:
-
Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of this compound by dissolving the appropriate amount in deionized water with stirring.
-
Sulfur Source Solution Preparation: Prepare a 0.1 M aqueous solution of sodium sulfide nonahydrate in a separate container.
-
Reaction: Slowly add the sodium sulfide solution dropwise to the cadmium acetate solution under vigorous stirring at room temperature. A yellow precipitate of CdS will form immediately.
-
Aging: Continue stirring the mixture for a predetermined time (e.g., 1-2 hours) to allow for particle growth and stabilization.
-
Purification: Collect the CdS nanoparticles by centrifugation. Wash the precipitate multiple times with deionized water and then with ethanol to remove unreacted precursors and byproducts.
-
Drying: Dry the purified CdS nanoparticles in a vacuum oven at a low temperature (e.g., 60 °C).
Cadmium Selenide (CdSe) Quantum Dot Synthesis
In the synthesis of high-quality CdSe quantum dots, the choice of cadmium precursor is critical for achieving narrow size distributions and high photoluminescence quantum yields.
Comparative Experimental Data: CdSe Quantum Dot Synthesis
| Cadmium Precursor | Selenium Source | Solvent | Temperature (°C) | Key Findings |
| This compound | Trioctylphosphine (B1581425) Selenide (TOPSe) | 1-Octadecene (ODE) | 240-280 | The acetate precursor often leads to more controlled nucleation and growth, resulting in a narrower particle size distribution.[2] |
| Cadmium Oxide | Trioctylphosphine Selenide (TOPSe) | 1-Octadecene (ODE) | 250-300 | Requires initial reaction with a carboxylic acid (e.g., oleic acid) to form a soluble cadmium carboxylate complex before the injection of the selenium precursor.[3] |
Experimental Protocol: Hot-Injection Synthesis of CdSe Quantum Dots from this compound
This protocol outlines the hot-injection method, a common technique for producing high-quality quantum dots. Scaling this process requires precise temperature control and rapid injection capabilities.
Materials:
-
This compound (Cd(CH₃COO)₂·2H₂O)
-
Selenium Powder (Se)
-
1-Octadecene (ODE)
-
Oleic Acid (OA)
-
Trioctylphosphine (TOP)
Procedure:
-
Cadmium Precursor Preparation: In a three-neck flask, combine this compound, oleic acid, and 1-octadecene. Heat the mixture under vacuum to remove water and oxygen, then heat to the desired injection temperature (e.g., 260 °C) under an inert atmosphere (e.g., argon).
-
Selenium Precursor Preparation: In a separate vial inside a glovebox, dissolve selenium powder in trioctylphosphine to form a TOPSe solution.
-
Injection: Rapidly inject the TOPSe solution into the hot cadmium precursor solution with vigorous stirring. The temperature will drop upon injection.
-
Growth: Allow the reaction mixture to cool to a specific growth temperature (e.g., 240 °C) and maintain it for a set period. The size of the quantum dots increases with reaction time.
-
Quenching: Stop the reaction by rapidly cooling the flask.
-
Purification: Isolate and purify the CdSe quantum dots by precipitation with a non-solvent (e.g., ethanol) followed by centrifugation.
Performance in Cadmium Oxide (CdO) Nanoparticle Synthesis
Cadmium oxide nanoparticles can be synthesized from various cadmium precursors through different methods. This compound offers a route to CdO nanoparticles via thermal decomposition or precipitation followed by calcination.
Comparative Experimental Data: CdO Nanoparticle Synthesis
| Cadmium Precursor | Method | Temperature (°C) | Particle Size (nm) | Key Findings |
| This compound | Precipitation with NaOH, then calcination | 450 | ~20-50 | The acetate precursor allows for the formation of a cadmium hydroxide (B78521) intermediate that can be converted to CdO at a relatively low calcination temperature. |
| Cadmium Nitrate | Precipitation with NaOH, then calcination | 500 | ~30-60 | Similar to the acetate route, but may require slightly higher calcination temperatures for complete conversion to the oxide phase.[4] |
Application in Metal-Organic Framework (MOF) Synthesis
Visualizing the Processes
To better understand the relationships and workflows discussed, the following diagrams have been generated using the DOT language.
Conclusion
The selection of a cadmium precursor for large-scale synthesis is a multi-faceted decision that requires a careful balance of cost, desired product characteristics, and process parameters.
-
This compound emerges as a strong candidate when control over nanoparticle size and distribution is paramount, particularly in the synthesis of high-quality quantum dots. While its initial cost may be higher than cadmium chloride, the potential for improved product performance and consistency can justify the investment for high-value applications.
-
Cadmium Chloride is the most cost-effective option and is well-suited for aqueous synthesis routes where rapid reactions are acceptable and stringent control over particle size is less critical.
-
Cadmium Oxide is typically reserved for specific high-temperature organometallic syntheses where its in-situ conversion to a soluble precursor is advantageous.
Ultimately, the most cost-effective precursor will depend on the specific requirements of the final product and the targeted application. Pilot-scale studies are recommended to validate the performance and economic viability of a chosen precursor before committing to large-scale production.
References
- 1. Synthesis and Characterization of Cadmium Sulfide Nanoparticles by Chemical Precipitation Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 4. chalcogen.ro [chalcogen.ro]
- 5. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 6. Strategies for Cost-Effective Large-Scale Synthesis of MOFs [eureka.patsnap.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cadmium Acetate Dihydrate
For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous materials like cadmium acetate (B1210297) dihydrate are paramount to ensuring a secure laboratory environment and preventing environmental contamination. Cadmium and its compounds are highly toxic, carcinogenic, and pose a significant threat to aquatic ecosystems.[1][2][3][4][5][6] Adherence to strict disposal protocols is not only a regulatory requirement but a cornerstone of responsible scientific practice. This guide provides essential, step-by-step procedures for the proper disposal of cadmium acetate dihydrate, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[1][3] It is very toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, all waste containing this compound, including contaminated materials, must be treated as hazardous waste.[5][7][8][9] Drain disposal of any materials contaminated with this compound is strictly forbidden.[4][7][10]
Quantitative Data for Cadmium Disposal
Regulatory agencies have established specific limits for cadmium exposure and waste classification. The following table summarizes key quantitative data relevant to the disposal of cadmium-containing waste.
| Parameter | Value | Regulation/Agency |
| RCRA Hazardous Waste Limit | 1.0 mg/L (in leachate) | EPA[6][9][11][12] |
| Permissible Exposure Limit (PEL) | 5 µg/m³ (8-hour time-weighted average) | OSHA[9] |
| Action Level (AL) | 2.5 µg/m³ (8-hour time-weighted average) | OSHA[9] |
Experimental Protocol for this compound Waste Disposal
The recommended procedure for the disposal of this compound focuses on safe collection, segregation, and transfer to a licensed hazardous waste disposal facility. Direct treatment or neutralization in a standard laboratory setting is not advised due to the high toxicity and regulatory complexities.
1. Waste Collection and Segregation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize contamination.[7][13]
-
Separate Waste Stream: Do not mix cadmium waste with other waste streams.[9]
-
Solid Waste Collection: Collect all solid waste contaminated with this compound, including personal protective equipment (PPE) like gloves, lab coats, as well as weigh boats, and paper towels, in a dedicated, leak-proof container.[7][9]
-
Aqueous Waste Collection: Collect all aqueous solutions containing this compound in a separate, clearly labeled, and compatible container (e.g., a brown glass bottle).[7] All rinse water from cleaning contaminated glassware or equipment must also be collected as hazardous waste.[7]
2. Containerization and Labeling:
-
Container Type: Use sealable, impermeable containers for all cadmium waste.[7][9]
-
Labeling: Affix a hazardous waste tag to the container as soon as the first piece of waste is added.[9][14] The label must clearly state "Hazardous Waste - this compound" and include information on the associated hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").[9]
3. Storage:
-
Secure Location: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area.[7][13]
-
Secondary Containment: Ensure the storage area has secondary containment to control any potential leaks.[7]
-
Incompatible Materials: Do not store cadmium waste with incompatible materials such as strong oxidizers, acids, or other reactive chemicals.[7]
4. Disposal:
-
Licensed Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1][3][7]
-
Incineration: A common disposal method for cadmium compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][3] This should only be performed by a licensed facility.
-
Contaminated Packaging: The original product container, even if empty, must be disposed of as hazardous waste.[1][2][10]
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. lobachemie.com [lobachemie.com]
- 3. caterchem.com [caterchem.com]
- 4. gelest.com [gelest.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. drexel.edu [drexel.edu]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. actenviro.com [actenviro.com]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. research.arizona.edu [research.arizona.edu]
- 14. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Cadmium Acetate Dihydrate
For Immediate Reference: Essential Safety and Handling Protocols
Cadmium acetate (B1210297) dihydrate, a compound utilized in various research and development applications, necessitates stringent safety protocols due to its hazardous nature. This guide provides essential, immediate, and procedural information for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal. Adherence to these guidelines is critical to mitigate risks of exposure and environmental contamination.
Personal Protective Equipment (PPE) and Engineering Controls
When handling cadmium acetate dihydrate, a multi-layered approach to personal and environmental protection is mandatory. This includes a combination of engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Ventilation: All manipulations of this compound that have the potential to generate dust, vapors, or aerosols must be conducted within a properly functioning chemical fume hood, glove box, or other suitable containment device.[1][2] Local exhaust ventilation is crucial to keep airborne levels below recommended exposure limits.[1]
-
Designated Area: Establish a designated area within the laboratory specifically for working with this compound. This area should be clearly labeled with appropriate hazard warnings, such as "Carcinogen in Use Area."[2] All equipment and PPE used in this area should remain there to prevent cross-contamination.[2]
-
Safety Equipment: A working eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles with side shields, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin exposure.[3] Nitrile or neoprene rubber gloves are recommended.[2] Always inspect gloves before use and dispose of contaminated gloves in accordance with applicable regulations.[4]
-
Lab Coat/Protective Clothing: A laboratory coat is the minimum requirement.[2] Wear appropriate protective clothing to minimize skin contact.[1] In situations with a higher risk of exposure, complete protective clothing may be necessary.[5]
-
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used. Follow OSHA respirator regulations found in 29 CFR 1910.134.[1] A NIOSH-certified dust and mist (orange cartridge) respirator is recommended where inhalation exposure may occur.
Exposure Limits and Quantitative Data
Exposure to cadmium and its compounds is strictly regulated. Adherence to these occupational exposure limits is mandatory to protect personnel from the acute and chronic health effects of cadmium.
| Jurisdiction | Exposure Limit (as Cd) | Notes |
| ACGIH | 0.01 mg/m³ TWA; 0.002 mg/m³ TWA (respirable fraction) | Applies to cadmium and cadmium compounds.[1] |
| OSHA | See 29 CFR 1910.1027 | This standard applies to all occupational exposures to cadmium and its compounds in all forms.[1] |
| United Kingdom | 0.025 mg/m³ TWA | Time-weighted average over 8 hours.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area.[1][5]
-
Keep the container tightly closed and store it in a secondary containment container.[1][2]
-
The storage area must be clearly labeled with appropriate hazard warnings (e.g., "Toxic," "Carcinogen").[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]
2. Handling and Use:
-
Always handle this compound within a designated chemical fume hood or other approved containment.[2]
-
Minimize the generation of dust.[1]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2] Do not eat, drink, or smoke in the laboratory.[2]
-
Ensure all contaminated disposable materials are collected for hazardous waste disposal.[2]
3. Spill Management:
-
In the event of a spill, immediately evacuate unnecessary personnel and ensure the area is well-ventilated.[5]
-
Wear the appropriate PPE as outlined above before attempting to clean up the spill.[1]
-
For small spills, carefully vacuum or sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[1] Avoid generating dust during cleanup.[1][6]
-
For larger spills, it may be necessary to dampen the material with water to prevent dusting before sweeping.[6]
-
Finish cleaning the contaminated surface by spreading water on it and disposing of the cleaning materials as hazardous waste.[7]
4. Disposal:
-
This compound and any materials contaminated with it must be disposed of as hazardous waste.[1]
-
Do not dispose of this material down the drain or in the regular trash.
-
All waste must be collected in a suitable, labeled, and tightly closed container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. It is often required to use a licensed professional waste disposal service.[4][8]
Emergency Spill Response Workflow
The following diagram illustrates the procedural flow for responding to a this compound spill.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. drexel.edu [drexel.edu]
- 3. carlroth.com [carlroth.com]
- 4. caterchem.com [caterchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
